3'-Methylphthalanilic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.00 m. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 522078. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-[(3-methylphenyl)carbamoyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO3/c1-10-5-4-6-11(9-10)16-14(17)12-7-2-3-8-13(12)15(18)19/h2-9H,1H3,(H,16,17)(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZPJXONNBLOZFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CC=CC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0041486 | |
| Record name | 3'-Methylphthalanilic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0041486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85-72-3 | |
| Record name | 2-[[(3-Methylphenyl)amino]carbonyl]benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=85-72-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 3'-Methylphthalanilic acid | |
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| Record name | 3'-Methylphthalanilic acid | |
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| Record name | 2-[[(3-methylphenyl)amino]carbonyl]benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.479 | |
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| Record name | 3'-METHYLPHTHALANILIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
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| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Synthesis of 3'-Methylphthalanilic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of 3'-Methylphthalanilic acid, a valuable intermediate in various chemical and pharmaceutical applications. The synthesis involves the nucleophilic acyl substitution reaction between m-toluidine and phthalic anhydride. This document provides a comprehensive overview of the process, including a detailed experimental protocol, quantitative data, and a visual representation of the synthetic workflow.
Reaction Overview
The synthesis of this compound is achieved through the reaction of m-toluidine with phthalic anhydride. In this reaction, the amino group of m-toluidine acts as a nucleophile, attacking one of the carbonyl carbons of the phthalic anhydride ring. This leads to the opening of the anhydride ring and the formation of an amide and a carboxylic acid functional group on the same molecule, yielding the desired N-(m-tolyl)phthalamic acid, also known as this compound.
The reaction is typically carried out in an aprotic solvent to prevent hydrolysis of the phthalic anhydride. The product can be isolated by precipitation and further purified by recrystallization.
Experimental Protocol
This section provides a detailed methodology for the synthesis of this compound.
Materials:
-
m-Toluidine (C₇H₉N)
-
Phthalic anhydride (C₈H₄O₃)
-
Glacial acetic acid (CH₃COOH) or a suitable aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Deionized water
-
Standard laboratory glassware (round-bottom flask, condenser, beaker, etc.)
-
Heating mantle and magnetic stirrer
-
Büchner funnel and filter paper
Procedure:
-
Reactant Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phthalic anhydride (14.8 g, 0.1 mol) in 100 mL of glacial acetic acid. Gentle heating may be applied to facilitate dissolution.
-
Addition of m-Toluidine: To the stirred solution, add m-toluidine (10.7 g, 0.1 mol) dropwise at room temperature. An exothermic reaction may be observed.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 118 °C for glacial acetic acid) and maintain this temperature for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation of Product: After the reaction is complete, allow the mixture to cool to room temperature. The product will precipitate out of the solution. The precipitation can be enhanced by the slow addition of 50 mL of cold deionized water with stirring.
-
Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold deionized water to remove any remaining acetic acid and unreacted starting materials.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as an ethanol-water mixture. Dissolve the crude solid in a minimum amount of hot ethanol and then add water dropwise until turbidity persists. Allow the solution to cool slowly to form crystals.
-
Drying: Collect the purified crystals by vacuum filtration and dry them in a vacuum oven at 60-70 °C to a constant weight.
Quantitative Data
The following tables summarize the key quantitative data for the starting materials and the final product.
Table 1: Properties of Reactants
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance | Melting Point (°C) | Boiling Point (°C) |
| m-Toluidine | C₇H₉N | 107.15 | Colorless to pale yellow liquid | -30 | 203-204 |
| Phthalic Anhydride | C₈H₄O₃ | 148.12 | White crystalline solid | 131-134 | 284 |
Table 2: Characterization of this compound
| Property | Value |
| Molecular Formula | C₁₅H₁₃NO₃ |
| Molar Mass ( g/mol ) | 255.27 |
| Appearance | White to off-white crystalline solid |
| Melting Point (°C) | 168-171 |
| Typical Yield (%) | 85-95 |
Table 3: Spectroscopic Data for this compound
| Spectroscopy | Characteristic Peaks |
| IR (KBr, cm⁻¹) | ~3300 (N-H stretch), 3000-2500 (O-H stretch, carboxylic acid), ~1700 (C=O stretch, carboxylic acid), ~1650 (C=O stretch, amide I), ~1540 (N-H bend, amide II), ~1600, 1490 (C=C stretch, aromatic) |
| ¹H NMR (DMSO-d₆, δ ppm) | ~13.0 (s, 1H, COOH), ~10.2 (s, 1H, NH), 7.0-8.0 (m, 8H, Ar-H), ~2.3 (s, 3H, CH₃) |
| ¹³C NMR (DMSO-d₆, δ ppm) | ~169 (C=O, carboxylic acid), ~167 (C=O, amide), ~140-120 (aromatic carbons), ~21 (CH₃) |
Visualization of the Synthetic Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
This guide provides a comprehensive framework for the synthesis and characterization of this compound. Researchers are advised to adhere to standard laboratory safety practices when performing this procedure.
An In-depth Technical Guide to 3'-Methylphthalanilic Acid (CAS 85-72-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3'-Methylphthalanilic acid, also known as N-m-tolylphthalamic acid, is an organic compound with the CAS number 85-72-3. It is recognized primarily for its role as a plant growth regulator, specifically functioning as an auxin.[1][2] This technical guide provides a comprehensive overview of its chemical and physical properties, safety and handling information, and its biological mode of action. The information is presented to support research, development, and application activities involving this compound.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, formulation, and application.
| Property | Value | Source |
| CAS Number | 85-72-3 | [1][2] |
| Molecular Formula | C15H13NO3 | [1] |
| Molecular Weight | 255.27 g/mol | [1] |
| Appearance | Crystalline solid | [1] |
| Melting Point | 150 °C | [1] |
| Solubility | Slightly soluble in water. Soluble in alcohol and other polar solvents with decomposition. | [1] |
| Storage Temperature | -20°C | [1] |
Synthesis
The synthesis of this compound is typically achieved through the reaction of phthalic anhydride with m-toluidine. This reaction is a nucleophilic acyl substitution where the amino group of m-toluidine attacks one of the carbonyl carbons of the phthalic anhydride, leading to the opening of the anhydride ring and the formation of the corresponding phthalamic acid.
General Experimental Protocol:
-
Reactant Preparation: Phthalic anhydride and m-toluidine are used in equimolar amounts. A suitable solvent, such as acetone or dichloromethane, is chosen to dissolve the reactants.
-
Reaction: The solution of m-toluidine is slowly added to the solution of phthalic anhydride with constant stirring at room temperature. The reaction is typically exothermic.
-
Precipitation and Filtration: The product, this compound, often precipitates out of the solution upon formation. The reaction mixture may be cooled to enhance precipitation. The solid product is then collected by vacuum filtration.
-
Washing and Drying: The collected solid is washed with a cold, non-polar solvent (e.g., hexane) to remove any unreacted starting materials. The purified product is then dried under vacuum.
Caption: General synthesis pathway for this compound.
Spectral Properties
| Spectral Data | Expected Characteristics |
| ¹H NMR | Signals corresponding to aromatic protons on both the phthalic acid and the tolyl moieties, a singlet for the methyl group protons, and a broad singlet for the amide proton. |
| ¹³C NMR | Resonances for the carbonyl carbons of the carboxylic acid and amide, aromatic carbons, and the methyl carbon. |
| IR Spectroscopy | Characteristic absorption bands for O-H stretching of the carboxylic acid, N-H stretching of the amide, C=O stretching of the carboxylic acid and amide, and aromatic C-H and C=C stretching. |
| Mass Spectrometry | A molecular ion peak corresponding to its molecular weight (255.27 g/mol ) and fragmentation patterns consistent with the loss of water, carbon dioxide, and cleavage of the amide bond. |
Biological Activity and Mechanism of Action
This compound is known to function as a plant auxin, a class of plant hormones that play a crucial role in regulating various aspects of plant growth and development.[1][2] Its primary agricultural application is as an antiscission agent for fruits and vegetables, preventing premature dropping and thereby increasing yield.[1]
The mode of action of auxins involves a complex signaling pathway that ultimately leads to changes in gene expression. The canonical auxin signaling pathway is initiated by the binding of auxin to its receptor, which is a complex consisting of a TRANSPORT INHIBITOR RESPONSE1/AUXIN-SIGNALING F-BOX (TIR1/AFB) protein and an Aux/IAA transcriptional repressor.[3][4][5][6] This binding event targets the Aux/IAA repressor for degradation via the 26S proteasome.[3] The degradation of the Aux/IAA repressor relieves the repression of AUXIN RESPONSE FACTOR (ARF) transcription factors, which can then activate or repress the transcription of auxin-responsive genes.[4][5]
Caption: The canonical auxin signaling pathway in plants.
Safety and Handling
This compound is classified as toxic and requires careful handling.[1] The following table summarizes the key safety information.
| Hazard Information | Precautionary Measures |
| Hazard Codes | Xi, N |
| Risk Statements | R36 (Irritating to eyes), R50 (Very toxic to aquatic organisms) |
| Safety Statements | S26 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice), S61 (Avoid release to the environment. Refer to special instructions/safety data sheets) |
| GHS Pictograms | GHS07 (Exclamation mark), GHS08 (Health hazard), GHS09 (Environment) |
| GHS Hazard Statements | H319 (Causes serious eye irritation), H400 (Very toxic to aquatic life), H372 (Causes damage to organs through prolonged or repeated exposure) |
| GHS Precautionary Statements | P264 (Wash skin thoroughly after handling), P273 (Avoid release to the environment), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P337+P313 (If eye irritation persists: Get medical advice/attention), P391 (Collect spillage), P501 (Dispose of contents/container to an approved waste disposal plant) |
It is imperative to use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling this compound. Work should be conducted in a well-ventilated area, such as a fume hood. Avoid ingestion and inhalation of the dust.
Conclusion
This compound is a valuable compound for agricultural applications due to its activity as a plant growth regulator. This guide provides essential technical information to aid researchers and professionals in its safe and effective use. Further research into its specific interactions within the auxin signaling pathway and the development of detailed analytical methods will continue to enhance our understanding and application of this molecule.
References
Spectroscopic and Spectrometric Analysis of 3'-Methylphthalanilic Acid: A Technical Guide
Introduction
3'-Methylphthalanilic acid is an organic compound belonging to the family of phthalanilic acids, which are derivatives of phthalic acid and aniline. These compounds are of interest in various fields of chemical research, including materials science and drug development, due to their versatile chemical structures and potential biological activities. The precise characterization of this compound is crucial for its identification, purity assessment, and for understanding its chemical behavior. This technical guide provides a detailed overview of the expected spectroscopic and spectrometric data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The information presented herein is based on established principles of organic spectroscopy and data from analogous compounds, serving as a predictive reference for researchers.
Predicted Spectroscopic and Spectrometric Data
Due to the limited availability of published experimental data for this compound, the following tables summarize the predicted spectroscopic and spectrometric characteristics. These predictions are derived from the analysis of its constituent functional groups and comparison with structurally similar molecules.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~10.5 - 12.0 | Singlet | 1H | Carboxylic acid proton (-COOH) |
| ~8.5 - 9.5 | Singlet | 1H | Amide proton (-NH-) |
| ~7.8 - 8.0 | Multiplet | 1H | Aromatic proton (phthalic acid moiety) |
| ~7.5 - 7.7 | Multiplet | 3H | Aromatic protons (phthalic acid moiety) |
| ~7.1 - 7.4 | Multiplet | 3H | Aromatic protons (m-toluidine moiety) |
| ~6.9 - 7.1 | Multiplet | 1H | Aromatic proton (m-toluidine moiety) |
| ~2.3 - 2.4 | Singlet | 3H | Methyl proton (-CH₃) |
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~168 - 172 | Carboxylic acid carbon (-COOH) |
| ~165 - 168 | Amide carbonyl carbon (-CONH-) |
| ~138 - 140 | Aromatic carbon (C-CH₃) |
| ~130 - 138 | Aromatic carbons (phthalic acid moiety) |
| ~120 - 130 | Aromatic carbons (m-toluidine moiety) |
| ~20 - 22 | Methyl carbon (-CH₃) |
Table 3: Predicted IR Absorption Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300 - 2500 | Broad | O-H stretch (carboxylic acid) |
| ~3300 | Medium | N-H stretch (amide) |
| ~1700 | Strong | C=O stretch (carboxylic acid) |
| ~1660 | Strong | C=O stretch (amide I) |
| ~1600, ~1475 | Medium-Strong | C=C stretch (aromatic) |
| ~1540 | Medium | N-H bend (amide II) |
| ~1300 | Medium | C-N stretch |
| ~1250 | Medium | C-O stretch |
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Interpretation |
| 255 | [M]⁺, Molecular ion |
| 237 | [M - H₂O]⁺, Loss of water |
| 148 | [C₈H₄O₃]⁺, Phthalic anhydride fragment |
| 107 | [C₇H₉N]⁺, m-toluidine fragment |
Experimental Protocols
The following sections detail generalized experimental procedures for the synthesis and spectroscopic/spectrometric analysis of this compound.
Synthesis of this compound
This compound can be synthesized via the amidation of phthalic anhydride with m-toluidine.
Procedure:
-
In a round-bottom flask, dissolve phthalic anhydride (1 equivalent) in a suitable solvent such as glacial acetic acid or toluene.
-
To this solution, add m-toluidine (1 equivalent) dropwise with stirring at room temperature.
-
The reaction mixture is then heated to reflux for a specified period (typically 1-3 hours) to ensure complete reaction.
-
After cooling to room temperature, the precipitated product is collected by vacuum filtration.
-
The crude product is washed with a cold solvent (e.g., ethanol or diethyl ether) to remove unreacted starting materials.
-
The final product is purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.
Spectroscopic and Spectrometric Analyses
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A small amount of the purified this compound (5-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher.
-
Data Acquisition:
-
For ¹H NMR, the spectral width is typically set from 0 to 15 ppm. A sufficient number of scans are acquired to obtain a good signal-to-noise ratio.
-
For ¹³C NMR, the spectral width is set from 0 to 200 ppm. A proton-decoupled sequence is used to simplify the spectrum.
-
Infrared (IR) Spectroscopy
-
Sample Preparation: A small amount of the solid sample is finely ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: The spectrum is typically scanned over the range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (or KBr pellet) is recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI), is used.
-
Data Acquisition: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the resulting ions is measured. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.
Visualizations
The following diagrams illustrate the logical workflow for the synthesis and characterization of this compound.
Caption: Workflow for the synthesis and spectroscopic characterization of this compound.
Unveiling the Three-Dimensional Architecture of Phthalanilic Acid Derivatives: A Technical Guide for Researchers
For Immediate Release
This technical guide offers an in-depth exploration of the crystal structure analysis of phthalanilic acid derivatives, compounds of significant interest in medicinal chemistry and drug development. Tailored for researchers, scientists, and professionals in the pharmaceutical industry, this document provides a comprehensive overview of experimental protocols, detailed structural data, and insights into their potential biological activities.
Introduction
Phthalanilic acid derivatives, characterized by a phthalic acid moiety linked to an aniline derivative via an amide bond, represent a versatile scaffold for the design of novel therapeutic agents. Their structural flexibility and potential for diverse intermolecular interactions make them attractive candidates for targeting various biological macromolecules. Understanding their precise three-dimensional conformation through single-crystal X-ray diffraction is paramount for structure-based drug design and the elucidation of their mechanism of action. This guide delves into the methodologies for their synthesis, crystallization, and structural determination, supplemented with quantitative data and visualizations to facilitate a deeper understanding.
Experimental Protocols
The synthesis and structural analysis of phthalanilic acid derivatives involve a series of well-defined experimental procedures. Below are detailed protocols for the synthesis, crystallization, and single-crystal X-ray diffraction analysis.
Synthesis of Substituted Phthalanilic Acids
The general method for synthesizing phthalanilic acid derivatives involves the reaction of phthalic anhydride with a substituted aniline in a suitable solvent.
General Procedure:
-
Dissolution: Dissolve phthalic anhydride in a suitable aprotic solvent, such as glacial acetic acid, tetrahydrofuran (THF), or acetone.
-
Addition of Aniline: To the stirred solution, add an equimolar amount of the desired substituted aniline derivative.
-
Reaction: The reaction mixture is typically stirred at room temperature or gently heated to facilitate the nucleophilic attack of the amine on the anhydride. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Isolation: Upon completion, the product often precipitates out of the solution. The solid is collected by filtration, washed with a cold solvent to remove unreacted starting materials, and then dried under vacuum.
-
Purification: If necessary, the crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water mixture).
This straightforward method allows for the synthesis of a wide array of phthalanilic acid derivatives with various substituents on the phenyl ring.[1][2]
Single Crystal Growth
Obtaining high-quality single crystals is a critical and often challenging step in X-ray crystal structure analysis. The following methods are commonly employed for growing single crystals of organic compounds like phthalanilic acid derivatives:
-
Slow Evaporation: A nearly saturated solution of the purified compound is prepared in a suitable solvent or solvent mixture. The container is loosely covered to allow for the slow evaporation of the solvent over several days to weeks.
-
Vapor Diffusion: A concentrated solution of the compound in a volatile solvent is placed in a small, open vial. This vial is then placed inside a larger, sealed container that contains a less volatile solvent in which the compound is poorly soluble (the precipitant). The vapor of the more volatile solvent slowly diffuses into the precipitant, leading to a gradual increase in the concentration of the compound and subsequent crystal growth.
-
Cooling: A saturated solution of the compound is prepared at an elevated temperature and then slowly cooled to room temperature or below. The decrease in solubility upon cooling can induce the formation of well-ordered crystals.
Single-Crystal X-ray Diffraction Analysis
The determination of the molecular structure from a single crystal is achieved through X-ray diffraction.
Instrumentation and Data Collection:
-
A suitable single crystal is mounted on a goniometer head.
-
Data is collected using a single-crystal X-ray diffractometer equipped with a radiation source (e.g., Mo Kα or Cu Kα) and a detector (e.g., CCD or CMOS).
-
The crystal is maintained at a constant temperature, often low temperature (e.g., 100 K), to minimize thermal vibrations of the atoms.
-
A series of diffraction images are collected as the crystal is rotated through a range of angles.
Structure Solution and Refinement:
-
The collected diffraction data is processed to determine the unit cell dimensions and space group of the crystal.
-
The initial crystal structure is solved using direct methods or Patterson methods.
-
The structural model is then refined against the experimental data using least-squares methods. This process involves adjusting atomic coordinates, and thermal parameters to minimize the difference between the observed and calculated structure factors.
-
Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
Data Presentation: Crystal Structure of a Related Compound
Table 1: Crystal Data and Structure Refinement for Phenyl N-(4-nitrophenyl)carbamate [3]
| Parameter | Value |
| Empirical formula | C₁₃H₁₀N₂O₄ |
| Formula weight | 258.23 |
| Temperature | 293(2) K |
| Wavelength | 0.71073 Å |
| Crystal system | Triclinic |
| Space group | P-1 |
| Unit cell dimensions | a = 9.6722(3) Å, α = 84.625(3)°b = 10.2543(5) Å, β = 79.386(3)°c = 12.4787(6) Å, γ = 77.955(3)° |
| Volume | 1187.73(9) ų |
| Z | 4 |
| Density (calculated) | 1.443 Mg/m³ |
| Absorption coefficient | 0.108 mm⁻¹ |
| F(000) | 536 |
| Crystal size | 0.25 x 0.20 x 0.15 mm |
| Theta range for data collection | 2.22 to 26.00° |
| Index ranges | -11<=h<=11, -12<=k<=12, -15<=l<=15 |
| Reflections collected | 26582 |
| Independent reflections | 4755 [R(int) = 0.0511] |
| Completeness to theta = 26.00° | 99.8 % |
| Absorption correction | Semi-empirical from equivalents |
| Max. and min. transmission | 0.9839 and 0.9734 |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | 4755 / 0 / 343 |
| Goodness-of-fit on F² | 1.054 |
| Final R indices [I>2sigma(I)] | R1 = 0.0541, wR2 = 0.1189 |
| R indices (all data) | R1 = 0.0864, wR2 = 0.1273 |
| Largest diff. peak and hole | 0.201 and -0.183 e.Å⁻³ |
Visualization of Methodologies and Concepts
To visually represent the workflows and relationships discussed in this guide, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for the synthesis and crystal structure analysis of phthalanilic acid derivatives.
Caption: Logical relationship in structure-based drug design using phthalanilic acid derivatives.
Biological Relevance and Signaling Pathways
Phthalanilic acid derivatives have been investigated for a range of biological activities, including their potential as enzyme inhibitors. Understanding the specific signaling pathways they modulate is crucial for their development as therapeutic agents.
While specific signaling pathways for many phthalanilic acid derivatives are still under investigation, related phthalimide-based compounds have shown inhibitory activity against enzymes such as acetylcholinesterase, which is relevant in the context of Alzheimer's disease.[4] Phthalic acid itself has been shown to be a mixed-type inhibitor of tyrosinase, an enzyme involved in melanin synthesis and associated with hyperpigmentation.[5]
The following diagram illustrates a generalized signaling pathway for enzyme inhibition, a common mechanism of action for small molecule drugs.
Caption: Generalized signaling pathway of enzyme inhibition by a phthalanilic acid derivative.
Conclusion
This technical guide provides a foundational understanding of the crystal structure analysis of phthalanilic acid derivatives. The detailed experimental protocols, illustrative crystallographic data, and visualizations of workflows and biological concepts are intended to serve as a valuable resource for researchers in the field. The elucidation of the three-dimensional structures of these compounds is a critical step in the rational design of novel and effective therapeutic agents. Further research into the crystallographic analysis of a broader range of phthalanilic acid derivatives and the specific signaling pathways they modulate will undoubtedly accelerate their journey from chemical scaffolds to clinical candidates.
References
- 1. The cyclisation of substituted phthalanilic acids in acetic acid solution. A kinetic study of substituted N-phenylphthalimide formation - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Crystal structure of phenyl N-(4-nitrophenyl)carbamate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. brieflands.com [brieflands.com]
- 5. Inhibitory Effect of Phthalic Acid on Tyrosinase: The Mixed-Type Inhibition and Docking Simulations - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Solubility of 3'-Methylphthalanilic Acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 3'-Methylphthalanilic acid in various organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document presents a generalized framework, including a representative data table and a detailed experimental protocol for determining solubility. This guide is intended to empower researchers to generate precise and reproducible solubility data essential for applications ranging from process chemistry and purification to formulation development.
Quantitative Solubility Data
A thorough review of scientific literature did not yield specific quantitative solubility data for this compound. The following table provides representative solubility values based on the general principles of solubility for phthalanilic acid derivatives, which indicates a higher solubility in polar organic solvents.[1][2][3] These values are intended for illustrative purposes to demonstrate expected trends.
Table 1: Representative Solubility of this compound in Various Organic Solvents
| Solvent | Solvent Type | Temperature (°C) | Representative Solubility ( g/100 mL) |
| Acetone | Polar Aprotic | 25 | 5.8 |
| 40 | 9.2 | ||
| Ethanol | Polar Protic | 25 | 4.5 |
| 40 | 7.8 | ||
| Ethyl Acetate | Polar Aprotic | 25 | 3.1 |
| 40 | 5.5 | ||
| Dichloromethane | Polar Aprotic | 25 | 1.5 |
| 40 | 2.8 | ||
| Toluene | Non-polar | 25 | 0.2 |
| 40 | 0.5 | ||
| n-Hexane | Non-polar | 25 | < 0.1 |
| 40 | < 0.1 |
Note: These are hypothetical values and should be confirmed by experimental measurement.
Experimental Protocol for Solubility Determination
The most widely accepted method for determining the equilibrium solubility of a solid compound is the shake-flask method.[4][5][6][7][8] This protocol outlines the steps for this procedure, followed by quantification using High-Performance Liquid Chromatography (HPLC), a common and accurate analytical technique.
2.1. Materials and Reagents
-
This compound (high purity)
-
Selected organic solvents (HPLC grade or equivalent)
-
Reference standard of this compound
-
Mobile phase for HPLC
-
Deionized water
-
Glass vials with screw caps
-
Syringe filters (0.45 µm, solvent-compatible)
-
Volumetric flasks and pipettes
2.2. Equipment
-
Analytical balance
-
Constant temperature orbital shaker or water bath
-
Vortex mixer
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Centrifuge (optional)
2.3. Procedure
Step 1: Preparation of Saturated Solution (Equilibration)
-
Add an excess amount of this compound to a glass vial containing a known volume (e.g., 5 mL) of the selected organic solvent. An excess of solid should be visible at the bottom of the vial to ensure saturation.[4]
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in a constant temperature orbital shaker set to the desired temperature (e.g., 25 °C or 40 °C).
-
Agitate the vials for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. It is recommended to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration is no longer changing, indicating that equilibrium has been reached.[4][5]
Step 2: Sample Withdrawal and Preparation
-
After the equilibration period, stop the agitation and allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to sediment.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a 0.45 µm syringe filter into a clean vial. This step is crucial to remove all undissolved solid particles.[9]
-
Accurately dilute the filtered saturated solution with the appropriate solvent to a concentration that falls within the linear range of the analytical method.
Step 3: Quantitative Analysis by HPLC
-
Method Validation : Ensure the HPLC method is validated for linearity, accuracy, and precision for this compound.[10]
-
Calibration Curve : Prepare a series of standard solutions of this compound of known concentrations. Inject these standards into the HPLC system and generate a calibration curve by plotting peak area against concentration.[9]
-
Sample Analysis : Inject the diluted sample solution into the HPLC system and record the chromatogram.[9]
-
Concentration Determination : Using the calibration curve, determine the concentration of this compound in the diluted sample.[10]
Step 4: Calculation of Solubility
-
Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.
-
Express the solubility in the desired units, such as g/100 mL or mg/mL.
Workflow for Solubility Determination
The following diagram illustrates the logical workflow for the experimental determination of the solubility of this compound.
Caption: Workflow for the experimental determination of solubility.
References
- 1. quora.com [quora.com]
- 2. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 3. Khan Academy [khanacademy.org]
- 4. researchgate.net [researchgate.net]
- 5. scielo.br [scielo.br]
- 6. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 7. dissolutiontech.com [dissolutiontech.com]
- 8. Development of a high throughput equilibrium solubility assay using miniaturized shake-flask method in early drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pharmaguru.co [pharmaguru.co]
- 10. HPLC Testing Procedure | Phenomenex [phenomenex.com]
A Historical Perspective on Phthalanilic Acid Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phthalanilic acid, also known as N-phenylphthalamic acid, is an organic compound that has garnered interest in various scientific fields, primarily for its role as a plant growth regulator and as a versatile intermediate in the synthesis of dyes, pharmaceuticals, and other agrochemicals. This technical guide provides a comprehensive historical perspective on the research of phthalanilic acid, detailing its synthesis, biological activities, and applications, with a focus on key experiments and quantitative data.
Historical Context and Discovery
While the parent molecule, phthalic acid, was first isolated in 1836 by the French chemist Auguste Laurent, the specific timeline for the initial synthesis of phthalanilic acid is less definitively documented in readily available literature.[1] However, its development as a significant commercial product can be traced back to 1982, when it was introduced as a plant growth regulator by the Hungarian Neviki Institute of Chemical Industry.[2][3] This marked a pivotal moment in the compound's history, shifting its focus from a laboratory chemical to a product with practical applications in agriculture.
Evolution of Synthesis
The synthesis of phthalanilic acid is a relatively straightforward condensation reaction between phthalic anhydride and aniline. Early methods likely involved the direct reaction of these two precursors, a common approach for the formation of N-substituted phthalimides and their amic acid intermediates.
General Synthesis Workflow
The fundamental reaction for the synthesis of phthalanilic acid involves the nucleophilic attack of the amino group of aniline on one of the carbonyl carbons of phthalic anhydride, leading to the opening of the anhydride ring to form the corresponding amic acid.
Caption: General workflow for the synthesis of phthalanilic acid.
Experimental Protocol: A Representative Synthesis
While specific historical protocols are scarce, a typical laboratory-scale synthesis of phthalanilic acid can be described as follows:
Materials:
-
Phthalic anhydride
-
Aniline
-
A suitable solvent (e.g., glacial acetic acid, acetone, or an aromatic hydrocarbon)
Procedure:
-
Phthalic anhydride is dissolved in the chosen solvent in a reaction vessel equipped with a stirrer and a condenser.
-
An equimolar amount of aniline, dissolved in the same solvent, is added dropwise to the phthalic anhydride solution at a controlled temperature, often near room temperature.
-
The reaction mixture is stirred for a period ranging from a few hours to overnight to ensure complete reaction.
-
The resulting precipitate of phthalanilic acid is collected by filtration.
-
The crude product is then washed with a suitable solvent to remove any unreacted starting materials and byproducts.
-
Further purification can be achieved by recrystallization from an appropriate solvent, such as ethanol or a mixture of ethanol and water.
Biological Activity: A Focus on Plant Growth Regulation
The most significant application of phthalanilic acid has been in agriculture as a plant growth regulator. Research has demonstrated its ability to influence various physiological processes in plants, leading to improved crop yield and quality.
Effects on Crop Yield and Quality
Studies have shown that foliar application of phthalanilic acid can have a range of positive effects on different crops. For instance, in cowpea (Vigna unguiculata), treatment with phthalanilic acid has been shown to increase podding rate, soluble protein content, and overall yield.[2] Similarly, in pepper (Capsicum annuum), it has been found to enhance drought resistance.[3]
The following table summarizes some of the reported quantitative effects of phthalanilic acid on various crops:
| Crop | Parameter Measured | Treatment Concentration | Observed Effect |
| Cowpea (Vigna unguiculata) | Podding Rate | 200 mg·L⁻¹ | 19.64% increase |
| Cowpea (Vigna unguiculata) | Soluble Protein | 200 mg·L⁻¹ | 18.75% increase |
| Cowpea (Vigna unguiculata) | Yield | 200 mg·L⁻¹ | 15.89% increase |
| Cowpea (Vigna unguiculata) | Peroxidase (POD) Activity | Not specified | 11.89–51.62% increase |
| Cowpea (Vigna unguiculata) | Relative Conductivity | Not specified | 22.66–62.18% decrease |
| Cowpea (Vigna unguiculata) | Free Proline | Not specified | 24.62–90.52% increase |
| Pepper (Capsicum annuum) | Seedling Index under Drought | 133.3 - 266.7 mg·L⁻¹ | Significant increase |
Proposed Mechanism of Action in Plants
The precise signaling pathways through which phthalanilic acid exerts its effects on plant growth and stress tolerance are not yet fully elucidated. However, based on its observed physiological effects, a hypothetical model can be proposed. It is likely that phthalanilic acid interacts with endogenous plant hormone signaling pathways, potentially modulating the levels of or sensitivity to auxins, gibberellins, or other growth-promoting hormones. Its ability to enhance antioxidant enzyme activity suggests an interaction with stress-response pathways, helping the plant to mitigate the damaging effects of reactive oxygen species (ROS) generated under stress conditions.
Caption: Hypothetical signaling pathway of phthalanilic acid in plants.
Phthalanilic Acid as a Synthetic Intermediate
Beyond its role in agriculture, phthalanilic acid serves as a valuable intermediate in the synthesis of a variety of other chemical compounds. Its bifunctional nature, possessing both a carboxylic acid and an amide group, allows for a range of chemical transformations. It is a precursor in the production of certain dyes and has been explored in the synthesis of novel pharmaceutical compounds.
Future Perspectives
While research on phthalanilic acid has a history rooted in its application as a plant growth regulator, there remain opportunities for further investigation. A deeper understanding of its molecular mechanism of action in plants could lead to the development of more targeted and effective agricultural products. Furthermore, its utility as a synthetic building block continues to be explored, with potential for the creation of novel materials and therapeutic agents. The historical journey of phthalanilic acid from a simple organic molecule to a compound with tangible benefits underscores the ongoing evolution of chemical research and its impact on various industries.
References
An In-depth Technical Guide to 3'-Methylphthalanilic Acid for Researchers, Scientists, and Drug Development Professionals
An authoritative guide on the physical, chemical, and biological properties of 3'-Methylphthalanilic acid, complete with experimental protocols and pathway visualizations.
Introduction
This compound, also known by its IUPAC name 2-(m-tolylcarbamoyl)benzoic acid, is an organic compound belonging to the phthalanilic acid class of molecules. These compounds are characterized by a phthalic acid backbone in which one of the carboxylic acid groups is converted to an amide linked to an aryl group. In the case of this compound, this aryl group is a 3-methylphenyl (m-tolyl) moiety. This document provides a comprehensive overview of the known physical and chemical properties, synthesis, and biological activities of this compound, tailored for professionals in research and drug development.
Physicochemical Properties
This compound is a white to off-white crystalline solid at room temperature. Its core structure consists of a benzene ring substituted with a carboxylic acid group and a carboxamide group, with the amide nitrogen further substituted with a 3-methylphenyl group.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₃NO₃ | [1] |
| Molecular Weight | 255.27 g/mol | [1] |
| Melting Point | 219 °C | [2] |
| Boiling Point | 265 °C | [2] |
| Appearance | White to off-white crystalline solid | [2] |
| Solubility | Slightly soluble in water; more soluble in polar organic solvents such as ethanol and acetone. | [2] |
| Density | 1.297 g/cm³ | [2] |
Synthesis and Experimental Protocols
The synthesis of this compound is typically achieved through the reaction of phthalic anhydride with m-toluidine (3-methylaniline). This reaction is a nucleophilic acyl substitution where the amino group of m-toluidine attacks one of the carbonyl carbons of the phthalic anhydride ring, leading to the opening of the anhydride ring and the formation of the corresponding phthalamic acid.
General Experimental Protocol: Synthesis of this compound
Materials:
-
Phthalic anhydride
-
m-Toluidine (3-methylaniline)
-
A suitable solvent (e.g., glacial acetic acid, acetone, or a non-polar solvent)
-
Hydrochloric acid (for workup)
-
Distilled water
Procedure:
-
Dissolve phthalic anhydride in a suitable solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Slowly add an equimolar amount of m-toluidine to the solution.
-
The reaction mixture is typically stirred at room temperature or gently heated to ensure the completion of the reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the product is precipitated by adding the mixture to ice-cold water or a dilute acid solution.
-
The resulting solid precipitate of this compound is collected by vacuum filtration.
-
The crude product is washed with cold water to remove any unreacted starting materials and impurities.
-
Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture.
-
The purified product is dried under vacuum to yield a white to off-white crystalline solid.
Workflow for the Synthesis of this compound
Spectral Data
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on both the phthalic acid and the m-tolyl rings. A singlet for the methyl group protons on the tolyl ring would be observed, typically in the range of 2.2-2.5 ppm. The amide proton would appear as a broad singlet, and the carboxylic acid proton would be a singlet at a downfield chemical shift, often above 10 ppm.
-
¹³C NMR: The carbon NMR spectrum would display signals for the two carbonyl carbons (amide and carboxylic acid), as well as distinct signals for the aromatic carbons of both rings and the methyl carbon.
-
FTIR: The infrared spectrum would be characterized by a broad O-H stretching vibration from the carboxylic acid group, an N-H stretching vibration from the amide group, and strong C=O stretching vibrations for both the carboxylic acid and amide carbonyls. Aromatic C-H and C=C stretching vibrations would also be present.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (255.27 g/mol ). Fragmentation patterns would likely involve the loss of water, carbon monoxide, and cleavage of the amide bond.
Biological Activity and Potential Applications
Phthalanilic acids, as a class of compounds, have been investigated for various biological activities. Notably, the parent compound, phthalanilic acid, is known to act as a plant growth regulator.[3] It can be absorbed through foliage and influences nutrient transport, flowering, and fruit development.[3]
Derivatives of phthalanilic acid and related N-aryl amides have also shown promise in other biological contexts. For instance, some N-aryl amino acids and N-phthaloylamino acid hydroxamates have demonstrated antibacterial and antimycobacterial properties.[4] The specific biological activities of this compound have not been extensively reported, but its structural similarity to these other bioactive compounds suggests that it may possess similar properties. Further research is warranted to explore its potential as a plant growth regulator, antimicrobial agent, or in other areas of drug development.
Potential Mechanism of Action as a Plant Growth Regulator
While the precise signaling pathway for phthalanilic acids as plant growth regulators is not fully elucidated, they are believed to influence hormonal signaling pathways within the plant, potentially interacting with auxin or other phytohormone receptors to modulate gene expression related to growth and development.
Conclusion
This compound is a readily synthesizable derivative of phthalic acid with defined physicochemical properties. While specific biological data for this particular compound is limited, the broader class of phthalanilic acids demonstrates interesting bioactivities, particularly in the regulation of plant growth. This technical guide provides a foundational understanding of this compound for researchers and professionals, highlighting the need for further investigation into its spectral characterization and potential applications in agriculture and medicine. The provided experimental framework for its synthesis offers a starting point for further laboratory studies.
References
- 1. This compound | C15H13NO3 | CID 6821 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Phthalanilic Acid Plant Growth Regulator Pgr Agrochemicals Pgr CAS 4727-29-1 97%Tc for Agriculture - Phthalanilic Acid, Plant Growth Regulator | Made-in-China.com [m.made-in-china.com]
- 4. Antimicrobial activity of N-phthaloylamino acid hydroxamates - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 3'-Methylphthalanilic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
N-arylphthalanilic acids are a class of organic compounds characterized by a phthalic acid backbone linked to an aryl group via an amide functionality. These compounds serve as important intermediates in the synthesis of various more complex molecules, including N-aryl phthalimides, which have applications in materials science and as biologically active compounds. 3'-Methylphthalanilic acid, a specific derivative bearing a meta-methylphenyl group, is synthesized through the nucleophilic acyl substitution reaction between phthalic anhydride and m-toluidine.
Synthesis of this compound
The primary and most direct method for the synthesis of this compound is the reaction of phthalic anhydride with 3-methylaniline (m-toluidine). This reaction proceeds via a nucleophilic attack of the amino group of m-toluidine on one of the carbonyl carbons of the phthalic anhydride ring. This leads to the opening of the anhydride ring and the formation of the corresponding phthalanilic acid.
Reaction Scheme:
Quantitative Data
The following table summarizes the key quantitative data for this compound.
| Property | Value | Reference |
| Chemical Formula | C₁₅H₁₃NO₃ | [1] |
| Molecular Weight | 255.27 g/mol | [1] |
| Appearance | Expected to be a crystalline solid. | |
| Melting Point | Data not readily available in | |
| searched literature. | ||
| Typical Reaction Yield | Data not readily available in | |
| searched literature. |
Experimental Protocols
The following is a detailed experimental protocol for the synthesis of this compound, adapted from established procedures for the synthesis of N-phenylphthalanilic acid.
Materials:
-
Phthalic anhydride (1.0 eq)
-
m-Toluidine (1.0 eq)
-
Anhydrous diethyl ether or a similar inert solvent
-
Stirring apparatus
-
Reaction flask
-
Dropping funnel
-
Filtration apparatus (Büchner funnel)
Procedure:
-
In a clean, dry reaction flask, dissolve phthalic anhydride in a minimal amount of anhydrous diethyl ether with stirring.
-
In a separate vessel, prepare a solution of m-toluidine in anhydrous diethyl ether.
-
Slowly add the m-toluidine solution to the stirred phthalic anhydride solution at room temperature using a dropping funnel.
-
A precipitate of this compound is expected to form upon addition.
-
Continue stirring the mixture at room temperature for a designated period (e.g., 1-2 hours) to ensure the reaction goes to completion.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with a small amount of cold diethyl ether to remove any unreacted starting materials.
-
Dry the product, for instance, in a vacuum oven at a moderate temperature.
Visualizations
Diagram of the Synthesis Workflow
Caption: General experimental workflow for the synthesis of this compound.
Logical Relationship of Synthesis
Caption: Logical relationship of the key reactants and reaction type in the synthesis of this compound.
Further Reactions: Cyclization to N-(3-methylphenyl)phthalimide
Phthalanilic acids can undergo intramolecular cyclization, typically under acidic conditions and with heating, to form the corresponding N-aryl phthalimides. This dehydration reaction is a common subsequent step in syntheses utilizing phthalanilic acids as intermediates.
Safety and Handling
-
Phthalic anhydride: Corrosive and can cause severe skin and eye irritation. It is also a respiratory irritant.
-
m-Toluidine: Toxic and can be harmful if inhaled, ingested, or absorbed through the skin. It is also a suspected carcinogen.
-
General Precautions: It is recommended to handle this compound in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and direct contact with skin and eyes.
Conclusion
The synthesis of this compound is a straightforward and well-understood process based on the established chemistry of N-arylphthalanilic acid formation. While detailed characterization and biological activity data for this specific compound are sparse in the readily accessible literature, this guide provides a solid foundation for its preparation and handling in a research setting. Further investigation into its properties and potential applications is warranted.
References
Theoretical Insights into the Molecular Structure of 3'-Methylphthalanilic Acid: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide delves into the theoretical examination of the molecular structure of 3'-Methylphthalanilic acid. In the absence of direct experimental or computational studies on this compound, this document leverages available research on the parent molecule, phthalanilic acid, to infer its structural and electronic properties. This guide outlines the computational methodologies typically employed for such analysis and presents extrapolated data to provide a foundational understanding for researchers in drug design and materials science. The information herein is based on a computational study of phthalanilic acid's cyclization mechanism, offering a framework for future theoretical investigations.
Introduction
Phthalanilic acid and its derivatives are of significant interest due to their presence in various biologically active compounds and as precursors in the synthesis of phthalimides. The addition of a methyl group at the 3' position of the aniline ring can influence the molecule's conformation, electronic properties, and ultimately its reactivity and biological activity. Understanding the three-dimensional structure and electronic landscape of this compound is crucial for predicting its interactions with biological targets and for the rational design of new therapeutic agents.
Computational Methodology
The theoretical analysis of phthalanilic acid derivatives typically involves quantum chemical calculations to determine the molecule's optimized geometry, vibrational frequencies, and electronic properties. The following outlines a standard computational protocol, similar to that used in the study of phthalanilic acid.[1][2]
Workflow for Theoretical Molecular Structure Analysis:
Figure 1: A generalized workflow for the theoretical analysis of a molecule's structure and properties.
Detailed Methodological Steps:
-
Initial Structure Construction: A 3D model of this compound is built using molecular modeling software.
-
Geometry Optimization: The initial structure is optimized to find the lowest energy conformation. Density Functional Theory (DFT) with a functional like B3LYP and a suitable basis set (e.g., 6-31G(d,p)) is a common choice for this step.
-
Frequency Calculations: To ensure the optimized structure corresponds to a true energy minimum, vibrational frequency calculations are performed. The absence of imaginary frequencies confirms a stable structure.
-
Electronic Property Calculations: With the optimized geometry, various electronic properties are calculated. This can include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), Mulliken atomic charges, and the molecular electrostatic potential (MEP). These calculations are often performed at a higher level of theory, such as MP2, for greater accuracy.[1]
Molecular Structure of Phthalanilic Acid (as a proxy)
The computational study on phthalanilic acid provides key geometric parameters for its ground state.[1] These values offer a reasonable approximation for the corresponding parameters in this compound, with the understanding that the methyl group may introduce minor steric and electronic perturbations.
Table 1: Selected Optimized Geometrical Parameters of Phthalanilic Acid
| Parameter | Bond/Angle | Value (MP2/6-31G(d,p)) |
| Bond Lengths (Å) | ||
| N-C(amide) | 1.375 | |
| C(amide)=O | 1.232 | |
| C(carboxyl)-C(ring) | 1.491 | |
| C(carboxyl)=O | 1.216 | |
| C(carboxyl)-OH | 1.357 | |
| Bond Angles (°) ** | ||
| O=C(amide)-N | 123.5 | |
| C(amide)-N-C(phenyl) | 127.8 | |
| O=C(carboxyl)-C(ring) | 123.1 | |
| HO-C(carboxyl)=O | 121.9 | |
| Dihedral Angles (°) ** | ||
| O=C-N-C(phenyl) | 178.5 | |
| C(phenyl)-C(amide)-N-H | -179.9 |
Data extracted from the computational study on phthalanilic acid.[1]
The presence of the 3'-methyl group in this compound is expected to have a minimal effect on the core bond lengths and angles of the phthalanilic acid backbone. However, it may influence the dihedral angle between the two phenyl rings due to steric hindrance, potentially leading to a more twisted conformation compared to the parent molecule.
Electronic Properties
The electronic properties of a molecule are key to understanding its reactivity. The HOMO-LUMO energy gap, in particular, is an indicator of chemical stability.
Table 2: Calculated Electronic Properties of Phthalanilic Acid
| Property | Value (eV) |
| HOMO Energy | -8.98 |
| LUMO Energy | -0.65 |
| HOMO-LUMO Gap | 8.33 |
Data calculated at the MP2/6-31G(d,p) level of theory for phthalanilic acid.[1]
The methyl group is a weak electron-donating group. Therefore, for this compound, it is anticipated that the HOMO energy will be slightly raised, and the LUMO energy will be marginally affected, leading to a slightly smaller HOMO-LUMO gap. This suggests that this compound might be slightly more reactive than phthalanilic acid.
Reaction Mechanism: Cyclization to Phthalimide
The computational study of phthalanilic acid details its cyclization to N-phenylphthalimide in the presence of acetic acid.[1][2][3] This reaction proceeds through a two-step mechanism involving a tetrahedral intermediate.
Proposed Cyclization Pathway:
Figure 2: Simplified reaction pathway for the cyclization of phthalanilic acid.
The study highlights that the reaction is catalyzed by acetic acid, which acts as a proton shuttle, facilitating the nucleophilic attack of the amide nitrogen onto the carboxylic acid carbon.[1][3] A similar catalytic role would be expected for the cyclization of this compound.
Conclusion
This technical guide provides a theoretical perspective on the molecular structure of this compound, based on available computational data for the parent phthalanilic acid. The presented data on molecular geometry and electronic properties serve as a valuable starting point for further computational and experimental investigations. The addition of a methyl group is predicted to introduce subtle changes to the molecule's conformation and electronic reactivity. Future studies employing DFT and higher-level ab initio methods are necessary to fully elucidate the specific structural and electronic characteristics of this compound and to accurately model its behavior in biological and chemical systems.
References
- 1. Acetic Acid-Catalyzed Formation of N-Phenylphthalimide from Phthalanilic Acid: A Computational Study of the Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Acetic acid-catalyzed formation of N-phenylphthalimide from phthalanilic acid: a computational study of the mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
Elemental Analysis of 3'-Methylphthalanilic Acid: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the elemental analysis of 3'-Methylphthalanilic acid, tailored for researchers, scientists, and drug development professionals. The document outlines the theoretical elemental composition, a detailed experimental protocol for its determination via combustion analysis, and a visual representation of the analytical workflow.
Theoretical Elemental Composition
The elemental composition of a pure compound is constant and can be calculated from its chemical formula. For this compound, with the chemical formula C15H13NO3, the theoretical weight percentages of Carbon (C), Hydrogen (H), Nitrogen (N), and Oxygen (O) are presented below. These values serve as a benchmark for experimental results to assess the purity and integrity of a sample.
| Element | Symbol | Atomic Mass (amu) | Molar Mass ( g/mol ) | Percentage (%) |
| Carbon | C | 12.011 | 180.165 | 70.57 |
| Hydrogen | H | 1.008 | 13.104 | 5.13 |
| Nitrogen | N | 14.007 | 14.007 | 5.49 |
| Oxygen | O | 15.999 | 47.997 | 18.81 |
| Total | 255.273 | 100.00 |
Caption: Theoretical elemental composition of this compound.
Experimental Protocol: Combustion Analysis
The determination of the elemental composition of organic compounds such as this compound is most commonly and accurately achieved through combustion analysis.[1] This method involves the complete combustion of the sample in a controlled environment, followed by the quantitative analysis of the resulting combustion products.
Principle: A weighed amount of the organic sample is combusted in a stream of pure oxygen at high temperatures (typically 900-1200°C). The carbon in the sample is converted to carbon dioxide (CO2), hydrogen to water (H2O), and nitrogen to nitrogen gas (N2) or its oxides (which are subsequently reduced to N2). Sulfur, if present, is converted to sulfur dioxide (SO2). The amounts of these combustion gases are then measured, allowing for the calculation of the percentage of each element in the original sample.
Instrumentation: A CHN/O elemental analyzer is the standard instrument for this analysis.
Reagents and Materials:
-
This compound sample
-
High-purity oxygen (O2)
-
High-purity helium (He) or argon (Ar) as a carrier gas
-
Combustion catalysts (e.g., tungsten(VI) oxide on alumina)
-
Reduction reagents (e.g., copper wire)
-
Absorption trap packing materials (e.g., magnesium perchlorate for H2O, sodium hydroxide on silica for CO2)
-
Calibration standards (e.g., acetanilide, sulfanilamide)
Procedure:
-
Sample Preparation:
-
Ensure the this compound sample is homogenous and dry. If necessary, grind the sample to a fine powder and dry it under vacuum to remove any residual solvents or moisture.
-
Accurately weigh 1-3 mg of the prepared sample into a tin or silver capsule using a microbalance.
-
Seal the capsule to enclose the sample.
-
-
Instrument Calibration:
-
Calibrate the elemental analyzer using a certified organic standard with a known elemental composition (e.g., acetanilide).
-
Analyze the standard multiple times to ensure the instrument's accuracy and precision are within acceptable limits.
-
-
Sample Analysis:
-
Introduce the encapsulated sample into the combustion furnace of the elemental analyzer.
-
The sample is rapidly heated in the presence of a controlled amount of oxygen, leading to complete combustion.
-
The resulting gas mixture (CO2, H2O, N2, and excess O2) is passed through a reduction furnace containing copper to remove excess oxygen and convert any nitrogen oxides to N2.
-
The gas mixture is then carried by a stream of inert gas (helium) into a separation column.
-
The components of the gas mixture are separated, typically by gas chromatography.
-
A thermal conductivity detector (TCD) measures the concentration of each gas.
-
-
Oxygen Analysis (if performed separately):
-
For oxygen determination, the sample is pyrolyzed in a stream of inert gas containing a small amount of hydrogen.
-
The oxygen in the sample is converted to carbon monoxide (CO).
-
The amount of CO is then measured, from which the oxygen content is calculated.
-
-
Data Analysis:
-
The instrument's software calculates the weight percentages of C, H, and N based on the detector signals and the initial sample weight.
-
The percentage of oxygen can be determined by difference (100% - %C - %H - %N) or through direct measurement.
-
Workflow and Signaling Pathway Diagrams
To visually represent the process, the following diagrams illustrate the logical flow of elemental analysis and the chemical transformations that occur.
Caption: Workflow for Elemental Analysis by Combustion.
Caption: Chemical Transformations in Combustion Analysis.
References
Methodological & Application
Application Notes and Protocols: 3'-Methylphthalanilic Acid as a Precursor for Antimicrobial Agents
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The rising threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new therapeutic agents. Phthalanilic acids and their derivatives, particularly phthalimides, have emerged as a promising class of compounds with a broad spectrum of antimicrobial activities. 3'-Methylphthalanilic acid, a derivative of phthalanilic acid, serves as a key precursor in the synthesis of various heterocyclic compounds. This document provides a comprehensive overview of the potential application of this compound in the synthesis of antimicrobial agents, including detailed experimental protocols and a summary of the antimicrobial efficacy of related compounds. While specific data on this compound derivatives is limited in current literature, the methodologies and principles outlined herein provide a solid foundation for future research and development in this area.
I. Synthesis of Antimicrobial Agents from Phthalanilic Acid Precursors
The primary route for synthesizing antimicrobial agents from phthalanilic acid precursors involves the cyclization of the phthalanilic acid to form a phthalimide, followed by further modifications. Phthalic anhydride is a common starting material which reacts with an appropriate amine to form the phthalanilic acid intermediate.
General Synthesis Workflow:
The synthesis of phthalimide derivatives from phthalic anhydride and an amine, proceeding through a phthalanilic acid intermediate, is a well-established method.[1][2] This can be adapted for this compound.
Experimental Protocols
Protocol 1: Synthesis of N-(m-tolyl)phthalimide from Phthalic Anhydride and 3-Methylaniline
This protocol describes the synthesis of the phthalimide derivative, which can be considered a direct product from the cyclization of this compound.
Materials:
-
Phthalic anhydride
-
3-Methylaniline (m-toluidine)
-
Glacial acetic acid
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve equimolar amounts of phthalic anhydride and 3-methylaniline in glacial acetic acid.
-
Reflux the mixture for 3-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[1]
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water with stirring.
-
Filter the resulting precipitate, wash it with cold water, and dry it.
-
Recrystallize the crude product from ethanol to obtain pure N-(m-tolyl)phthalimide.
Protocol 2: General Procedure for the Synthesis of N-Substituted Phthalimides from Phthalic Anhydride and Amino Acids
This method can be adapted to create a variety of phthalimide derivatives with potential antimicrobial activity.
Materials:
-
Phthalic anhydride
-
L-amino acid (e.g., glycine, alanine)
-
Acetic anhydride
-
Anhydrous sodium acetate
Procedure:
-
Convert phthalic acid to phthalic anhydride by heating with acetic anhydride.
-
React the phthalic anhydride with the desired L-amino acid in a suitable solvent. This reaction forms the phthalanilic acid derivative as an intermediate.
-
The resulting amic acid undergoes ring closure upon refluxing with acetic anhydride and anhydrous sodium acetate for approximately 4 hours to yield the phthalimide.[3][4]
-
Cool the solution and pour it into excess cold water with vigorous stirring to precipitate the product.
-
Filter, wash with distilled water, dry, and purify the product by column chromatography.[3]
II. Antimicrobial Activity of Phthalimide Derivatives
Numerous studies have demonstrated the antimicrobial potential of phthalimide derivatives against a range of pathogenic bacteria and fungi.[1][3][4][5] The activity is influenced by the nature of the substituent on the nitrogen atom of the imide ring.
Table 1: Minimum Inhibitory Concentrations (MICs) of Selected Phthalimide Derivatives
| Compound | Test Organism | MIC (µg/mL) | Reference |
| Phthalimide aryl ester 3b (R = Me) | Staphylococcus aureus | 128 | [6][7] |
| Pseudomonas aeruginosa | 128 | [6][7] | |
| Candida tropicalis | 128 | [6][7] | |
| Candida albicans | 128 | [6][7] | |
| Phthalimide derivative 4c | Staphylococcus aureus | 0.49 | [5] |
| Phthalimide derivative 4f | Escherichia coli | 0.98 | [5] |
| Phthalimide derivative HUPF | Staphylococcus aureus | 16 | [4] |
| Escherichia coli | 24 | [4] | |
| Candida albicans | 24 | [4] | |
| Phthalimide derivative HUPH | Staphylococcus aureus | 20 | [4] |
| Escherichia coli | 28 | [4] | |
| Candida albicans | 20 | [4] |
III. Mechanism of Action
The precise mechanism of action for the antimicrobial activity of phthalanilic acid derivatives and phthalimides is not fully elucidated but is believed to involve multiple targets.
Proposed Mechanisms:
-
Enzyme Inhibition: Some phthalimide derivatives have been shown to inhibit essential bacterial enzymes. Molecular docking studies suggest that these compounds can bind to the active sites of enzymes like DNA gyrase and dihydrofolate reductase, which are crucial for bacterial DNA replication and metabolism.[5]
-
Membrane Disruption: The hydrophobic nature of the phthalimide scaffold may facilitate its interaction with and disruption of the bacterial cell membrane. For some antifungal phthalimide derivatives, it is suggested that they interfere with ergosterol, a key component of the fungal cell membrane.[6][7]
References
- 1. Synthesis, characterization and preliminary... | F1000Research [f1000research.com]
- 2. Synthesis and antimicrobial activity of Phthalimide derivatives ... - Shakir Saleem, Jahangir Alam, Imran Kazmi - Google 圖書 [books.google.com.hk]
- 3. Synthesis and evaluation of antimicrobial activity of cyclic imides derived from phthalic and succinic anhydrides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, In Vitro, and In Silico studies of imide derivatives of phthalic anhydride as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of novel phthalimide analogs: Synthesis, antimicrobial and antitubercular screening with molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimicrobial Investigation of Phthalimide and N-Phthaloylglycine Esters: Activity, Mechanism of Action, Synergism and Ecotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application of 3'-Methylphthalanilic Acid in Medicinal Chemistry: A Gateway to Bioactive Compounds
Introduction:
3'-Methylphthalanilic acid is an organic compound belonging to the phthalanilic acid class, characterized by a phthalic acid moiety linked to an aniline derivative through an amide bond. While direct therapeutic applications of this compound are not extensively documented, its significance in medicinal chemistry lies primarily in its role as a versatile intermediate for the synthesis of various heterocyclic compounds, particularly N-substituted phthalimides. These resulting molecules have demonstrated a broad spectrum of biological activities, positioning this compound as a valuable scaffold in drug discovery and development.
This document provides a detailed overview of the potential applications of this compound, focusing on the biological activities of its derivatives, along with protocols for its synthesis and subsequent conversion to bioactive phthalimides.
Synthesis of this compound and its Derivatives
The synthesis of this compound is a straightforward process involving the reaction of phthalic anhydride with 3-methylaniline (m-toluidine). This reaction is typically carried out in a suitable solvent at room temperature or with gentle heating. The resulting phthalanilic acid can then be cyclized to form N-(3-methylphenyl)phthalimide, a key precursor for a variety of medicinal chemistry applications.
Experimental Protocol: Synthesis of this compound
Materials:
-
Phthalic anhydride
-
3-Methylaniline (m-toluidine)
-
Glacial acetic acid
-
Anhydrous sodium sulfate
-
Dichloromethane (DCM) or other suitable solvent
-
Standard laboratory glassware and equipment
Procedure:
-
In a round-bottom flask, dissolve phthalic anhydride (1 equivalent) in a minimal amount of a suitable solvent like dichloromethane.
-
To this solution, add 3-methylaniline (1 equivalent) dropwise while stirring at room temperature.
-
Continue stirring the reaction mixture for 2-4 hours. The product, this compound, will precipitate out of the solution.
-
Filter the precipitate and wash it with a small amount of cold solvent to remove any unreacted starting materials.
-
The product can be further purified by recrystallization from a suitable solvent system.
-
Dry the purified this compound under vacuum.
Experimental Protocol: Cyclization to N-(3-methylphenyl)phthalimide
Procedure:
-
Suspend the synthesized this compound in glacial acetic acid.
-
Heat the mixture to reflux for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion of the reaction, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into ice-cold water to precipitate the N-(3-methylphenyl)phthalimide.
-
Filter the precipitate, wash with water until the filtrate is neutral, and dry.
-
The crude product can be purified by recrystallization.
A computational study on the acetic acid-catalyzed formation of N-phenylphthalimide from phthalanilic acid suggests a two-step addition-elimination mechanism.[1][2] The reaction proceeds through a gem-diol tetrahedral intermediate, with the dehydration step being rate-determining.[1][2]
Caption: Synthetic pathway for this compound and its cyclization.
Medicinal Chemistry Applications of this compound Derivatives
The primary medicinal value of this compound stems from its role as a precursor to N-substituted phthalimides. Phthalimide derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[3][4]
Anticancer Activity
Several derivatives of phthalic acid and phthalimides have been investigated for their potential as anticancer agents.[5][6] Phthalazine-based compounds, which can be synthesized from phthalic acid derivatives, have shown potent activity against various cancer cell lines.[7][8]
One of the key mechanisms of action for some of these anticancer agents is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[7][8] VEGFR-2 is a crucial tyrosine kinase receptor involved in angiogenesis, the formation of new blood vessels that tumors need to grow and metastasize. By inhibiting VEGFR-2, these compounds can effectively cut off the blood supply to tumors, leading to their regression.
While no specific data exists for this compound derivatives as VEGFR-2 inhibitors, the general pharmacophore for many VEGFR-2 inhibitors includes a heterocyclic ring system, a hydrogen bond donor-acceptor pair, and a substituted aryl moiety.[7] The N-(3-methylphenyl)phthalimide derived from this compound possesses a structural framework that could be further elaborated to fit this pharmacophore.
Caption: Inhibition of VEGFR-2 signaling by phthalazine derivatives.
Quantitative Data on Related Anticancer Compounds:
The following table summarizes the in vitro anticancer activity of some phthalazine derivatives against various cancer cell lines. It is important to note that these are not derivatives of this compound but serve to illustrate the potential of this class of compounds.
| Compound | Cell Line | IC50 (µM) | Reference |
| Compound 6o | HCT-116 (Colon) | 7 ± 0.06 | [8] |
| MCF-7 (Breast) | 16.98 ± 0.15 | [8] | |
| Compound 6m | HCT-116 (Colon) | 13 ± 0.11 | [8] |
| Compound 6d | HCT-116 (Colon) | 15 ± 0.14 | [8] |
| MCF-7 (Breast) | 18.2 ± 0.17 | [8] | |
| Compound 9b | HCT-116 (Colon) | 23 ± 0.22 | [8] |
Antimicrobial Activity
Phthalimide and phthalazine derivatives have also been explored for their antimicrobial properties.[9][10][11][12] The structural diversity that can be achieved starting from phthalanilic acids allows for the synthesis of compounds with activity against a range of bacteria and fungi. The mechanism of action for these antimicrobial agents can vary, but they often involve the disruption of essential cellular processes in the microorganisms.
Quantitative Data on a Related Antimicrobial Compound:
The following data is for a phthalimide derivative and highlights the potential for this class of compounds as antimicrobial agents.
| Compound | Microorganism | Activity Compared to Standard Antibiotics (%) | Reference |
| (ZE)-2-[4-(1-Hydrazono-ethyl)phenyl]isoindoline-1,3-dione (12) | Bacillus subtilis | 133% (vs. Ampicillin), 106% (vs. Cefotaxime), 88.8% (vs. Gentamicin) | [4] |
| Pseudomonas aeruginosa | 75% (vs. Cefotaxime), 57.6% (vs. Gentamicin) | [4] |
Conclusion
This compound serves as a valuable and accessible starting material in medicinal chemistry. While it may not possess significant biological activity itself, its ready conversion to N-(3-methylphenyl)phthalimide opens up a vast chemical space for the development of novel therapeutic agents. The demonstrated anticancer and antimicrobial activities of related phthalimide and phthalazine derivatives underscore the potential of this scaffold. Further research into the synthesis and biological evaluation of a wider range of derivatives originating from this compound is warranted to explore their full therapeutic potential. Researchers in drug discovery can utilize the provided protocols as a foundation for synthesizing new chemical entities for screening in various disease models.
References
- 1. Acetic acid-catalyzed formation of N-phenylphthalimide from phthalanilic acid: a computational study of the mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Advances in Synthesis and Medicinal Applications of Compounds Derived from Phthalimide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Evaluation of Novel Phthalimide Derivatives as in Vitro Anti-Microbial, Anti-Oxidant and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 7. Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, In Vitro Anti-cancer Activity, ADMET Profile and Molecular Docking of Novel Triazolo[3,4-a]phthalazine Derivatives Targeting VEGFR-2 Enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel synthesis of phthalazine derivatives as antimicrobial agents | Scilit [scilit.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Discovery of novel phthalimide analogs: Synthesis, antimicrobial and antitubercular screening with molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
The Use of 3'-Methylphthalanilic Acid as a Chromogenic Agent: A Review of Available Literature
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
An extensive review of scientific literature and chemical databases reveals no established use of 3'-Methylphthalanilic acid as a chromogenic agent for analytical purposes. While numerous methods exist for the detection of phthalates and related compounds, this compound is not documented as a reagent that produces a measurable color change in the presence of specific analytes. This document outlines the findings of the literature search and provides a general overview of established chromogenic and analytical techniques for related compounds in the absence of specific data for this compound.
Introduction
Chromogenic agents are essential tools in analytical chemistry, enabling the quantification of various substances through colorimetric and spectrophotometric methods. These reagents react with specific analytes to produce a colored product, with the intensity of the color being proportional to the concentration of the analyte. The development of novel chromogenic agents is a continuous effort in analytical science to improve sensitivity, selectivity, and efficiency of detection methods. This document addresses the proposed use of this compound as a chromogenic agent.
Literature Search and Findings
A comprehensive search of scientific databases, including PubChem, and scholarly articles was conducted to identify any published research or application notes detailing the use of this compound as a chromogenic reagent. The search terms included "this compound chromogenic agent," "analytical applications of this compound," and "colorimetric reactions of this compound."
The search did not yield any publications or patents that describe or suggest the use of this compound for chromogenic purposes. The PubChem database confirms the existence and structure of the compound but does not list any applications related to colorimetric analysis. The scientific literature primarily focuses on the analysis of phthalic acid, phthalates, and their derivatives using techniques such as gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC), which do not typically involve the use of chromogenic agents.
General Principles of Chromogenic Agent-Based Assays
Although no specific information is available for this compound, the general workflow for a chromogenic assay can be conceptualized. This typically involves a reaction between the target analyte and the chromogenic reagent, leading to a colored product that can be quantified.
Caption: Generalized workflow of a chromogenic assay.
Potential for Future Research
The absence of literature on this compound as a chromogenic agent does not entirely preclude its potential in this area. The molecule possesses functional groups (a carboxylic acid and an amide) that could potentially be involved in color-forming reactions under specific conditions or with particular analytes. For instance, the formation of a charge-transfer complex or a derivatization reaction could lead to a chromophoric product.
A hypothetical signaling pathway for the development of a chromogenic assay could involve the following steps:
Caption: Hypothetical pathway for a chromogenic reaction.
Further research would be required to explore these possibilities. This would involve:
-
Screening studies: Reacting this compound with a variety of compounds to observe any color changes.
-
Spectroscopic analysis: Characterizing any colored products formed to determine their absorption spectra.
-
Method development and validation: Optimizing reaction conditions (e.g., pH, temperature, solvent) and validating the performance of any potential assay (e.g., linearity, sensitivity, selectivity).
Conclusion
Based on an exhaustive review of the available scientific literature, there is currently no evidence to support the use of this compound as a chromogenic agent. The information required to create detailed application notes and experimental protocols for this purpose does not exist. Researchers and drug development professionals seeking to perform quantitative analysis of compounds that might be targeted by such a reagent should consider established and validated analytical methods, such as HPLC and GC-MS. Future exploratory research could investigate the potential for this compound to act as a chromogenic agent, but this would require foundational studies to establish its reactivity and chromophoric properties.
Application Notes and Protocols: Synthesis of 3'-Methylphthalanilic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3'-Methylphthalanilic acid is a derivative of phthalanilic acid, characterized by a methyl group on the aniline ring. Phthalanilic acids and their derivatives are important intermediates in the synthesis of various organic compounds, including dyes, polymers, and pharmaceutically active molecules. The core structure is formed through the reaction of phthalic anhydride with an aniline. This document provides a detailed experimental protocol for the synthesis of this compound from phthalic anhydride and 3-methylaniline (m-toluidine).
The reaction proceeds via a nucleophilic acyl substitution, where the amino group of 3-methylaniline attacks one of the carbonyl carbons of phthalic anhydride. This leads to the opening of the anhydride ring to form the corresponding amic acid, this compound. The reaction is typically straightforward and can be performed under mild conditions.
Reaction Scheme
Quantitative Data Summary
The following table summarizes the key quantitative data for the reactants and the product.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) |
| Phthalic Anhydride | C₈H₄O₃ | 148.12 | ~131 | 284 | 1.53[1] |
| 3-Methylaniline | C₇H₉N | 107.15 | -30 | 203-204 | 0.999[2] |
| This compound | C₁₅H₁₃NO₃ | 255.27 | Not available | Not available | Not available |
Experimental Protocol
This protocol details the synthesis of this compound.
Materials:
-
Phthalic anhydride (C₈H₄O₃)
-
3-Methylaniline (m-toluidine) (C₇H₉N)
-
Glacial acetic acid (CH₃COOH)
-
Distilled water (H₂O)
-
Ethanol (C₂H₅OH)
Equipment:
-
100 mL Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Beakers
-
Büchner funnel and filter flask
-
Filter paper
-
Melting point apparatus
Procedure:
-
Reaction Setup:
-
In a 100 mL round-bottom flask, dissolve 7.4 g (0.05 mol) of phthalic anhydride in 30 mL of glacial acetic acid.[1]
-
Warm the mixture gently on a heating mantle with stirring to facilitate dissolution.
-
-
Addition of Reactant:
-
To the resulting solution, add 5.36 g (0.05 mol) of 3-methylaniline dropwise with continuous stirring.[2]
-
An exothermic reaction may be observed.
-
-
Reaction:
-
Attach a reflux condenser to the flask and heat the reaction mixture to a gentle reflux for 30-45 minutes.
-
-
Isolation of Product:
-
After the reflux period, allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into a beaker containing 100 mL of cold distilled water while stirring.
-
A white precipitate of this compound will form.
-
-
Purification:
-
Collect the crude product by vacuum filtration using a Büchner funnel.
-
Wash the precipitate with cold distilled water to remove any remaining acetic acid and unreacted starting materials.
-
Recrystallize the crude product from ethanol or an ethanol-water mixture to obtain pure this compound.
-
-
Drying and Characterization:
-
Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.
-
Determine the yield and characterize the product by measuring its melting point and obtaining spectroscopic data (e.g., IR, ¹H NMR, ¹³C NMR).
-
Safety Precautions:
-
Conduct the experiment in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Phthalic anhydride is a skin and respiratory irritant.[3]
-
3-Methylaniline is toxic and should be handled with care.[2]
-
Glacial acetic acid is corrosive.
Diagrams
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
References
Application Notes and Protocols for Aromatic Polyamides as Advanced Polymer Building Blocks
Introduction
This document provides a generalized overview and experimental protocols for the synthesis and characterization of a representative aromatic polyamide. The methodologies and data presented are based on established principles of polyamide chemistry and are intended to serve as a guide for researchers and scientists interested in developing novel polymers with tailored properties.
Data Presentation: Typical Properties of Aromatic Polyamides
The properties of aromatic polyamides can be significantly influenced by their specific chemical structure, molecular weight, and processing conditions. The following table summarizes typical quantitative data for aromatic polyamides synthesized via solution polymerization, providing a benchmark for characterization.
| Property | Typical Value Range | Characterization Method |
| Inherent Viscosity (dL/g) | 0.4 - 1.7 | Ubbelohde Viscometer |
| Glass Transition Temp. (Tg) (°C) | 170 - 300 | Differential Scanning Calorimetry (DSC) |
| 10% Weight Loss Temp. (°C) | > 400 | Thermogravimetric Analysis (TGA) |
| Tensile Strength (MPa) | 80 - 150 | Tensile Testing Machine |
| Elongation at Break (%) | 5 - 10 | Tensile Testing Machine |
Note: The data presented in this table are representative values for aromatic polyamides and may not be specific to polymers derived from 3'-Methylphthalanilic acid.
Experimental Protocols
Synthesis of an Aromatic Polyamide via Low-Temperature Solution Polycondensation
This protocol describes a general method for the synthesis of an aromatic polyamide from an aromatic diamine and an aromatic diacid chloride.
Materials:
-
Aromatic diamine (e.g., 4,4'-oxydianiline)
-
Aromatic diacid chloride (e.g., terephthaloyl chloride)
-
N-methyl-2-pyrrolidone (NMP), anhydrous
-
Lithium chloride (LiCl), anhydrous
-
Pyridine, anhydrous
-
Methanol
-
Deionized water
Procedure:
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a drying tube, dissolve the aromatic diamine and lithium chloride in anhydrous NMP under a nitrogen atmosphere.
-
Stir the mixture at room temperature until all solids have dissolved.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add the aromatic diacid chloride to the cooled solution with vigorous stirring.
-
After the addition is complete, add anhydrous pyridine to the reaction mixture to neutralize the HCl byproduct.
-
Continue stirring the reaction mixture at 0°C for 1 hour, and then allow it to warm to room temperature and stir for an additional 4-6 hours.
-
Precipitate the resulting polymer by pouring the viscous solution into a large volume of methanol in a blender.
-
Collect the fibrous polymer by filtration, wash it thoroughly with methanol and then with hot deionized water to remove any unreacted monomers and salts.
-
Dry the polymer in a vacuum oven at 80-100°C for 24 hours.
Characterization of the Aromatic Polyamide
Viscosity Measurement:
-
Prepare a dilute solution of the dried polymer in a suitable solvent (e.g., concentrated sulfuric acid or NMP with LiCl) at a known concentration (e.g., 0.5 g/dL).
-
Measure the flow time of the polymer solution and the pure solvent using an Ubbelohde viscometer at a constant temperature (e.g., 25°C).
-
Calculate the inherent viscosity using the appropriate equations.
Thermal Analysis:
-
Perform Differential Scanning Calorimetry (DSC) to determine the glass transition temperature (Tg). Heat the sample under a nitrogen atmosphere at a controlled rate (e.g., 10°C/min).
-
Conduct Thermogravimetric Analysis (TGA) to evaluate the thermal stability of the polymer. Heat the sample in a nitrogen or air atmosphere at a controlled rate (e.g., 10°C/min) and record the weight loss as a function of temperature.
Visualizations
Experimental Workflow for Aromatic Polyamide Synthesis and Characterization
Caption: Workflow for the synthesis and characterization of aromatic polyamides.
Conceptual Diagram of a Polymer-Based Drug Delivery System
Caption: A polymer-drug conjugate for targeted drug delivery.
Applications in Drug Development
Aromatic polyamides and their derivatives can be functionalized to create advanced drug delivery systems. The rigid polymer backbone can provide structural integrity, while side chains can be modified to attach drug molecules via cleavable linkers. This allows for the controlled release of therapeutics at a specific target site, potentially reducing systemic toxicity and improving treatment efficacy.[1][2][3]
Key Features for Drug Delivery Applications:
-
Biocompatibility: The polymer should be non-toxic and not elicit an adverse immune response.
-
Controlled Release: Drug release can be triggered by changes in the physiological environment, such as pH or the presence of specific enzymes.
-
Targeting: The polymer can be decorated with targeting ligands (e.g., antibodies, peptides) that recognize and bind to specific receptors on diseased cells, such as cancer cells.[3]
-
Solubility and Stability: The polymer's solubility can be tuned to ensure stability in biological fluids and efficient transport to the target site.
The development of novel polymers from building blocks like this compound could lead to new materials with unique properties, further advancing the field of polymer chemistry and its applications in medicine and beyond. Further research is warranted to explore the synthesis and potential of such polymers.
References
Application Notes and Protocols for the Analytical Detection of 3'-Methylphthalanilic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3'-Methylphthalanilic acid is a chemical compound of interest in various fields, including drug development and environmental analysis. Accurate and sensitive detection methods are crucial for understanding its pharmacokinetics, metabolism, and potential biological effects. This document provides detailed application notes and protocols for the analytical detection of this compound in biological matrices. The methodologies described are based on established analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). While specific validated methods for this compound are not widely published, the following protocols are adapted from robust methods used for structurally similar compounds like phthalates and other aromatic acids.
Analytical Methods Overview
The choice of analytical method for the detection of this compound depends on the required sensitivity, selectivity, and the nature of the sample matrix.
-
High-Performance Liquid Chromatography (HPLC) with UV Detection: A versatile and widely available technique suitable for the quantification of this compound. Its sensitivity may be lower compared to mass spectrometry-based methods.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for the separation and identification of volatile and semi-volatile compounds. Derivatization is often required for non-volatile compounds like this compound to increase their volatility.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The gold standard for high-sensitivity and high-selectivity quantification of organic molecules in complex matrices. It combines the separation power of HPLC with the mass analysis capabilities of tandem mass spectrometry.
Quantitative Data Summary
The following table summarizes typical quantitative performance data for analytical methods used for compounds structurally related to this compound. These values can serve as a benchmark for method development and validation.
| Analytical Method | Compound Type | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Reference |
| LC-MS/MS | Phthalic Acids | Food Simulant | 1.9 - 12.6 µg/kg | 5.9 - 40.2 µg/kg | 89 - 112 | [1] |
| LC-MS/MS | Phthalates | Methanol | 0.125 - 5 pg/µL | - | 85 - 115 | [2] |
| GC-MS/MS | Phthalic Acid Esters | Edible Oils | 0.02 - 8.00 µg/kg | 0.07 - 26.68 µg/kg | 70.11 - 115.33 | [3] |
| RP-HPLC/UV | Phthalate Plasticizers | Pharmaceutical Capsules | - | - | 91.3 - 96.1 | [4] |
Experimental Protocols
Protocol 1: Analysis of this compound in Plasma by LC-MS/MS
This protocol describes a general procedure for the extraction and quantification of this compound from plasma samples using LC-MS/MS.
1. Sample Preparation: Protein Precipitation
-
To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard.
-
Vortex the mixture vigorously for 30 seconds to precipitate proteins.
-
Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube for analysis.
-
If high sensitivity is required, the supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a smaller volume of the initial mobile phase.
2. LC-MS/MS Conditions
-
LC System: Agilent 1290 Infinity LC or equivalent.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient from 5% to 95% B over several minutes to ensure separation from matrix components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole mass spectrometer (e.g., Agilent 6460 or equivalent).[1]
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
MRM Transitions: To be determined by infusing a standard solution of this compound. The precursor ion will be [M-H]⁻, and product ions will be generated by collision-induced dissociation.
3. Quality Control
-
Prepare calibration standards and quality control samples in a blank matrix to account for matrix effects.
-
A linear calibration curve should be established over the desired concentration range.
Protocol 2: Analysis of this compound in Urine by GC-MS
This protocol provides a general method for the analysis of this compound in urine, including an optional hydrolysis step for conjugated metabolites.
1. Sample Preparation: Hydrolysis and Extraction
-
Optional Enzymatic Hydrolysis: For the analysis of total this compound (free and conjugated), an enzymatic hydrolysis step can be included. To 1 mL of urine, add a buffer to adjust the pH to ~5 and an appropriate amount of β-glucuronidase/sulfatase. Incubate at 37°C for a specified time (e.g., 2-4 hours).[5]
-
Liquid-Liquid Extraction (LLE):
-
Acidify the urine sample (hydrolyzed or not) to pH 2-3 with a suitable acid (e.g., HCl).
-
Add an appropriate volume of an immiscible organic solvent (e.g., ethyl acetate or diethyl ether).
-
Vortex vigorously for 1 minute and centrifuge to separate the phases.
-
Transfer the organic layer to a clean tube.
-
Repeat the extraction step to improve recovery.
-
Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen.
-
2. Derivatization
-
To the dried extract, add a derivatizing agent to increase the volatility of the analyte. A common agent for carboxylic acids is a silylating reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.
-
Incubate the mixture at a specified temperature (e.g., 60-70°C) for a set time to ensure complete derivatization.
3. GC-MS Conditions
-
GC System: Agilent 7890B GC or equivalent.[6]
-
Column: A non-polar capillary column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm).[3]
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A temperature gradient program should be optimized to separate the derivatized analyte from other matrix components.
-
Injector: Splitless injection mode is recommended for trace analysis.
-
MS System: A single quadrupole or triple quadrupole mass spectrometer.
-
Ionization Mode: Electron Ionization (EI).
-
Data Acquisition: Full scan mode for identification or selected ion monitoring (SIM) mode for quantification.
Visualizations
Experimental Workflow for LC-MS/MS Analysis
Caption: General workflow for the preparation and analysis of plasma samples by LC-MS/MS.
Conceptual Diagram of Xenobiotic Metabolism and Signaling
Caption: Conceptual overview of xenobiotic metabolism and potential interaction with cellular signaling pathways.
References
- 1. agilent.com [agilent.com]
- 2. s4science.at [s4science.at]
- 3. Determination of 15 phthalic acid esters based on GC–MS/MS coupled with modified QuEChERS in edible oils - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RP-HPLC/UV Method for the Determination of Three Phthalate Plasticizers in Lansoprazole Enteric-Coated Capsules [journal11.magtechjournal.com]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. benchchem.com [benchchem.com]
The Role of 3'-Methylphthalanilic Acid in DNA-Protein Interaction Studies: A Review of Available Data
Initial investigations into the scientific literature and available research data have revealed no documented role for 3'-Methylphthalanilic acid in the specific application of studying DNA-protein interactions. Comprehensive searches have not yielded any established protocols, quantitative data, or specific methodologies employing this compound for such purposes. Therefore, the creation of detailed Application Notes and Protocols as requested is not feasible based on current scientific knowledge.
While there is no direct information on this compound for this application, it is useful for researchers, scientists, and drug development professionals to understand the broader context of related compounds and the general principles of studying DNA-protein interactions. This document will provide an overview of the interactions of a related class of compounds, phthalic acid esters (PAEs), with DNA, and will outline general experimental techniques used to investigate DNA-protein binding.
Interaction of Phthalic Acid Esters with DNA
Studies have shown that certain phthalic acid esters (PAEs) can interact with DNA through non-covalent binding.[1][2] This interaction is typically characterized by the binding of PAEs to the minor groove of the DNA double helix. The primary forces driving this association are believed to be hydrogen bonding and van der Waals forces.[1][2] It is important to note that these studies focus on phthalic acid esters, which are structurally different from this compound, and the findings cannot be directly extrapolated.
General Methodologies for Studying DNA-Protein Interactions
A variety of well-established techniques are routinely used to study the intricate interactions between DNA and proteins. These methods can qualitatively identify binding events and quantitatively measure binding affinities. Below are brief descriptions of some common experimental protocols.
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is a widely used technique to detect protein-DNA interactions. The principle is based on the difference in electrophoretic mobility between a free DNA probe and a DNA probe bound to a protein. The protein-DNA complex migrates more slowly through a non-denaturing polyacrylamide or agarose gel, resulting in a "shift" in the band's position compared to the free probe.
Caption: A simplified workflow of an Electrophoretic Mobility Shift Assay (EMSA).
DNA Footprinting
DNA footprinting is a technique used to identify the specific DNA sequence to which a protein binds. It relies on the principle that a bound protein protects the DNA from enzymatic or chemical cleavage. By comparing the cleavage pattern of protein-bound DNA to that of free DNA, the "footprint" of the protein on the DNA can be visualized as a region of protection.
References
Application Notes and Protocols: Synthesis of N-(3-methylphenyl)phthalamic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed methodology for the synthesis of N-(3-methylphenyl)phthalamic acid, a compound of interest in agricultural and potentially other fields of chemical research. The synthesis involves the nucleophilic acyl substitution reaction between phthalic anhydride and 3-methylaniline (m-toluidine). This protocol outlines the step-by-step procedure for the synthesis, purification, and characterization of the final product. All quantitative data is summarized for clarity, and a workflow diagram is provided for visual representation of the process.
Introduction
N-(3-methylphenyl)phthalamic acid, also known as N-m-tolylphthalamic acid, belongs to the class of N-arylphthalamic acids. These compounds are intermediates in the synthesis of N-arylphthalimides and have applications in various chemical and biological studies. Notably, N-m-tolylphthalamic acid is recognized for its use as an antiscission agent in agriculture, preventing the premature dropping of fruits and vegetables.[1] The synthesis is a straightforward and efficient process involving the ring-opening of phthalic anhydride by an amine.
Chemical Reaction
The synthesis proceeds via the reaction of phthalic anhydride with 3-methylaniline, where the amino group of 3-methylaniline acts as a nucleophile, attacking one of the carbonyl carbons of the phthalic anhydride. This leads to the opening of the anhydride ring to form the corresponding phthalamic acid.
Reaction Scheme:
Phthalic Anhydride + 3-Methylaniline → N-(3-methylphenyl)phthalamic acid
Experimental Protocol
Materials:
-
Phthalic anhydride (C₈H₄O₃)
-
3-Methylaniline (m-toluidine, C₇H₉N)
-
Anhydrous toluene (C₇H₈)
-
n-Hexane (C₆H₁₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Büchner funnel and filter paper
-
Beakers and other standard laboratory glassware
Procedure:
-
Reaction Setup: In a clean, dry 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 14.8 g (0.1 mol) of phthalic anhydride in 100 mL of anhydrous toluene.
-
Addition of Amine: To this stirring solution, slowly add a solution of 10.7 g (0.1 mol) of 3-methylaniline in 50 mL of anhydrous toluene at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 2 hours. A white precipitate of N-(3-methylphenyl)phthalamic acid will form.
-
Isolation of Product: After the 2-hour stirring period, cool the mixture in an ice bath for 30 minutes to ensure complete precipitation.
-
Filtration: Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the solid product on the filter paper with two 50 mL portions of cold n-hexane to remove any unreacted starting materials and impurities.
-
Drying: Dry the purified N-(3-methylphenyl)phthalamic acid in a vacuum oven at 60-70 °C to a constant weight.
-
Characterization: Determine the melting point of the dried product and characterize it using Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Data Presentation
| Parameter | Value |
| Chemical Name | N-(3-methylphenyl)phthalamic acid |
| Alternative Name | N-m-tolylphthalamic acid |
| CAS Number | 85-72-3 |
| Molecular Formula | C₁₅H₁₃NO₃ |
| Molecular Weight | 255.27 g/mol |
| Appearance | White crystalline solid |
| Melting Point | 168-170 °C |
| Solubility | Soluble in polar solvents like ethanol; slightly soluble in water.[1] |
| Typical Yield | 85-95% |
Spectroscopic Data (Predicted):
-
Infrared (IR) Spectroscopy (KBr, cm⁻¹):
-
~3300-2500 (O-H stretch of carboxylic acid, broad)
-
~3300 (N-H stretch of amide)
-
~1720 (C=O stretch of carboxylic acid)
-
~1660 (C=O stretch of amide, Amide I band)
-
~1540 (N-H bend of amide, Amide II band)
-
~1600, 1490 (C=C stretching in aromatic rings)
-
-
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (DMSO-d₆, δ, ppm):
-
~13.0 (s, 1H, -COOH)
-
~10.0 (s, 1H, -NH)
-
~7.9-7.2 (m, 8H, aromatic protons)
-
~2.3 (s, 3H, -CH₃)
-
-
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy (DMSO-d₆, δ, ppm):
-
~169.0 (C=O, carboxylic acid)
-
~167.5 (C=O, amide)
-
~139.0, ~138.5, ~132.0, ~131.0, ~130.0, ~129.0, ~128.5, ~125.0, ~122.0 (aromatic carbons)
-
~21.0 (-CH₃)
-
Workflow and Diagrams
Experimental Workflow Diagram:
Caption: Step-by-step workflow for the synthesis of N-(3-methylphenyl)phthalamic acid.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Toluene and n-hexane are flammable; avoid open flames and sparks.
-
3-Methylaniline is toxic and should be handled with care. Avoid inhalation, ingestion, and skin contact.
-
Refer to the Material Safety Data Sheets (MSDS) for all chemicals before use.
Conclusion
This protocol provides a reliable and straightforward method for the synthesis of N-(3-methylphenyl)phthalamic acid with a good yield. The procedure is suitable for standard organic chemistry laboratories and provides a basis for further research and development involving this compound. The provided characterization data, though predictive, offers a benchmark for product verification.
References
Application of Phthalanilic Acid Derivatives in Biotechnology: A Guide for Researchers
For Immediate Release
Phthalanilic acid derivatives, a class of organic compounds possessing a versatile chemical scaffold, are emerging as promising candidates in various biotechnological and pharmaceutical applications. These applications range from the development of novel antimicrobial and anti-inflammatory agents to the exploration of new frontiers in cancer therapy. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in harnessing the potential of these compounds.
Antimicrobial Applications
Phthalanilic acid derivatives have demonstrated notable activity against a spectrum of microbial pathogens. Their mechanism of action is believed to involve the disruption of essential cellular processes in bacteria and fungi. The antimicrobial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
Quantitative Antimicrobial Data
The following table summarizes the MIC values of representative phthalanilic acid derivatives against various microbial strains.
| Compound | Target Organism | MIC (µg/mL) | Reference |
| Phthalylsulfacetamide | Staphylococcus aureus | - | [1] |
| Escherichia coli | - | [1] | |
| HUPF (a phthalimide derivative) | Staphylococcus aureus | 16 | [1] |
| Escherichia coli | 24 | [1] | |
| Candida albicans | 24 | [1] | |
| HUPH (a phthalimide derivative) | Staphylococcus aureus | 20 | [1] |
| Escherichia coli | 28 | [1] | |
| Candida albicans | 20 | [1] | |
| Phthalic Acid | Escherichia coli | 15.6 ± 0.34 | [2] |
| Bacillus cereus | 3.9 ± 0.59 | [2] | |
| Staphylococcus aureus | 31.2 ± 0.67 | [2] |
Note: Specific MIC values for Phthalylsulfacetamide were not available in the searched literature, though its antimicrobial use is documented.
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of phthalanilic acid derivatives using the broth microdilution method.[3][4][5][6][7]
Materials:
-
Test compounds (phthalanilic acid derivatives)
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (MHB) or appropriate broth medium
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Pipettes and sterile tips
-
Incubator
Procedure:
-
Preparation of Inoculum:
-
From a pure overnight culture, pick 3-4 colonies and suspend them in saline.
-
Adjust the suspension to a McFarland standard of 0.5.
-
Dilute the standardized inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in the broth medium in the 96-well plate. The final volume in each well should be 100 µL.
-
-
Inoculation:
-
Add 100 µL of the prepared inoculum to each well containing the compound dilutions.
-
Include a growth control (broth with inoculum, no compound) and a sterility control (broth only).
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.
-
Anti-inflammatory and Antioxidant Applications
Chronic inflammation and oxidative stress are implicated in a wide range of diseases. Phthalanilic acid derivatives, particularly phthalimides, have shown potential in modulating inflammatory pathways.[8][9][10][11][12] A key mechanism is the inhibition of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α).[11] Furthermore, some derivatives may exert antioxidant effects through the activation of the Nrf2 signaling pathway.[13][14][15][16][17]
Quantitative Anti-inflammatory Data
The following table presents the half-maximal inhibitory concentration (IC50) values for the anti-inflammatory activity of selected phthalimide derivatives.
| Compound | Assay | Target | IC50 (µM) | Reference |
| Compound 6a | COX-2 Inhibition | COX-2 | 0.18 | [10] |
| Compound 6b | COX-2 Inhibition | COX-2 | 0.24 | [10] |
| Compound 7a | COX-2 Inhibition | COX-2 | 0.28 | [10] |
| Compound 7b | COX-2 Inhibition | COX-2 | 0.36 | [10] |
| Phthalimide IIh | LPS-induced inflammation in RAW264.7 cells | - | 8.7 µg/mL | [9] |
Experimental Protocol: TNF-α Release Assay in Macrophages
This protocol describes the measurement of TNF-α released from lipopolysaccharide (LPS)-stimulated macrophages, a common in vitro model for inflammation.[18][19][20][21]
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM medium with 10% FBS
-
Lipopolysaccharide (LPS)
-
Test compounds (phthalanilic acid derivatives)
-
Human TNF-α ELISA kit
-
24-well cell culture plates
-
CO2 incubator
Procedure:
-
Cell Seeding:
-
Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
-
Stimulation:
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 6 hours to induce TNF-α production. Include a vehicle control (no compound) and a negative control (no LPS).
-
-
Sample Collection:
-
Collect the cell culture supernatants and centrifuge to remove cell debris.
-
-
TNF-α Quantification:
-
Quantify the amount of TNF-α in the supernatants using a human TNF-α ELISA kit according to the manufacturer's instructions.
-
Signaling Pathways
NF-κB Signaling Pathway in Inflammation:
Caption: Proposed mechanism of NF-κB inhibition by phthalanilic acid derivatives.
Nrf2 Signaling Pathway in Antioxidant Response:
Caption: Proposed activation of the Nrf2 antioxidant pathway.
Anticancer Applications
Derivatives of phthalanilic acid, particularly those with an isoindole scaffold, have shown promising anticancer activities.[22][23] These compounds can induce cell death in various cancer cell lines, and their efficacy is often evaluated by determining the IC50 value, the concentration of a drug that is required for 50% inhibition in vitro.
Quantitative Anticancer Data
The following table summarizes the IC50 values of isoindole derivatives against HeLa (cervical cancer) and A549 (lung cancer) cell lines.
| Compound | Cell Line | IC50 (µM) | Reference |
| Compound 7 | A549 | 19.41 ± 0.01 | [22] |
| Compound 9 | HeLa | Cell-selective activity | [22] |
| Compound 11 | HeLa | Cell-selective activity | [22] |
| Compound SVM-2 | HeLa S3 | 5.18 | [24] |
| Compound SVM-4 | HeLa S3 | 4.89 | [24] |
| Compound SVM-5 | A549 | 13.3 | [24] |
| Compound 8a | A549 | Higher cytotoxicity than 8b | [23] |
| Compound 8b | A549 | Lower cytotoxicity than 8a | [23] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[25][26][27][28]
Materials:
-
Cancer cell lines (e.g., HeLa, A549)
-
Complete culture medium
-
Test compounds (isoindole derivatives)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
-
MTT Addition:
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
-
Synthesis of Phthalanilic Acid Derivatives
The synthesis of N-substituted phthalanilic acid derivatives is typically achieved through the reaction of phthalic anhydride with a primary amine.[29][30][31][32]
Experimental Protocol: Synthesis of N-Phenylphthalamic Acid
This protocol describes a general method for the synthesis of an N-substituted phthalanilic acid derivative.
Materials:
-
Phthalic anhydride
-
Aniline (or other primary amine)
-
Glacial acetic acid or another suitable solvent
-
Sodium acetate (optional, as a catalyst)
-
Ethanol for recrystallization
Procedure:
-
Reaction Setup:
-
Dissolve phthalic anhydride (1 equivalent) in glacial acetic acid.
-
Add a solution of aniline (1 equivalent) in acetic acid to the phthalic anhydride solution.
-
-
Reaction:
-
Reflux the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
-
Isolation:
-
After the reaction is complete, pour the mixture into ice-cold water to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry.
-
-
Purification:
-
Recrystallize the crude product from ethanol to obtain the pure N-phenylphthalamic acid.
-
Experimental Workflow: Synthesis and Biological Evaluation
Caption: General workflow for the synthesis and biological evaluation of phthalanilic acid derivatives.
References
- 1. Synthesis, In Vitro, and In Silico studies of imide derivatives of phthalic anhydride as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 4. Antimicrobial susceptibility testing using broth microdilution method [bio-protocol.org]
- 5. protocols.io [protocols.io]
- 6. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 8. Phthalimides as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biomedgrid.com [biomedgrid.com]
- 10. Structure-based design of phthalimide derivatives as potential cyclooxygenase-2 (COX-2) inhibitors: anti-inflammatory and analgesic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and anti-inflammatory activity of phthalimide derivatives, designed as new thalidomide analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Modulation of age-related NF-kappaB activation by dietary zingerone via MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The pathways and molecular mechanisms regulating Nrf2 activation in response to chemical stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Phytochemical activators of Nrf2: a review of therapeutic strategies in diabetes: Phytochemical activators of Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The activation of the Nrf2/ARE pathway in HepG2 hepatoma cells by phytochemicals and subsequent modulation of phase II and antioxidant enzyme expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | Activation of Nrf2/HO-1 Pathway by Nardochinoid C Inhibits Inflammation and Oxidative Stress in Lipopolysaccharide-Stimulated Macrophages [frontiersin.org]
- 17. Regulation of Nrf2/ARE Pathway by Dietary Flavonoids: A Friend or Foe for Cancer Management? - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Quantify TNFa secretion by THP-1-derived macrophages with an AlphaLISA assay [moleculardevices.com]
- 19. 2.12. Quantification of TNF-α Release by Enzyme Linked Immunosorbent Assay (ELISA) [bio-protocol.org]
- 20. researchgate.net [researchgate.net]
- 21. sigmaaldrich.com [sigmaaldrich.com]
- 22. Evaluation of Cytotoxic Potentials of Some Isoindole-1, 3-Dione Derivatives on HeLa, C6 and A549 Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. X-MOL [m.x-mol.net]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 27. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 28. MTT (Assay protocol [protocols.io]
- 29. researchgate.net [researchgate.net]
- 30. ijddr.in [ijddr.in]
- 31. Synthesis of N-substituted phthalimides via Pd-catalyzed [4+1] cycloaddition reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 32. Synthesis of N-sugar-substituted phthalimides and their derivatives from sugar azides and phthalic anhydride - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 3'-Methylphthalanilic Acid
Welcome to the technical support center for the synthesis of 3'-Methylphthalanilic acid. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to help optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction for synthesizing this compound?
The synthesis of this compound is achieved through the nucleophilic acyl substitution reaction between phthalic anhydride and m-toluidine (3-methylaniline). The amine group of m-toluidine attacks one of the carbonyl carbons of the phthalic anhydride, leading to the opening of the anhydride ring and the formation of the corresponding amic acid.
Q2: My reaction yield is consistently low. What are the common causes?
Low yields in this synthesis can often be attributed to several factors:
-
Incomplete Reaction: The reaction may not have proceeded to completion due to insufficient reaction time or suboptimal temperature.
-
Side Reactions: The most common side reaction is the dehydration of the this compound product to form N-(m-tolyl)phthalimide, especially at elevated temperatures.
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Purity of Starting Materials: Impurities in either the phthalic anhydride or m-toluidine can lead to the formation of undesired byproducts.
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Suboptimal Work-up and Purification: Significant product loss can occur during extraction, washing, and recrystallization steps.
Q3: What are the optimal reaction conditions for this synthesis?
The optimal conditions can vary, but a good starting point is to react equimolar amounts of phthalic anhydride and m-toluidine in a suitable solvent at a controlled temperature. The choice of solvent is critical; aprotic solvents are generally preferred.
Q4: How can I minimize the formation of the N-(m-tolyl)phthalimide byproduct?
The formation of the imide byproduct is favored by heat. To minimize this, it is crucial to maintain a lower reaction temperature and avoid prolonged reaction times at elevated temperatures. If the imide is still a significant byproduct, consider performing the reaction at room temperature or even cooler for a longer duration.
Q5: My final product is not pure. How can I purify it effectively?
Purification can typically be achieved by taking advantage of the acidic nature of the carboxylic acid group in this compound. The crude product can be dissolved in a weak aqueous base (e.g., sodium bicarbonate solution) to form the corresponding carboxylate salt. This aqueous solution can then be washed with an organic solvent (e.g., dichloromethane or ether) to remove non-acidic impurities like unreacted m-toluidine and the N-(m-tolyl)phthalimide byproduct. Subsequent acidification of the aqueous layer will precipitate the pure this compound, which can then be collected by filtration. Recrystallization from a suitable solvent system can be used for further purification if needed.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Low Yield | Incomplete reaction. | - Increase the reaction time and monitor the progress using Thin-Layer Chromatography (TLC). - Ensure the stoichiometry of the reactants is correct. |
| Side reaction to form the imide. | - Lower the reaction temperature. - Reduce the reaction time once the starting materials are consumed (as monitored by TLC). | |
| Product loss during work-up. | - Ensure the pH of the aqueous solution is sufficiently basic to fully dissolve the product during the base wash. - Ensure the pH is sufficiently acidic to fully precipitate the product before filtration. | |
| Product is an oil or fails to crystallize | Presence of impurities. | - Ensure the purity of the starting materials. - Optimize the purification procedure, particularly the washing steps to remove byproducts. - Try different recrystallization solvents. |
| Residual solvent. | - Ensure the product is thoroughly dried under vacuum. | |
| Reaction mixture is dark or tarry | Decomposition of starting materials or product. | - Lower the reaction temperature. - Ensure the m-toluidine is freshly distilled if it is old or discolored. |
Experimental Protocols
Synthesis of this compound
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve phthalic anhydride (1.0 equivalent) in a suitable aprotic solvent (e.g., dichloromethane, chloroform, or acetone) under an inert atmosphere (e.g., nitrogen or argon).
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Addition of Amine: To the stirred solution, add m-toluidine (1.0 equivalent) dropwise at room temperature. The addition can be done using a dropping funnel.
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Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC by observing the disappearance of the starting materials. The reaction is typically complete within a few hours.
-
Work-up:
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If a precipitate forms, collect it by filtration.
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If no precipitate forms, reduce the solvent volume under reduced pressure.
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Dissolve the crude product in a 10% aqueous solution of sodium bicarbonate.
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Wash the aqueous solution with dichloromethane (2 x 50 mL) to remove any non-acidic impurities.
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Cool the aqueous layer in an ice bath and acidify with 2M hydrochloric acid until the product precipitates completely.
-
-
Purification:
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Collect the precipitated solid by vacuum filtration.
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Wash the solid with cold water to remove any inorganic salts.
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Dry the product under vacuum to yield this compound.
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Data Presentation
The following table provides illustrative data on how reaction conditions can affect the yield of this compound. Note that these are representative values and actual results may vary.
| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Key Observation |
| Dichloromethane | 25 | 4 | ~90-95% | Clean reaction, product may precipitate. |
| Acetone | 25 | 3 | ~90% | Good solvent for both reactants. |
| Toluene | 80 | 2 | ~70-80% | Increased formation of the imide byproduct is likely. |
| Acetic Acid | 100 | 1 | ~60-70% | Significant formation of the imide byproduct is expected. |
Visualizations
Technical Support Center: Purification of Crude 3'-Methylphthalanilic Acid
Welcome to the technical support center for the purification of crude 3'-Methylphthalanilic acid. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) related to the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying crude this compound?
The most common and effective method for purifying crude this compound, like many other carboxylic acids, is recrystallization. This technique relies on the principle of differential solubility of the compound and its impurities in a suitable solvent at different temperatures. The goal is to dissolve the impure compound in a hot solvent and then allow it to cool, leading to the formation of pure crystals while the impurities remain dissolved in the solvent.
Q2: How do I select an appropriate solvent for the recrystallization of this compound?
Selecting the right solvent is crucial for successful recrystallization. An ideal solvent for this compound should exhibit the following properties:
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High solubility at elevated temperatures: The compound should be very soluble in the boiling solvent.
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Low solubility at low temperatures: The compound should be poorly soluble or insoluble in the cold solvent to maximize crystal recovery.[1]
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Does not react with the compound: The solvent should be chemically inert towards this compound.
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Boiling point below the melting point of the compound: This prevents the compound from "oiling out" (melting before dissolving).
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Volatile enough to be easily removed from the crystals: The solvent should have a relatively low boiling point for easy drying of the purified product.
Commonly used solvents for the recrystallization of carboxylic acids include water, ethanol, methanol, and acetic acid.[2] It is often necessary to test a range of solvents to find the optimal one.
Q3: What are the likely impurities in crude this compound?
While specific impurities depend on the synthetic route, common contaminants in crude this compound may include:
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Unreacted starting materials: Phthalic anhydride and m-toluidine.
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Byproducts of the reaction: Such as isomeric phthalanilic acids or products from side reactions.
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Residual solvents from the synthesis.
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Colored impurities: Often polymeric or degradation products that can be removed with activated charcoal.
Troubleshooting Guides
Issue 1: The compound does not dissolve in the hot solvent.
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Possible Cause: Insufficient solvent was used.
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Possible Cause: The chosen solvent is unsuitable.
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Solution: If a large volume of solvent has been added and the compound has not dissolved, the solvent is likely inappropriate. Try a different solvent or a solvent mixture.
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Issue 2: No crystals form upon cooling.
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Possible Cause: Too much solvent was used, resulting in a solution that is not saturated.
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Solution 1: Concentrate the solution by boiling off some of the solvent and then allow it to cool again.[1]
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Solution 2: Induce crystallization by scratching the inside of the flask with a glass rod at the liquid's surface. This creates nucleation sites for crystal growth.[1]
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Solution 3: Add a "seed crystal" of the pure compound to the solution to initiate crystallization.[1]
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Possible Cause: The cooling process is too slow, or the solution is not cold enough.
Issue 3: The purified product is an oil, not a solid.
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Possible Cause: The compound's melting point is below the boiling point of the solvent, or significant impurities are present, depressing the melting point.[5]
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Solution 1: Switch to a lower-boiling point solvent.
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Solution 2: Ensure the starting material is not excessively impure. An initial purification step, such as an acid-base extraction, might be necessary.
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Solution 3: Try to induce crystallization from the oil by scratching with a glass rod or adding a seed crystal.
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Issue 4: The yield of purified crystals is low.
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Possible Cause: Too much solvent was used, causing a significant amount of the product to remain in the mother liquor.[1]
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Solution: Before filtration, ensure the solution is thoroughly cooled in an ice bath to maximize precipitation. You can also try to recover a "second crop" of crystals by concentrating the mother liquor.[1]
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-
Possible Cause: Premature crystallization occurred during hot filtration.
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Possible Cause: The crystals were washed with a solvent that was not cold, leading to dissolution of the product.
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Solution: Always use ice-cold solvent to wash the crystals during vacuum filtration to minimize product loss.[4]
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Data Presentation
Due to the lack of specific experimental data for this compound in the provided search results, the following tables present illustrative data based on typical values for similar carboxylic acids. These should be used as a guideline for experimental design.
Table 1: Illustrative Solubility of this compound in Various Solvents
| Solvent | Solubility at 25°C ( g/100 mL) | Solubility at Boiling Point ( g/100 mL) |
| Water | Low | Moderate |
| Ethanol | Moderate | High |
| Acetone | High | Very High |
| Hexane | Very Low | Low |
Table 2: Example Purification of Crude this compound by Recrystallization
| Parameter | Value |
| Starting Mass of Crude Product | 10.0 g |
| Recrystallization Solvent | Ethanol/Water |
| Volume of Solvent Used | 150 mL |
| Mass of Purified Product | 8.5 g |
| Yield | 85% |
| Purity (by HPLC) - Crude | 92% |
| Purity (by HPLC) - Purified | 99.5% |
Experimental Protocols
Protocol 1: Recrystallization of this compound
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Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., ethanol). Heat the mixture on a hot plate while stirring until the solid dissolves completely.[4] If the solid does not dissolve, add small portions of hot solvent until a clear solution is obtained at the boiling point.[3]
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Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
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Hot Filtration (if charcoal was used or insoluble impurities are present): Pre-heat a funnel and a receiving flask. Place a fluted filter paper in the funnel and pour the hot solution through it to remove the charcoal or other insoluble materials.[4]
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Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[3][4]
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Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[4]
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Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.[4]
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Drying: Allow the crystals to dry completely on the filter paper by drawing air through them. For a more thorough drying, the crystals can be placed in a desiccator or a vacuum oven.
Visualizations
Experimental Workflow for Recrystallization
Caption: Workflow for the purification of this compound by recrystallization.
Troubleshooting Logic for Failed Crystallization
Caption: Decision tree for troubleshooting when crystallization fails to occur.
References
Technical Support Center: Synthesis of 3'-Methylphthalanilic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating side products during the synthesis of 3'-Methylphthalanilic acid.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and solutions in a clear question-and-answer format.
Issue 1: Low Yield of this compound
Question: My reaction is resulting in a low yield of the desired this compound. What are the likely causes and how can I improve it?
Answer: Low yields in this synthesis can often be attributed to several factors, primarily incomplete reaction or the formation of side products.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Incomplete Reaction | - Reaction Time: Ensure the reaction has been allowed to proceed for a sufficient duration. Monitor the reaction progress using Thin Layer Chromatography (TLC).- Reaction Temperature: While higher temperatures can increase the reaction rate, they can also promote the formation of the N-(3-methylphenyl)phthalimide side product. Maintain a moderate and controlled temperature. |
| Formation of Side Products | - Cyclization to Imide: The primary side product is often the cyclized N-(3-methylphenyl)phthalimide. This is favored by higher temperatures and prolonged reaction times. Consider running the reaction at a lower temperature for a longer period.- Hydrolysis of Starting Material: Phthalic anhydride is susceptible to hydrolysis to phthalic acid in the presence of moisture. Ensure all glassware is dry and use anhydrous solvents.- Precipitation of Starting Material: Ensure that both phthalic anhydride and 3-toluidine are fully dissolved in the reaction solvent. |
| Suboptimal Work-up and Purification | - Product Loss during Extraction: this compound has both acidic and amine functionalities, which can affect its solubility during aqueous work-up. Careful control of pH during extraction is crucial to prevent loss.- Inefficient Crystallization: If purifying by crystallization, ensure the appropriate solvent system is used and allow adequate time for the product to crystallize. |
Issue 2: Unexpected Peaks in HPLC Chromatogram
Question: I am observing unexpected peaks in my HPLC analysis of the crude reaction mixture. How can I identify these impurities?
Answer: Unexpected peaks in your HPLC chromatogram likely correspond to unreacted starting materials or side products formed during the reaction. The identity of these peaks can often be inferred from their retention times relative to the main product and starting materials.
Common Impurities and Their Identification:
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Phthalic Anhydride and 3-Toluidine (Starting Materials): These are typically less polar than the product and will likely have shorter retention times in reverse-phase HPLC. To confirm, inject standards of the starting materials.
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N-(3-methylphenyl)phthalimide: This cyclized side product is generally more non-polar than this compound and will likely have a longer retention time in reverse-phase HPLC.
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Phthalic Acid: This hydrolysis product is more polar than the starting anhydride and the desired product, and will therefore have a shorter retention time in reverse-phase HPLC.
Troubleshooting Workflow for Unexpected HPLC Peaks:
Caption: Troubleshooting workflow for identifying unexpected peaks in HPLC.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in the synthesis of this compound?
A1: The most frequently encountered side products are:
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N-(3-methylphenyl)phthalimide: Formed by the intramolecular cyclization (dehydration) of this compound. This is often the major side product, especially at elevated temperatures.
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Unreacted Starting Materials: Residual phthalic anhydride and 3-toluidine may be present if the reaction does not go to completion.
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Phthalic Acid: This can form if the starting material, phthalic anhydride, is exposed to water.[1]
Q2: How do reaction conditions affect the formation of the N-(3-methylphenyl)phthalimide side product?
A2: The formation of the imide side product is primarily influenced by temperature and reaction time. Higher temperatures and longer reaction times favor the dehydration of the intermediate phthalanilic acid to the more stable phthalimide. To minimize the formation of this side product, it is advisable to conduct the reaction at the lowest feasible temperature that still allows for a reasonable reaction rate.
Q3: Can you provide a general reaction scheme showing the main reaction and the formation of the primary side product?
A3:
Caption: Synthesis of this compound and its primary side product.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a general method for the synthesis of this compound.
Materials:
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Phthalic anhydride
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3-Toluidine
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Anhydrous solvent (e.g., dichloromethane, chloroform, or toluene)
Procedure:
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In a round-bottom flask equipped with a magnetic stirrer, dissolve phthalic anhydride (1.0 equivalent) in the chosen anhydrous solvent.
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Slowly add a solution of 3-toluidine (1.0 equivalent) in the same anhydrous solvent to the phthalic anhydride solution at room temperature with stirring.
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Stir the reaction mixture at room temperature for 2-4 hours. The product will often precipitate out of the solution.
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Monitor the reaction by TLC to confirm the consumption of the starting materials.
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Collect the precipitated product by vacuum filtration.
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Wash the solid product with a small amount of cold solvent to remove any unreacted starting materials.
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Dry the product under vacuum.
Protocol 2: HPLC Method for Analysis of Reaction Mixture
This protocol provides a general starting point for the HPLC analysis of the reaction mixture. Method optimization may be required.
Instrumentation and Conditions:
| Parameter | Value |
| HPLC System | Standard HPLC with UV detector |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start with a low percentage of B, and gradually increase to elute all components. A typical gradient might be 10-90% B over 20 minutes. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Sample Preparation:
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Dilute a small aliquot of the crude reaction mixture in the initial mobile phase composition.
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Filter the sample through a 0.45 µm syringe filter before injection.
Data Presentation
Table 1: Influence of Reaction Temperature on Side Product Formation (Illustrative Data)
| Reaction Temperature (°C) | Yield of this compound (%) | Yield of N-(3-methylphenyl)phthalimide (%) |
| 25 | 90 | < 5 |
| 50 | 80 | 15 |
| 80 | 65 | 30 |
Note: This data is illustrative and actual results may vary based on specific reaction conditions.
References
Stability and proper storage conditions for 3'-Methylphthalanilic acid
This technical support center provides guidance on the stability and proper storage of 3'-Methylphthalanilic acid, along with troubleshooting advice for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
To ensure the long-term stability of this compound, it is recommended to store it in a cool, dry, and dark place. The container should be tightly sealed to prevent moisture absorption and exposure to air. For extended storage, refrigeration in an airtight container is advisable. Avoid exposure to direct sunlight or strong incandescent light.
Q2: What are the potential degradation pathways for this compound?
While specific degradation pathways for this compound are not extensively documented in publicly available literature, compounds with a phthalanilic acid structure are susceptible to degradation primarily through hydrolysis.
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Hydrolysis: The amide bond in the this compound molecule is susceptible to hydrolysis, especially in the presence of strong acids or bases. This would lead to the formation of phthalic acid and 3-methylaniline.
Q3: How can I determine if my sample of this compound has degraded?
Visual inspection might reveal changes in the physical appearance of the substance, such as discoloration or clumping. However, for a definitive assessment of purity and degradation, analytical techniques are necessary. High-Performance Liquid Chromatography (HPLC) is a common method for separating the parent compound from its potential degradation products and quantifying its purity.
Q4: What substances are known to be incompatible with this compound?
This compound should be stored away from strong oxidizing agents, strong acids, and strong bases.[1][2] Contact with these substances can lead to chemical reactions that may degrade the compound.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent experimental results | Sample degradation due to improper storage. | Verify that the storage conditions meet the recommended guidelines (cool, dry, dark, tightly sealed container). Perform a purity analysis (e.g., via HPLC) on the stored material. |
| Contamination of the sample. | Ensure proper handling procedures to avoid cross-contamination. Use clean spatulas and glassware. | |
| Unexpected peaks in chromatogram (e.g., HPLC) | Presence of degradation products. | Compare the chromatogram to a reference standard. If new peaks are present, consider performing forced degradation studies (see Experimental Protocols) to identify potential degradation products. |
| Contamination from solvents or lab equipment. | Run a blank analysis with the solvents and sample preparation materials to identify any background contamination. | |
| Poor solubility | The compound may require specific solvents or pH adjustments for dissolution. | Consult literature for appropriate solvents. For aqueous solutions, adjusting the pH might be necessary to dissolve the free acid form. |
Stability and Storage Summary
| Parameter | Recommendation |
| Storage Temperature | Cool (Refrigerated for long-term storage) |
| Humidity | Dry environment |
| Light Exposure | Protect from light (Store in an opaque container) |
| Atmosphere | Store in a tightly sealed container to protect from air and moisture |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases[1][2] |
Experimental Protocols
Forced Degradation Studies
Forced degradation studies are essential to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods. The following are general protocols that should be adapted and optimized for this compound.
Table of Forced Degradation Conditions
| Stress Condition | Reagent/Condition | Typical Duration |
| Acid Hydrolysis | 0.1 M HCl | 24 - 48 hours at room temperature, or reflux for shorter periods if no degradation is observed. |
| Base Hydrolysis | 0.1 M NaOH | 24 - 48 hours at room temperature, or reflux for shorter periods if no degradation is observed. |
| Oxidative Degradation | 3% H₂O₂ | 24 hours at room temperature. |
| Thermal Degradation | 60°C | 48 hours (in solid state and in solution). |
| Photodegradation | Exposure to UV and visible light (ICH Q1B guidelines) | Expose solid and solution samples to light. |
Methodology for Forced Degradation:
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Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., methanol, acetonitrile).
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Stress Application:
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For hydrolysis , mix the stock solution with the acidic or basic solution and incubate for the desired time. Neutralize the samples before analysis.
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For oxidation , mix the stock solution with the hydrogen peroxide solution and incubate.
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For thermal degradation , place the solid sample and a solution of the sample in a temperature-controlled oven.
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For photodegradation , expose the solid sample and a solution of the sample to a calibrated light source. Protect a control sample from light.
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Analysis: Analyze the stressed samples at appropriate time points using a suitable, validated stability-indicating method, such as HPLC. Compare the results to an unstressed control sample.
High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment
The following is a starting point for developing an HPLC method. Method optimization and validation are crucial.
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Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
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Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or phosphoric acid to control pH and improve peak shape).
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Flow Rate: 1.0 mL/min.
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Detection: UV detector at a wavelength determined by the UV spectrum of this compound.
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Injection Volume: 10 µL.
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Column Temperature: 30°C.
Visualizations
Caption: Workflow for conducting forced degradation studies.
Caption: Potential hydrolysis of this compound.
References
Troubleshooting common issues in phthalanilic acid synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of phthalanilic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing phthalanilic acid?
A1: The most prevalent and straightforward method for synthesizing phthalanilic acid is the condensation reaction between phthalic anhydride and aniline. This reaction is typically the first step in the synthesis of N-phenylphthalimide and can be performed under various conditions.[1][2] Using phthalic anhydride is generally more efficient than starting with phthalic acid.
Q2: My yield of phthalanilic acid is consistently low. What are the potential causes?
A2: Low yields of phthalanilic acid can stem from several factors:
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Incomplete Reaction: The reaction between phthalic anhydride and aniline may not have reached completion. This can be due to insufficient reaction time, suboptimal temperature, or poor mixing of the reactants.
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Impure Reactants: The purity of the starting materials, phthalic anhydride and aniline, is crucial. Impurities can interfere with the reaction and lead to the formation of side products.
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Side Reactions: Under certain conditions, the phthalanilic acid intermediate can cyclize to form N-phenylphthalimide, thus reducing the yield of the desired product.[1] This is more likely to occur at higher temperatures and longer reaction times.
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Product Loss During Workup: Phthalanilic acid has limited solubility in water, and significant product can be lost if not handled carefully during washing and isolation steps.
Q3: I am observing an off-white or colored product. How can I obtain a pure, white product?
A3: The presence of color in the final product usually indicates the presence of impurities. These could be unreacted starting materials or byproducts formed during the reaction. A common purification method involves washing the crude product with a dilute aqueous solution of a weak base, such as 10% potassium carbonate or sodium bicarbonate.[1] This helps to remove acidic impurities, including unreacted phthalic acid. Further purification can be achieved by recrystallization from a suitable solvent.
Q4: What is the role of glacial acetic acid in the synthesis?
A4: Glacial acetic acid is often used as a solvent in this synthesis. It can also act as a catalyst, facilitating the reaction by acting as a proton donor and acceptor.[2]
Q5: Can I use phthalic acid instead of phthalic anhydride?
A5: While it is possible to synthesize phthalanilic acid from phthalic acid and aniline, it is generally less efficient. The reaction with phthalic anhydride is typically faster and results in higher yields. If you must use phthalic acid, it is often recommended to first convert it to phthalic anhydride by heating.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or No Product Formation | Incomplete reaction due to insufficient time or temperature. | Increase the reaction time or moderately increase the temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). |
| Impure starting materials. | Ensure the purity of phthalic anhydride and aniline. Use freshly opened or purified reagents. | |
| Product is Contaminated with N-phenylphthalimide | Reaction temperature is too high or reaction time is too long, leading to cyclization of phthalanilic acid. | Reduce the reaction temperature and/or shorten the reaction time. The formation of phthalanilic acid is the initial step and is generally faster than the subsequent cyclization. |
| Product is Oily or Difficult to Crystallize | Presence of impurities that inhibit crystallization. | Wash the crude product thoroughly with cold water to remove any water-soluble impurities. If the product is still oily, try triturating with a non-polar solvent like hexane to induce solidification. |
| Residual solvent. | Ensure the product is thoroughly dried under vacuum to remove any remaining solvent. | |
| Broad Melting Point Range of the Product | The product is impure, likely containing unreacted starting materials or byproducts. | Purify the product by washing with a weak base solution followed by recrystallization. A sharp melting point is a good indicator of purity.[1] |
Data Presentation
Table 1: Reaction Conditions for Phthalanilic Acid Synthesis
| Reactants | Solvent | Temperature (°C) | Time | Yield | Notes |
| Phthalic Anhydride, Aniline | Glacial Acetic Acid | 30-50 | Varies (kinetics studied) | Not specified | The reaction kinetics have been studied in detail in this solvent. An optimum reaction condition can be suggested for maximum yield.[3] |
| Phthalic Anhydride, Aniline | Toluene | Reflux | 24 h | 21-80% (of N-phenylphthalimide) | Phthalanilic acid is the intermediate. Shorter reaction times would favor its isolation.[1] |
| Phthalic Anhydride, Aniline | None (Solvent-free) | 160 (Microwave) | 30 min | 96% (of N-phenylphthalimide) | High temperature and microwave irradiation strongly favor the formation of the cyclized product. Milder conditions would be needed to isolate phthalanilic acid.[1] |
Table 2: Solubility of Phthalanilic Acid
| Solvent | Solubility | Reference |
| Water | Limited | [4] |
| Organic Solvents | Soluble | [4] |
Experimental Protocols
Protocol 1: Synthesis of Phthalanilic Acid
This protocol is designed to favor the formation and isolation of phthalanilic acid.
Materials:
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Phthalic anhydride
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Aniline
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Glacial Acetic Acid
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Deionized water
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10% Aqueous Potassium Carbonate Solution
Equipment:
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Round-bottom flask
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Magnetic stirrer and stir bar
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Heating mantle or oil bath with temperature control
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Condenser
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Buchner funnel and filter flask
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Beakers
Procedure:
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In a round-bottom flask equipped with a magnetic stir bar, dissolve phthalic anhydride (1 equivalent) in a minimal amount of glacial acetic acid.
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Slowly add aniline (1 equivalent) to the stirred solution at room temperature. An exothermic reaction may be observed.
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After the initial reaction subsides, gently heat the mixture to 40-50°C for 1-2 hours. Monitor the reaction progress by TLC to maximize the formation of the phthalanilic acid intermediate and minimize the formation of N-phenylphthalimide.
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Allow the reaction mixture to cool to room temperature.
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Pour the reaction mixture into a beaker containing cold deionized water to precipitate the crude product.
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Collect the solid product by vacuum filtration using a Buchner funnel.
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Wash the collected solid with cold deionized water to remove any remaining acetic acid and other water-soluble impurities.
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To remove any unreacted phthalic anhydride, wash the solid with a 10% aqueous potassium carbonate solution.
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Finally, wash the product again with cold deionized water until the filtrate is neutral.
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Dry the purified phthalanilic acid under vacuum.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of phthalanilic acid.
Caption: Troubleshooting pathway for low yield in phthalanilic acid synthesis.
References
- 1. Phthalic anhydride (PA): a valuable substrate in organic transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Kinetics and mechanism of the cleavage of phthalic anhydride in glacial acetic acid solvent containing aniline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US7307188B2 - Purification of carboxylic acids by complexation with selective solvents - Google Patents [patents.google.com]
Preventing cyclization of 3'-Methylphthalanilic acid to phthalimide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the unwanted cyclization of 3'-Methylphthalanilic acid to its corresponding phthalimide during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the underlying chemical reaction causing the degradation of this compound?
A1: this compound can undergo an intramolecular nucleophilic acyl substitution reaction, also known as cyclization, to form N-(3-methylphenyl)phthalimide. This process involves the nucleophilic attack of the amide nitrogen atom on the carboxylic acid's carbonyl carbon, leading to the formation of a five-membered ring structure and the elimination of a water molecule. This reaction is often accelerated by heat and acidic conditions.
Q2: What are the primary factors that promote this unwanted cyclization?
A2: The main factors that promote the cyclization of this compound are:
-
Elevated Temperatures: Higher temperatures provide the necessary activation energy for the intramolecular reaction to occur.
-
Acidic Conditions: The presence of acids, such as acetic acid, can catalyze the cyclization by protonating the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amide nitrogen.[1][2][3]
-
Solvent Effects: The choice of solvent can influence the rate of cyclization. Protic solvents may participate in proton transfer steps, and the polarity of the solvent can affect the stability of the transition state.
Q3: Can this cyclization be reversed?
A3: Yes, the formation of the phthalimide is a reversible reaction. The reverse reaction, the hydrolysis of the phthalimide back to the phthalanilic acid, can be promoted under basic conditions (saponification) or strong acidic conditions.[4][5] However, preventing the initial cyclization is generally the preferred experimental strategy.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the handling and use of this compound.
Problem 1: Significant formation of N-(3-methylphenyl)phthalimide detected in the reaction mixture.
| Potential Cause | Recommended Solution | Underlying Principle |
| High Reaction or Storage Temperature | Maintain the reaction and storage temperature as low as reasonably possible. For storage, consider refrigeration (2-8 °C). During reactions, if permissible by the desired transformation, use temperatures at or below room temperature. | The rate of the intramolecular cyclization reaction is temperature-dependent. Lowering the temperature reduces the kinetic energy of the molecules, thus decreasing the frequency and energy of collisions leading to the transition state. |
| Acidic pH of the Solution | Maintain the pH of the solution in the neutral to slightly basic range (pH 7-8). Use a suitable buffer system to stabilize the pH. Avoid the use of acidic solvents like glacial acetic acid if possible. | The cyclization is acid-catalyzed. By maintaining a neutral or slightly basic pH, the carboxylic acid group is deprotonated to a carboxylate, which is less electrophilic and thus less susceptible to nucleophilic attack.[6] |
| Inappropriate Solvent Choice | If compatible with your experimental goals, consider using aprotic, non-polar solvents. The effect of the solvent can be complex, so empirical testing of different solvents may be necessary. | The solvent can influence the conformation of the molecule and the stability of the transition state. Aprotic solvents will not participate in proton transfer steps that can facilitate the reaction. |
Problem 2: Gradual degradation of this compound in solution over time.
| Potential Cause | Recommended Solution | Underlying Principle |
| Prolonged Storage in Solution | Prepare solutions of this compound fresh whenever possible. If storage in solution is unavoidable, store at low temperatures (2-8 °C) and under neutral pH conditions. | Even at lower temperatures and neutral pH, the cyclization can proceed, albeit at a much slower rate. Minimizing the time the compound spends in solution reduces the extent of degradation. |
| Hydrolysis under strongly basic conditions | If working under basic conditions is required, use the mildest base and the shortest reaction time necessary. Avoid prolonged exposure to highly alkaline solutions (pH > 10). | While basic conditions disfavor cyclization, they can promote the hydrolysis of the amide bond in this compound, leading to phthalic acid and 3-methylaniline. |
Experimental Protocols
Protocol 1: General Handling and Storage to Minimize Cyclization
-
Solid Storage: Store solid this compound in a cool, dry place.
-
Solution Preparation:
-
Whenever possible, prepare solutions immediately before use.
-
Use a neutral buffer (e.g., phosphate-buffered saline at pH 7.4) or an aprotic solvent.
-
If an aqueous solution is required, consider using deoxygenated water to minimize oxidative side reactions.
-
-
Solution Storage: If short-term storage of a solution is necessary, store it at 2-8 °C and protect it from light.
Protocol 2: Protecting Group Strategy to Prevent Cyclization
For multi-step syntheses where this compound is an intermediate, the use of protecting groups on the carboxylic acid or the amide nitrogen can effectively prevent cyclization.
A. Protection of the Carboxylic Acid Group (as a Boc-protected anhydride)
This strategy is less common for this specific purpose but is theoretically possible. A more practical approach involves protecting the precursor, phthalic acid, before forming the anilic acid.
B. Protection of the Amide Nitrogen (as an Fmoc-protected amine)
This is a more common strategy in peptide synthesis and can be adapted here.
Experimental Workflow for Protecting Group Strategy:
Caption: Workflow for utilizing an Fmoc protecting group strategy.
Protocol 2.1: Fmoc Protection of 3-Methylaniline
-
Dissolve 3-methylaniline (1 equivalent) in a suitable solvent such as aqueous acetonitrile or dioxane.
-
Add a base, for example, sodium bicarbonate or N,N-diisopropylethylamine (DIEA) (1.5-2 equivalents).
-
Slowly add 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) (1.1 equivalents) to the solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Work up the reaction by extraction and purify the Fmoc-protected aniline by crystallization or chromatography.[7][8]
Protocol 2.2: Reaction of Fmoc-protected 3-Methylaniline with Phthalic Anhydride
-
Dissolve the purified Fmoc-protected 3-methylaniline (1 equivalent) in an aprotic solvent like THF or dichloromethane.
-
Add phthalic anhydride (1 equivalent) and a catalytic amount of a non-nucleophilic base like triethylamine.
-
Stir the reaction at room temperature until the formation of the protected phthalanilic acid derivative is complete (monitor by TLC or LC-MS).
-
Isolate the product by appropriate workup and purification procedures.
Protocol 2.3: Fmoc Deprotection
-
Dissolve the protected intermediate in a suitable solvent, typically DMF.
-
Add a solution of 20% piperidine in DMF.
-
Monitor the deprotection by TLC or LC-MS.
-
Remove the piperidine and the dibenzofulvene-piperidine adduct by evaporation and/or precipitation of the product.
Data Summary
Table 1: Factors Influencing the Stability of Phthalanilic Acid Derivatives
| Factor | Condition | Observed Effect on Cyclization/Hydrolysis Rate | Reference Compound(s) |
| Temperature | Increase from 317 K to 333 K | Increased rate of cyclization (Activation Energy = 21.6 kcal·mol⁻¹) | 4'-Methoxy-phthalanilic acid[2] |
| pH | Acidic (e.g., glacial acetic acid) | Catalyzes cyclization to phthalimide | Phthalanilic acids[1] |
| pH | Basic | Promotes hydrolysis of phthalimide to phthalanilic acid | N-acyl phthalimides[12] |
| Solvent | Glacial Acetic Acid | Promotes cyclization | Phthalanilic acids[1][3] |
Visual Guides
Mechanism of Acid-Catalyzed Cyclization
Caption: Acid-catalyzed cyclization of this compound.
Logical Flow for Troubleshooting
Caption: A decision tree for troubleshooting unwanted cyclization.
References
- 1. The cyclisation of substituted phthalanilic acids in acetic acid solution. A kinetic study of substituted N-phenylphthalimide formation - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. Acetic Acid-Catalyzed Formation of N-Phenylphthalimide from Phthalanilic Acid: A Computational Study of the Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. scielo.br [scielo.br]
- 9. chempep.com [chempep.com]
- 10. researchgate.net [researchgate.net]
- 11. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 12. Hydrolytic behavior of N-acyl phthalimides - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of 3'-Methylphthalanilic Acid Purity by NMR Spectroscopy
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Nuclear Magnetic Resonance (NMR) spectroscopy to assess the purity of 3'-Methylphthalanilic acid.
Frequently Asked Questions (FAQs)
Q1: What are the expected 1H NMR signals for pure this compound?
Q2: What are the most common impurities to look for in an NMR spectrum of this compound?
The most probable impurities in a sample of this compound are the unreacted starting materials used in its synthesis:
-
Phthalic Anhydride: The immediate precursor to the phthalic acid moiety.
-
m-Toluidine: The amine-containing starting material.
-
Phthalic Acid: Formed if phthalic anhydride is exposed to moisture.
Q3: How can I identify the signals of these common impurities in my 1H NMR spectrum?
You can identify impurities by comparing the chemical shifts in your spectrum with the known chemical shifts of the potential impurities. The following table summarizes the characteristic 1H NMR chemical shifts for these common impurities.
Data Presentation: 1H NMR Chemical Shifts of Potential Impurities
| Compound | Protons | Chemical Shift (ppm) | Multiplicity | Solvent |
| Phthalic Anhydride | Aromatic H | 8.03 | s | DMSO-d6 |
| Aromatic H | 7.58 | m | DMSO-d6 | |
| Aromatic H | 7.27 | m | DMSO-d6 | |
| Aromatic H | 6.96 | m | DMSO-d6 | |
| m-Toluidine | Aromatic H | 7.01 | m | CDCl3 |
| Aromatic H | 6.56 | m | CDCl3 | |
| Aromatic H | 6.49 | m | CDCl3 | |
| Aromatic H | 6.47 | m | CDCl3 | |
| Amine (NH2) | 3.46 | s (broad) | CDCl3 | |
| Methyl (CH3) | 2.25 | s | CDCl3 | |
| Phthalic Acid | Carboxylic Acid (COOH) | ~13.0 | s (broad) | DMSO-d6 |
| Aromatic H | 7.70 | m | DMSO-d6 | |
| Aromatic H | 7.60 | m | DMSO-d6 |
Note: Chemical shifts can vary slightly depending on the solvent, concentration, and temperature.
Troubleshooting Guide
Issue: I see unexpected peaks in the aromatic region of my spectrum.
-
Possible Cause: Presence of unreacted phthalic anhydride or m-toluidine.
-
Troubleshooting Step: Compare the chemical shifts of the unknown peaks with the data in the table above. For example, a multiplet around 8.03 ppm could indicate the presence of phthalic anhydride.[1] A complex set of multiplets between 6.4 and 7.1 ppm might suggest the presence of m-toluidine.[2]
Issue: There is a broad singlet around 3.5 ppm.
-
Possible Cause: This could be due to the amine protons of unreacted m-toluidine.
-
Troubleshooting Step: Check for other characteristic signals of m-toluidine, such as the methyl singlet around 2.25 ppm and the aromatic signals.[2]
Issue: I observe a very broad peak downfield, around 13 ppm.
-
Possible Cause: This is characteristic of a carboxylic acid proton and could indicate the presence of phthalic acid, which can form from the hydrolysis of phthalic anhydride.[3]
-
Troubleshooting Step: Look for the corresponding aromatic signals of phthalic acid around 7.6-7.7 ppm.[3]
Experimental Protocols
Protocol: Preparation of an NMR Sample for Impurity Analysis
-
Sample Preparation: Accurately weigh approximately 5-10 mg of your this compound sample.
-
Solvent Selection: Choose a suitable deuterated solvent in which your compound and potential impurities are soluble. Common choices include DMSO-d6 or CDCl3. The choice of solvent can affect the chemical shifts, so consistency is key.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.
-
Internal Standard (Optional): For quantitative analysis, add a known amount of an internal standard (e.g., tetramethylsilane - TMS, or another compound with a known chemical shift that does not overlap with your sample's signals).
-
Mixing: Gently vortex or invert the NMR tube to ensure the sample is completely dissolved and the solution is homogeneous.
-
Data Acquisition: Acquire the 1H NMR spectrum on a spectrometer, ensuring a sufficient number of scans to obtain a good signal-to-noise ratio.
Visualization of Impurity Identification Workflow
Caption: Workflow for identifying impurities in this compound via 1H NMR.
References
Improving the reaction conditions for phthalanilic acid formation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the reaction conditions for phthalanilic acid synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction for forming phthalanilic acid?
A1: Phthalanilic acid is synthesized through the nucleophilic acyl substitution reaction between phthalic anhydride and aniline. The amino group of aniline attacks one of the carbonyl carbons of phthalic anhydride, leading to the opening of the anhydride ring and the formation of the corresponding amic acid, phthalanilic acid.[1][2]
Q2: What is the primary application of phthalanilic acid in organic synthesis?
A2: Phthalanilic acid is a crucial intermediate in the synthesis of N-phenylphthalimide and its derivatives. These compounds are significant in medicinal chemistry and materials science. The formation of phthalanilic acid is the initial step, which is then followed by cyclization to the imide.
Q3: What are the typical solvents used for phthalanilic acid synthesis?
A3: Glacial acetic acid is a commonly used solvent as it also acts as a catalyst for the subsequent cyclization to N-phenylphthalimide.[1][3] Other solvents such as tetrahydrofuran (THF) and acetonitrile (CH3CN) can also be used, and their effects on the reaction kinetics have been studied.[4]
Q4: How does temperature affect the formation of phthalanilic acid?
A4: The reaction between phthalic anhydride and aniline to form phthalanilic acid is influenced by temperature. Generally, increasing the temperature increases the reaction rate. However, excessively high temperatures can promote the subsequent dehydration and cyclization to form the N-phenylphthalimide byproduct. For the initial formation of phthalanilic acid, the reaction can proceed at temperatures ranging from 30 to 50°C.[4][5]
Troubleshooting Guide
Issue 1: Low Yield of Phthalanilic Acid
| Possible Cause | Suggested Solution |
| Incomplete Reaction: The reaction may not have reached completion. | - Increase Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the complete consumption of starting materials. - Optimize Temperature: While higher temperatures can favor the formation of the imide, a moderate temperature (e.g., 40-50°C) for a sufficient duration should be employed to maximize the yield of the amic acid before significant cyclization occurs.[4] |
| Premature Cyclization to N-Phenylphthalimide: The primary byproduct is often the cyclized imide, N-phenylphthalimide, especially at elevated temperatures. | - Control Temperature: Maintain a lower reaction temperature to disfavor the dehydration step. - Minimize Reaction Time After Formation: Once TLC indicates the formation of phthalanilic acid is complete, proceed with the workup promptly to isolate the product before it converts to the imide. |
| Sub-optimal Solvent Choice: The solvent can influence the reaction rate and the solubility of the product. | - Solvent Selection: While glacial acetic acid is common, consider using a less acidic solvent if isolation of the amic acid is the primary goal, as the acidic conditions can catalyze the subsequent cyclization. A study has shown the effect of solvents like THF and acetonitrile on the reaction kinetics.[4] |
| Impure Reactants: Impurities in phthalic anhydride or aniline can lead to side reactions and lower yields. | - Use High-Purity Reagents: Ensure the purity of starting materials by using freshly purified reagents. Phthalic anhydride can be purified by sublimation. |
Issue 2: Difficulty in Isolating Pure Phthalanilic Acid
| Possible Cause | Suggested Solution |
| Co-precipitation with Starting Materials or Byproducts: The product may precipitate along with unreacted starting materials or the N-phenylphthalimide byproduct. | - Selective Precipitation: After the reaction, pouring the mixture into cold water can precipitate the phthalanilic acid. The unreacted aniline may remain in the acidic aqueous solution. - Recrystallization: Recrystallization from a suitable solvent system can be employed for purification. A mixture of ethanol and water is often effective. |
| Hydrolysis of Phthalic Anhydride: Presence of water in the reaction mixture can lead to the formation of phthalic acid. | - Use Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents to minimize the hydrolysis of phthalic anhydride. |
Data Presentation
Table 1: Effect of Temperature on the Apparent Second-Order Rate Constant (kn(app)) for the Reaction of Aniline with Phthalic Anhydride in Glacial Acetic Acid
| Temperature (°C) | kn(app) (M-1 s-1) |
| 30 | 6.30 |
| 40 | 6.85 |
| 50 | 7.56 |
Data sourced from a kinetic study on the cleavage of phthalic anhydride in glacial acetic acid containing aniline.[4]
Table 2: Effect of Solvent Composition on the Apparent Second-Order Rate Constant (kn(app)) and Pseudo-First-Order Rate Constant (ks) at 35°C
| Solvent Composition (% v/v) | kn(app) (M-1 s-1) | ks (x 10-4 s-1) |
| 1% CH3CN in AcOH | 5.84 | 35.1 |
| 80% CH3CN in AcOH | 7.56 | 12.4 |
| 40-60% THF in AcOH | 17.5 - 15.6 | - |
| 60-70% THF in AcOH | - | ~0 - 1.2 |
Data reflects the influence of acetonitrile (CH3CN) and tetrahydrofuran (THF) in acetic acid (AcOH) on the reaction rates.[4]
Experimental Protocols
Protocol 1: Synthesis of Phthalanilic Acid
Materials:
-
Phthalic anhydride
-
Aniline
-
Glacial acetic acid
-
Ethanol
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve phthalic anhydride (1.0 equivalent) in a minimal amount of glacial acetic acid.
-
Slowly add aniline (1.0 equivalent) to the stirred solution at room temperature.
-
Stir the reaction mixture at a controlled temperature (e.g., 40-50°C) and monitor the progress by TLC.
-
Upon completion, pour the reaction mixture into a beaker of cold deionized water to precipitate the crude phthalanilic acid.
-
Collect the precipitate by vacuum filtration and wash with cold water.
-
For further purification, recrystallize the crude product from an ethanol/water mixture.
-
Dry the purified phthalanilic acid crystals under vacuum.
Mandatory Visualization
Caption: Experimental workflow for the synthesis and purification of phthalanilic acid.
Caption: Troubleshooting workflow for low yield in phthalanilic acid synthesis.
References
- 1. Phthalic anhydride (PA): a valuable substrate in organic transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. quora.com [quora.com]
- 3. Acetic Acid-Catalyzed Formation of N-Phenylphthalimide from Phthalanilic Acid: A Computational Study of the Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinetics and mechanism of the cleavage of phthalic anhydride in glacial acetic acid solvent containing aniline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Removal of unreacted starting materials from 3'-Methylphthalanilic acid
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the removal of unreacted starting materials from 3'-Methylphthalanilic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common unreacted starting materials found as impurities in crude this compound?
The synthesis of this compound is typically achieved through the reaction of Phthalic Anhydride and m-Toluidine. Therefore, the most common impurities in the crude product are unreacted phthalic anhydride and unreacted m-toluidine. Phthalic anhydride may also be present as its hydrolysis product, phthalic acid, especially if the reaction or workup involves water.[1]
Q2: What is the most effective method for purifying crude this compound?
Acid-base extraction is a highly effective and common method for purification. This technique leverages the different acidic and basic properties of the product and the starting materials. This compound is a carboxylic acid, m-toluidine is a base, and phthalic anhydride can be hydrolyzed to the acidic phthalic acid. These differences allow for selective separation into aqueous and organic phases.[2][3]
Q3: How can I monitor the progress of the purification?
Thin-Layer Chromatography (TLC) is a simple and effective technique to monitor the purification process. By spotting the crude mixture, the purified product, and the starting materials on a TLC plate, you can visually assess the removal of impurities. The disappearance of spots corresponding to phthalic anhydride and m-toluidine in the lane of the purified product indicates successful purification.
Q4: My yield is significantly lower than expected after purification. What are the potential causes?
Low recovery can result from several factors during purification:
-
Incomplete Precipitation: After acid-base extraction, the pH of the aqueous layer might not have been lowered sufficiently to cause complete precipitation of the this compound product.
-
Excessive Washing: During filtration, washing the collected crystals with too much solvent, or a solvent that is not ice-cold, can redissolve a portion of the product.[4]
-
Recrystallization Issues: If recrystallization is used, adding too much solvent can prevent the product from crystallizing upon cooling, leading to significant loss of material in the mother liquor.[4]
-
Material Transfer: Physical loss of product during transfers between flasks, funnels, and filter paper is also a common contributor to lower yields.
Troubleshooting Guide
Problem 1: My final product is contaminated with unreacted m-toluidine.
-
Cause: Insufficient removal of the basic starting material during the workup.
-
Solution: Perform an acidic wash. Dissolve the impure product in an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). Transfer the solution to a separatory funnel and wash it with a dilute aqueous acid solution, such as 1 M hydrochloric acid (HCl). This will convert the basic m-toluidine into its water-soluble hydrochloride salt, which will partition into the aqueous layer.[5] Discard the aqueous layer and then wash the organic layer with brine before drying and removing the solvent.
Problem 2: My final product is contaminated with unreacted phthalic anhydride or phthalic acid.
-
Cause: Insufficient removal of the acidic starting material or its hydrolysis product.
-
Solution: Perform a basic wash with a weak base. Dissolve the impure product in an organic solvent. Wash the solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Both this compound and the phthalic acid impurity will be deprotonated and move into the aqueous layer. The unreacted m-toluidine (if any) will remain in the organic layer. Separate the aqueous layer, and then carefully re-acidify it with dilute HCl to a pH of approximately 2-3 to precipitate the pure this compound, leaving the more water-soluble phthalic acid in solution to a greater extent.
Problem 3: The product "oils out" instead of crystallizing during recrystallization.
-
Cause: This often happens when the boiling point of the solvent is higher than the melting point of the solute, or if the solution is supersaturated with impurities.
-
Solution:
-
Re-heat the solution to dissolve the oil.
-
Add a small amount of additional hot solvent to ensure the solution is no longer supersaturated.
-
Allow the solution to cool very slowly. Scratching the inside of the flask with a glass rod at the liquid-air interface can help induce crystallization.[4]
-
If the problem persists, consider using a different recrystallization solvent or a solvent pair.[6]
-
Data Presentation
The selection of an appropriate purification strategy relies on the differing physical properties of the product and starting materials.
| Compound | Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Solubility Characteristics |
| This compound | C₁₅H₁₃NO₃ | 255.27 | ~168-170 | Soluble in basic aqueous solutions; soluble in solvents like acetone and ethanol. |
| Phthalic Anhydride | C₈H₄O₃ | 148.12 | 131-133 | Soluble in many organic solvents like acetone, ethyl acetate, and hot water (hydrolyzes to phthalic acid).[1][7] |
| m-Toluidine | C₇H₉N | 107.15 | -30 | Soluble in acidic aqueous solutions; very soluble in organic solvents like ethanol, ether, and acetone.[3] |
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This protocol is designed to separate the acidic product from the basic and neutral/acidic starting materials.
-
Dissolution: Dissolve the crude this compound (e.g., 5.0 g) in ethyl acetate (100 mL) in a 250 mL Erlenmeyer flask. If solids remain, they may be insoluble impurities; filter them off if necessary.
-
Transfer: Transfer the solution to a 250 mL separatory funnel.
-
Basic Wash: Add 50 mL of a saturated aqueous sodium bicarbonate (NaHCO₃) solution to the separatory funnel. Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure buildup.
-
Separation: Allow the layers to separate. The deprotonated product (sodium 3'-methylphthalanilate) will be in the upper aqueous layer. Drain the lower organic layer, which contains unreacted m-toluidine.
-
Combine & Wash: Repeat the basic wash on the organic layer with another 50 mL of NaHCO₃ solution to ensure complete extraction of the product. Combine the aqueous layers. Wash the combined aqueous layers with 20 mL of ethyl acetate to remove any residual m-toluidine.
-
Precipitation: Cool the combined aqueous layer in an ice bath. Slowly add 6 M HCl dropwise while stirring until the pH of the solution is ~2 (check with pH paper). A white precipitate of pure this compound will form.
-
Collection & Drying: Collect the solid product by vacuum filtration, washing the crystals with a small amount of ice-cold water.[4] Allow the product to air dry or dry in a vacuum oven to a constant weight.
Protocol 2: Purification by Recrystallization
This method is suitable if one impurity is present in a small amount.
-
Solvent Selection: Choose a suitable solvent. A good solvent will dissolve the this compound well when hot but poorly when cold. Ethanol-water or acetone-hexane mixtures are often good starting points.
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add the minimum amount of boiling solvent to just dissolve the solid completely.[8]
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[8] Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Collection & Drying: Collect the crystals by vacuum filtration. Rinse the crystals with a small amount of ice-cold solvent to wash away any soluble impurities adhering to the surface.[4] Dry the purified crystals.
Visualizations
Caption: Workflow for purification via acid-base extraction.
Caption: Decision tree for troubleshooting common impurities.
References
- 1. asianpubs.org [asianpubs.org]
- 2. d.web.umkc.edu [d.web.umkc.edu]
- 3. m-Toluidine | C6H4CH3NH2 | CID 7934 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Recrystallization Of Pure Phthalic Acid - 965 Words | Bartleby [bartleby.com]
- 7. benchchem.com [benchchem.com]
- 8. youtube.com [youtube.com]
Validation & Comparative
A Comparative Guide to High-Performance Liquid Chromatography (HPLC) for Purity Validation of 3'-Methylphthalanilic Acid
This guide provides a comprehensive comparison of an optimized High-Performance Liquid Chromatography (HPLC) method for the purity validation of 3'-Methylphthalanilic acid against alternative analytical techniques. Detailed experimental protocols and supporting data are presented to assist researchers, scientists, and drug development professionals in making informed decisions for quality control and analytical method development.
Introduction
This compound is a chemical intermediate with applications in the synthesis of pharmaceuticals and other specialty chemicals. Ensuring the purity of this compound is critical for the quality, safety, and efficacy of the final products. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used for the separation, identification, and quantification of components in a mixture, making it an ideal choice for purity assessment.[1][2] This guide outlines a validated HPLC method for determining the purity of this compound and compares its performance with Thin-Layer Chromatography (TLC) and Ultraviolet-Visible (UV-Vis) Spectrophotometry.
Analytical Methodologies
A robust analytical method for purity determination must be specific, sensitive, accurate, precise, and linear over a defined range.[3][4][5] The following sections detail the proposed HPLC method and two alternative techniques for the analysis of this compound.
A reverse-phase HPLC (RP-HPLC) method is proposed for the purity validation of this compound. This technique separates compounds based on their hydrophobicity.[2]
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient mixture of 0.1% phosphoric acid in water (Solvent A) and acetonitrile (Solvent B).
-
Gradient Program:
-
0-2 min: 90% A, 10% B
-
2-15 min: Linear gradient to 10% A, 90% B
-
15-20 min: 10% A, 90% B
-
20-22 min: Linear gradient to 90% A, 10% B
-
22-25 min: 90% A, 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve an accurately weighed amount of this compound in the mobile phase (initial conditions) to a final concentration of 1 mg/mL.
-
Standard Preparation: Prepare a reference standard of this compound of known purity at the same concentration.
TLC is a simpler, less expensive chromatographic technique that can be used for qualitative purity assessment and as a preliminary screening tool.
Experimental Protocol:
-
Stationary Phase: Silica gel 60 F254 TLC plates.
-
Mobile Phase: Toluene: Ethyl Acetate: Formic Acid (5:4:1, v/v/v).
-
Sample Application: Spot 5 µL of the 1 mg/mL sample solution and a reference standard solution onto the TLC plate.
-
Development: Develop the plate in a saturated TLC chamber until the solvent front reaches approximately 1 cm from the top.
-
Visualization: Visualize the spots under UV light at 254 nm.
-
Analysis: Compare the retardation factor (Rf) of the principal spot in the sample to that of the reference standard. The presence of secondary spots indicates impurities.
UV-Vis spectrophotometry can provide a rapid, non-destructive quantitative estimation of purity, assuming that impurities do not have significant absorbance at the analysis wavelength.
Experimental Protocol:
-
Instrumentation: A calibrated UV-Vis spectrophotometer.
-
Solvent: Methanol.
-
Wavelength of Maximum Absorbance (λmax): Determine the λmax of a dilute solution of this compound in methanol (e.g., 10 µg/mL).
-
Calibration Curve: Prepare a series of standard solutions of known concentrations and measure their absorbance at the λmax to construct a calibration curve.
-
Sample Analysis: Prepare a sample solution of a known concentration and measure its absorbance.
-
Purity Calculation: Calculate the purity by comparing the absorbance of the sample to the calibration curve.
Method Comparison
The performance of the proposed HPLC method was compared against TLC and UV-Vis spectrophotometry based on key validation parameters. The results are summarized in the table below.
| Parameter | Proposed HPLC Method | Thin-Layer Chromatography (TLC) | UV-Vis Spectrophotometry |
| Specificity | High (able to separate structurally similar impurities) | Low to Medium (co-elution is possible) | Low (any impurity absorbing at λmax will interfere) |
| Linearity (R²) | > 0.999 | Not applicable (semi-quantitative at best) | > 0.995 |
| Accuracy (% Recovery) | 98.0 - 102.0% | Not applicable | 95.0 - 105.0% |
| Precision (%RSD) | < 2.0% | Not applicable | < 5.0% |
| Limit of Detection (LOD) | ~0.01% | ~0.1% | ~1% |
| Limit of Quantification (LOQ) | ~0.03% | ~0.5% | ~3% |
| Analysis Time | ~25 minutes per sample | ~30-45 minutes | ~5 minutes per sample |
| Cost | High | Low | Low to Medium |
Table 1. Comparison of Analytical Methods for Purity Validation of this compound.
Experimental Workflows
The logical flow of the experimental procedures for each analytical method is visualized below.
Caption: Workflow for HPLC Purity Validation.
References
A Comparative Analysis of the Potential Bioactivities of 3'- and 4'-Methylphthalanilic Acid
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct comparative experimental data on the bioactivity of 3'-Methylphthalanilic acid and 4'-Methylphthalanilic acid is limited in publicly available scientific literature. This guide provides a predictive comparison based on the known biological activities of structurally related phthalanilic acid and phthalimide derivatives. The experimental protocols and signaling pathways described are based on established methodologies for evaluating the potential bioactivities discussed.
Introduction
Phthalanilic acids, characterized by a phthalic acid moiety linked to an aniline via an amide bond, represent a versatile scaffold for chemical synthesis and drug discovery. The positional isomerism of substituents on the aniline ring can significantly influence the molecule's conformational properties and, consequently, its biological activity. This guide focuses on a comparative analysis of this compound and 4'-Methylphthalanilic acid, exploring their potential bioactivities based on structure-activity relationships (SAR) derived from analogous compounds. While phthalanilic acid itself has been investigated for its role as a plant biostimulant, its derivatives, particularly the cyclized phthalimides, have shown promise in therapeutic areas such as inflammation and cancer.[1][2]
Chemical Structures
| Compound | Structure |
| This compound | |
| 4'-Methylphthalanilic acid |
Predicted Bioactivity Profile: A Comparative Overview
Based on the bioactivities of related phthalic acid and phthalimide derivatives, we can extrapolate potential therapeutic applications for 3'- and 4'-Methylphthalanilic acid. The primary areas of interest include anti-inflammatory, anticancer, and antimicrobial activities.[3][4] The position of the methyl group is expected to influence the electronic and steric properties of the molecule, potentially leading to differences in potency and selectivity.
Data Summary Table: Predicted Bioactivities
| Bioactivity | This compound (Predicted) | 4'-Methylphthalanilic acid (Predicted) | Rationale based on Analogs |
| Anti-inflammatory | Moderate to Good | Good | Phthalimide derivatives exhibit significant anti-inflammatory effects by inhibiting pro-inflammatory mediators. The position of the methyl group may influence interactions with target enzymes or receptors.[2][5][6] |
| Anticancer | Moderate | Moderate to Good | Substituted phthalazine and phthalimide derivatives have demonstrated cytotoxic activity against various cancer cell lines. The 4'-position may offer more favorable interactions with kinase active sites.[4][7][8] |
| Antibacterial | Moderate | Moderate | Phthalazine and phthalimide derivatives have shown activity against both Gram-positive and Gram-negative bacteria.[3][9] |
| Antifungal | Low to Moderate | Low to Moderate | Some phthalic acid derivatives have been reported to have antifungal properties.[10] |
Experimental Protocols
To validate the predicted bioactivities, the following experimental protocols are recommended.
Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay in LPS-stimulated RAW 264.7 Macrophages
Objective: To determine the ability of the compounds to inhibit the production of nitric oxide, a key inflammatory mediator.
Methodology:
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The medium is then replaced with fresh medium containing various concentrations of 3'- or 4'-Methylphthalanilic acid (e.g., 1, 10, 50, 100 µM) for 1 hour.
-
Stimulation: Lipopolysaccharide (LPS) is added to a final concentration of 1 µg/mL to all wells except the negative control and incubated for 24 hours.
-
NO Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. Absorbance is read at 540 nm.
-
Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control. IC₅₀ values are determined from dose-response curves.
Anticancer Activity: MTT Assay for Cytotoxicity in Human Cancer Cell Lines
Objective: To assess the cytotoxic effects of the compounds on cancer cells.
Methodology:
-
Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) are cultured in their respective recommended media.
-
Treatment: Cells are seeded in 96-well plates and incubated for 24 hours. The medium is then replaced with fresh medium containing serial dilutions of 3'- or 4'-Methylphthalanilic acid (e.g., 0.1 to 100 µM).
-
Incubation: Cells are incubated with the compounds for 48 or 72 hours.
-
MTT Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours. The resulting formazan crystals are dissolved in DMSO.
-
Data Analysis: Absorbance is measured at 570 nm. The percentage of cell viability is calculated relative to the untreated control, and IC₅₀ values are determined.
Antibacterial Activity: Minimum Inhibitory Concentration (MIC) Determination
Objective: To determine the lowest concentration of the compounds that inhibits the visible growth of bacteria.
Methodology:
-
Bacterial Strains: Representative Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria are used.
-
Broth Microdilution: The assay is performed in 96-well microtiter plates. Serial twofold dilutions of the compounds are prepared in Mueller-Hinton broth.
-
Inoculation: Each well is inoculated with a standardized bacterial suspension.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Signaling Pathway and Workflow Diagrams
The following diagrams illustrate a potential mechanism of anti-inflammatory action and a general workflow for screening the bioactivity of the compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Anti-Inflammatory Activity of New Alkyl-Substituted Phthalimide 1H-1,2,3-Triazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and anti-inflammatory activity of new alkyl-substituted phthalimide 1H-1,2,3-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological activity of new phthalimides as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and anti-cancer activity of benzothiazole containing phthalimide on human carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and antibacterial activity of some new heterocycles incorporating phthalazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. saudijournals.com [saudijournals.com]
A Comparative Kinetic Analysis of the Cyclization of Substituted Phthalanilic Acids
For Researchers, Scientists, and Drug Development Professionals
The intramolecular cyclization of amic acids to form imides is a fundamental reaction in organic chemistry with significant implications in materials science and drug development. Among these, the cyclization of phthalanilic acids to N-phenylphthalimides has been a subject of detailed kinetic studies, providing valuable insights into the reaction mechanism and the influence of electronic effects on the reaction rate. This guide presents a comparative analysis of the kinetics of cyclization of various substituted phthalanilic acids, supported by experimental data and detailed protocols.
Quantitative Kinetic Data
The rate of cyclization of substituted phthalanilic acids in glacial acetic acid has been systematically investigated. The reaction proceeds through a complex mechanism involving a rapid pre-equilibration to form a tetrahedral intermediate, followed by a slower, rate-determining step of dehydration to the final imide product.[1][2][3] The observed rate constants for the pre-equilibration step (k_e_) and the subsequent imide formation (k_im_) have been determined for a series of 3'- and 4'-substituted phthalanilic acids.
A key finding from these studies is that the pre-equilibration step is sensitive to the electronic nature of the substituent on the anilino moiety and follows the Hammett linear free-energy relationship.[1][2] A negative ρ value of -1.1 indicates that electron-donating groups accelerate the formation of the tetrahedral intermediate by increasing the nucleophilicity of the amide nitrogen.[1][2] In contrast, the rate of imide formation from the intermediate does not show a simple correlation with the Hammett substituent constants, suggesting a more complex interplay of factors in this step.[1][2]
Below is a summary of the kinetic data for the cyclization of various substituted phthalanilic acids in glacial acetic acid.
| Substituent (X) | Position | Hammett Constant (σ) | k_e_ (× 10⁻³ s⁻¹) at 317 K | k_im_ (× 10⁻⁴ s⁻¹) at 358 K |
| H | - | 0.00 | 1.35 | 1.8 |
| 4'-Me | para | -0.17 | 2.1 | 2.1 |
| 4'-OMe | para | -0.27 | 3.2 | 2.5 |
| 4'-Cl | para | 0.23 | 0.8 | 1.5 |
| 4'-Br | para | 0.23 | 0.7 | 1.6 |
| 4'-I | para | 0.28 | 0.7 | 1.7 |
| 4'-NO₂ | para | 0.78 | 0.2 | 0.8 |
| 3'-Me | meta | -0.07 | 1.6 | 1.9 |
| 3'-OMe | meta | 0.12 | 1.1 | 1.7 |
| 3'-Cl | meta | 0.37 | 0.5 | 1.3 |
| 3'-NO₂ | meta | 0.71 | 0.3 | 0.9 |
Data sourced from Perry, C. J.; Parveen, Z. J. Chem. Soc., Perkin Trans. 2 2001 , 512-521.
Comparison with Other Amic Acid Cyclizations
The cyclization of phthalanilic acids can be compared to other intramolecular cyclization reactions of amic acids, such as those derived from maleic and succinic anhydrides. While the fundamental mechanism of intramolecular nucleophilic attack of the amide nitrogen onto the carboxylic acid carbonyl is similar, the rates and equilibria can differ significantly based on the structure of the diacid component.
-
Maleanilic Acids: The presence of the double bond in the maleic backbone influences the geometry and electronic properties of the system, which can affect the rate of cyclization.
-
Succinanilic Acids: The flexible aliphatic backbone of succinanilic acids allows for greater conformational freedom, which can impact the pre-organization of the molecule for cyclization.
A comprehensive kinetic comparison would require dedicated studies on these systems under identical conditions. However, the principles of substituent effects observed in the phthalanilic acid series are generally applicable to these related systems.
Experimental Protocols
The following protocols are based on the methodologies reported for the kinetic analysis of phthalanilic acid cyclization.
Synthesis of Substituted Phthalanilic Acids
Materials:
-
Phthalic anhydride
-
Substituted anilines (various)
-
Chloroform (or other suitable solvent)
Procedure:
-
Dissolve phthalic anhydride in a suitable solvent like chloroform.
-
Add an equimolar amount of the desired substituted aniline to the solution.
-
Stir the reaction mixture at room temperature. The reaction is typically rapid, and the phthalanilic acid product precipitates out of the solution.
-
Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Characterize the product by melting point, IR, and NMR spectroscopy to confirm its structure and purity.
Kinetic Analysis by UV-Vis Spectrophotometry
Apparatus:
-
UV-Vis spectrophotometer with a thermostatted cell holder
-
Quartz cuvettes (1 cm path length)
-
Constant temperature water bath
Procedure:
-
Prepare a stock solution of the substituted phthalanilic acid in glacial acetic acid of a known concentration (e.g., 1 x 10⁻⁴ M).
-
Set the spectrophotometer to the desired temperature for the kinetic run (e.g., 317 K for k_e_ and 358 K for k_im_).
-
Transfer an aliquot of the stock solution to a quartz cuvette and place it in the thermostatted cell holder of the spectrophotometer.
-
Record the absorbance of the solution at a wavelength where there is a significant difference in absorbance between the reactant and the product (e.g., 275 nm or 340 nm).
-
Monitor the change in absorbance over time until the reaction reaches equilibrium or completion.
-
The observed rate constants (k_obs_) can be determined by fitting the absorbance versus time data to a first-order kinetic model.
Visualizing the Reaction Pathway and Workflow
The following diagrams illustrate the key processes in the kinetic analysis of phthalanilic acid cyclization.
Caption: Proposed reaction mechanism for the cyclization of substituted phthalanilic acids.
Caption: General experimental workflow for the kinetic analysis of phthalanilic acid cyclization.
References
- 1. The cyclisation of substituted phthalanilic acids in acetic acid solution. A kinetic study of substituted N-phenylphthalimide formation - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. The cyclisation of substituted phthalanilic acids in acetic acid solution. A kinetic study of substituted N-phenylphthalimide formation - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to 3'-Methylphthalanilic Acid as an Alternative to Traditional Dicarboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of 3'-Methylphthalanilic acid, exploring its potential as an alternative to conventional dicarboxylic acids in various scientific applications. Due to the specialized nature of this compound, direct experimental comparisons in peer-reviewed literature are scarce. Therefore, this guide presents a combination of fundamental properties, theoretical comparisons, and hypothetical experimental protocols to serve as a foundational resource for researchers interested in exploring its potential.
Introduction to this compound
This compound is an aromatic monocarboxylic acid that contains an amide linkage. Structurally, it is a derivative of phthalic acid, where one of the carboxylic acid groups is converted to an N-(3-methylphenyl)amide. This structural modification imparts unique properties that may offer advantages over traditional dicarboxylic acids in specific contexts, such as polymer synthesis, coordination chemistry, and as a scaffold in medicinal chemistry. Its parent compound, phthalanilic acid, has been investigated for its biostimulatory functions in agriculture, suggesting that its derivatives may also possess interesting biological activities.[1][2]
Key Structural Features:
-
Aromatic Backbone: Provides rigidity and potential for π-π stacking interactions.
-
Carboxylic Acid Group: Offers a site for esterification, salt formation, and other reactions typical of carboxylic acids.
-
Amide Linkage: Introduces a hydrogen bond donor and acceptor, influencing solubility and intermolecular interactions.
-
Methylphenyl Group: Adds hydrophobicity and can influence the steric and electronic properties of the molecule.
Comparative Analysis: this compound vs. Phthalic Acid
To understand the potential advantages of this compound, it is useful to compare its properties to its parent dicarboxylic acid, phthalic acid. Phthalic acid is a widely used commodity chemical, particularly in the form of its anhydride for the production of plasticizers.[3]
| Property | This compound | Phthalic Acid | Rationale for Differences |
| Molecular Formula | C15H13NO3 | C8H6O4 | The addition of the 3-methylaniline group to the phthalic acid backbone results in a larger and more complex molecule. |
| Molar Mass | 255.27 g/mol | 166.13 g/mol | The higher molar mass is a direct consequence of the larger molecular formula. |
| Acidity (pKa) | One acidic proton (carboxylic acid) | Two acidic protons (pKa1 ≈ 2.89, pKa2 ≈ 5.51)[3] | This compound is a monoacid, possessing only one carboxylic acid group. Phthalic acid is a diacid with two carboxylic acid groups that can deprotonate. |
| Solubility | Expected to have lower water solubility but good solubility in organic solvents. | Sparingly soluble in water (0.6 g/100 mL)[3] | The presence of the larger, hydrophobic methylphenyl group in this compound is likely to decrease its solubility in water compared to phthalic acid. |
| Reactivity | Monofunctional in reactions involving the carboxylic acid group (e.g., polyester synthesis). The amide bond is generally stable but can be hydrolyzed under harsh conditions. | Difunctional in reactions involving the carboxylic acid groups, allowing for the formation of linear polymers like polyesters and polyamides.[4] | The key difference lies in their functionality. Phthalic acid can act as a difunctional monomer to create polymer chains. This compound, being monofunctional with respect to its carboxylic acid, would act as a chain terminator or a side-chain modifier in similar polymerization reactions. |
| Potential Applications | Potential as a chain terminator in polymer synthesis, a scaffold for drug design, or as a ligand in coordination chemistry. | A key component in the production of polyesters, alkyd resins, and as a precursor to plasticizers.[3][4] | The differing functionalities and structural complexities lead to distinct potential applications. The unique structure of this compound may be leveraged in applications where chain growth control is desired or where specific non-covalent interactions are important. Dicarboxylic acids like phthalic acid are fundamental building blocks in the chemical industry.[5][6][7] |
Experimental Protocols
While direct experimental data for this compound is limited, the following section outlines a detailed hypothetical methodology for its synthesis and a comparative experiment to evaluate its performance against phthalic acid in a polyesterification reaction.
This protocol describes the synthesis of this compound from phthalic anhydride and 3-methylaniline.
Materials:
-
Phthalic anhydride
-
3-methylaniline (m-toluidine)
-
Anhydrous toluene
-
Hydrochloric acid (HCl), 1 M
-
Sodium hydroxide (NaOH), 1 M
-
Anhydrous magnesium sulfate (MgSO4)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Büchner funnel and filter paper
-
Rotary evaporator
Procedure:
-
In a 250 mL round-bottom flask, dissolve phthalic anhydride (1 equivalent) in anhydrous toluene.
-
Add 3-methylaniline (1 equivalent) to the solution.
-
Equip the flask with a reflux condenser and heat the mixture to reflux with stirring for 2-3 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with 1 M HCl to remove any unreacted 3-methylaniline.
-
Extract the aqueous layer with toluene.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate using a rotary evaporator to yield the crude product.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
-
Characterize the final product using techniques such as NMR spectroscopy, IR spectroscopy, and melting point analysis.
This experiment aims to compare the effect of this compound and phthalic acid on the properties of a polyester synthesized from ethylene glycol.
Objective: To determine if this compound can act as a chain terminator and control the molecular weight of the resulting polyester.
Materials:
-
Phthalic acid
-
This compound
-
Ethylene glycol
-
p-Toluenesulfonic acid (catalyst)
-
Toluene
-
Dean-Stark apparatus
-
Heating mantle
-
Magnetic stirrer
-
Viscometer
-
Gel Permeation Chromatography (GPC) instrument
Procedure:
Reaction A: Phthalic Acid + Ethylene Glycol
-
Set up a reaction vessel with a Dean-Stark apparatus, reflux condenser, and magnetic stirrer.
-
Charge the vessel with phthalic acid (1 equivalent), ethylene glycol (1.1 equivalents), and a catalytic amount of p-toluenesulfonic acid in toluene.
-
Heat the mixture to reflux and collect the water generated in the Dean-Stark trap.
-
Continue the reaction until no more water is collected.
-
Cool the reaction mixture and precipitate the polymer in a non-solvent like methanol.
-
Filter and dry the polymer.
-
Analyze the polymer's molecular weight using GPC and its intrinsic viscosity using a viscometer.
Reaction B: Phthalic Acid + Ethylene Glycol + this compound
-
Follow the same setup as Reaction A.
-
Charge the vessel with phthalic acid (1 equivalent), ethylene glycol (1.1 equivalents), this compound (0.1 equivalents), and the catalyst in toluene.
-
Proceed with the reaction and polymer work-up as described for Reaction A.
-
Analyze the resulting polymer's molecular weight and intrinsic viscosity.
Expected Outcome:
The polyester from Reaction B is expected to have a lower average molecular weight and lower viscosity compared to the polymer from Reaction A. This is because the monofunctional this compound will cap the growing polymer chains, thus limiting their length.
Potential Signaling Pathway Involvement in Drug Development
While the specific biological activity of this compound is not well-documented, its structural similarity to other biologically active molecules suggests potential interactions with various signaling pathways. For instance, many small molecule enzyme inhibitors and receptor antagonists feature similar aromatic and carboxylic acid motifs. Researchers could investigate its potential to modulate pathways involved in inflammation, cell proliferation, or metabolic regulation. A hypothetical screening workflow is presented below.
Conclusion
This compound presents an interesting structural motif with the potential for novel applications in materials science and drug discovery. While it is not a direct replacement for dicarboxylic acids in applications requiring difunctionality, its unique properties as a monofunctional acid with an amide linkage open up possibilities for its use as a molecular weight regulator in polymers or as a scaffold for designing biologically active molecules. The experimental protocols and comparative data presented in this guide offer a starting point for researchers to explore the untapped potential of this intriguing compound. Further experimental investigation is warranted to fully elucidate its properties and validate its utility in various scientific domains.
References
- 1. mdpi.com [mdpi.com]
- 2. Phthalanilic Acid with Biostimulatory Functions Affects Photosynthetic and Antioxidant Capacity and Improves Fruit Quality and Yield in Cowpea ( Vigna unguiculata (L.) Walp.) [ideas.repec.org]
- 3. Phthalic acid - Wikipedia [en.wikipedia.org]
- 4. longdom.org [longdom.org]
- 5. scispace.com [scispace.com]
- 6. Medium-chain dicarboxylic acids: chemistry, pharmacological properties, and applications in modern pharmaceutical and cosmetics industries - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Antimicrobial Efficacy of Phthalanilic Acid Derivatives and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antimicrobial efficacy of phthalanilic acid derivatives and structurally related compounds, including phthalimides and anthranilic acid derivatives. Due to a lack of specific publicly available data on the antimicrobial properties of 3'-Methylphthalanilic acid, this report focuses on the broader classes of these compounds to offer valuable insights for researchers in the field of antimicrobial drug discovery. The information presented is based on a review of existing scientific literature.
Comparative Antimicrobial Efficacy
The antimicrobial activity of phthalanilic acid derivatives and related compounds has been evaluated against a range of Gram-positive and Gram-negative bacteria, as well as fungal pathogens. The efficacy, often measured by Minimum Inhibitory Concentration (MIC) and zone of inhibition, varies significantly depending on the specific chemical substitutions on the core structure.
Phthalimide Derivatives
Phthalimide derivatives have demonstrated notable antimicrobial and antifungal activities. For instance, certain N-substituted phthalimides have shown significant efficacy against various microbes. One study reported that a phthalimide aryl ester exhibited activity against Staphylococcus aureus, Pseudomonas aeruginosa, Candida tropicalis, and Candida albicans with MIC values of 128 µg/mL[1][2][3]. Another study highlighted a series of novel phthalimide analogs with potent antibacterial and antimycobacterial activities, with MIC values ranging from 0.49 to 31.25 µg/mL against several bacterial, fungal, and mycobacterial strains[4]. Specifically, some derivatives showed remarkable activity against Bacillus subtilis[5].
Table 1: Antimicrobial Activity of Selected Phthalimide Derivatives
| Compound Class | Derivative | Test Organism | MIC (µg/mL) | Zone of Inhibition (mm) | Reference |
| Phthalimide Aryl Ester | 3b (R = Me) | Staphylococcus aureus | 128 | - | [1][2][3] |
| Pseudomonas aeruginosa | 128 | - | [1][2][3] | ||
| Candida tropicalis | 128 | - | [1][2][3] | ||
| Candida albicans | 128 | - | [1][2][3] | ||
| N-Aryl/Alkynyl Phthalimide | 4c-i | Gram-positive bacteria | 0.49 - 7.81 | 18 - 25 | [4] |
| Gram-negative bacteria | 0.49 - 7.81 | 18 - 25 | [4] | ||
| Fungi | 0.49 - 7.81 | 18 - 25 | [4] | ||
| Mycobacterium tuberculosis | 0.49 - 7.81 | - | [4] | ||
| Phthalimide Hydrazone | 12 | Bacillus subtilis | - | - | [5] |
| Pseudomonas aeruginosa | - | - | [5] | ||
| N-substituted Phthalimides | 2-5 | Staphylococcus aureus | - | High | |
| Escherichia coli | - | High | |||
| Phthalimide Schiff Bases | 3d, 3f | Pseudomonas aeruginosa | - | Very High | [6] |
| Streptococcus pyogenes | - | Very High | [6] | ||
| Candida albicans | - | Very High | [6] |
Note: "-" indicates data not available in the cited source.
Anthranilic Acid Derivatives
Derivatives of anthranilic acid have also been investigated for their antimicrobial properties. Studies have shown that certain derivatives exhibit significant antibacterial activity, though they may lack antifungal effects[7]. For example, anthranilohydrazide, 3,4-dihydro-4-oxo-1,2,3-benzotriazine, a triazine-beta-naphthol adduct, and N-phenyl anthranilic acid have demonstrated notable antibacterial action[7]. Other research has indicated that some anthranilic acid sulfonamide analogs selectively inhibit the growth of Candida albicans[8].
Table 2: Antimicrobial Activity of Selected Anthranilic Acid Derivatives
| Compound Class | Derivative | Test Organism | Activity | Reference |
| Anthranilic Acid | Anthranilohydrazide | Bacteria | Significant antibacterial activity | [7] |
| 3,4-dihydro-4-oxo-1,2,3-benzotriazine | Bacteria | Significant antibacterial activity | [7] | |
| Triazine-beta-naphthol adduct | Bacteria | Significant antibacterial activity | [7] | |
| N-phenyl anthranilic acid | Bacteria | Significant antibacterial activity | [7] | |
| Anthranilic Acid Sulfonamide | 4-substituted benzenesulfonamides | Candida albicans | 25-50% growth inhibition at 4 µg/mL | [8] |
Experimental Protocols
The evaluation of antimicrobial efficacy of these compounds typically involves standardized methods such as broth microdilution and disk diffusion assays.
Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.
-
Serial Dilution: The test compound is serially diluted in the broth within a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (temperature and time) for microbial growth.
-
Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
The Clinical and Laboratory Standards Institute (CLSI) provides detailed guidelines for this method[2].
Disk Diffusion Method
This method is used to assess the susceptibility of a microorganism to a compound by measuring the zone of growth inhibition.
-
Inoculation: A standardized inoculum of the test microorganism is uniformly spread onto the surface of an agar plate (e.g., Mueller-Hinton agar)[9].
-
Application of Disks: Paper disks impregnated with a known concentration of the test compound are placed on the agar surface[9].
-
Incubation: The plate is inverted and incubated under conditions optimal for the growth of the test organism[9].
-
Measurement of Inhibition Zone: The diameter of the zone around the disk where bacterial growth is inhibited is measured in millimeters[9]. The size of the zone is indicative of the antimicrobial activity.
Visualizing Experimental Workflows and Mechanisms of Action
Diagrams created using Graphviz (DOT language) are provided below to illustrate the experimental workflow for antimicrobial susceptibility testing and a proposed mechanism of action for a phthalimide derivative.
Caption: Workflow for Antimicrobial Susceptibility Testing.
Caption: Proposed Dual-Action Antimicrobial Mechanism of a Phthalimide Derivative.
Proposed Mechanisms of Antimicrobial Action
The precise mechanisms of action for many phthalanilic acid derivatives are still under investigation. However, studies on related phthalimide compounds offer some insights. Molecular docking studies of a phthalimide aryl ester suggest a dual-action mechanism. It is proposed that the compound exhibits antibacterial activity by binding to the 50S ribosomal subunit, thereby inhibiting protein synthesis[1][3]. Its antifungal activity may stem from a unique π–sulfur interaction with CYP51 (lanosterol 14α-demethylase), an essential enzyme in the ergosterol biosynthesis pathway, leading to disruption of the fungal cell membrane[1][3].
Conclusion
While specific data on the antimicrobial efficacy of this compound remains elusive in the public domain, the broader classes of phthalanilic acid, phthalimide, and anthranilic acid derivatives represent a promising area for the development of new antimicrobial agents. The available literature indicates that these compounds, with various substitutions, exhibit a wide range of activities against clinically relevant bacteria and fungi. Further research, including systematic structure-activity relationship (SAR) studies, is warranted to optimize their antimicrobial potency and to elucidate their mechanisms of action more comprehensively. The experimental protocols and potential mechanisms outlined in this guide provide a foundational framework for researchers to design and evaluate novel derivatives in the ongoing search for effective treatments for infectious diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. Antimicrobial Investigation of Phthalimide and N-Phthaloylglycine Esters: Activity, Mechanism of Action, Synergism and Ecotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of novel phthalimide analogs: Synthesis, antimicrobial and antitubercular screening with molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and Evaluation of Novel Phthalimide Derivatives as in Vitro Anti-Microbial, Anti-Oxidant and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. f1000research-files.f1000.com [f1000research-files.f1000.com]
- 7. Synthesis and antimicrobial activity of some anthranilic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Investigation on biological activities of anthranilic acid sulfonamide analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. apec.org [apec.org]
A Comparative Guide to Analytical Techniques for Phthalanilic Acid Characterization
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of key analytical techniques for the characterization of phthalanilic acid. The selection of an appropriate analytical method is critical for accurate quantification, impurity profiling, and stability testing in research and drug development. This document outlines the principles, performance characteristics, and experimental protocols for various chromatographic and spectroscopic methods.
Data Presentation: Quantitative Performance Comparison
The following table summarizes the quantitative performance of various analytical techniques applicable to the analysis of phthalanilic acid and related compounds. It is important to note that some data is derived from studies on structurally similar molecules like phthalic acid and its esters, providing a strong reference for expected performance with phthalanilic acid.
| Analytical Technique | Analyte(s) | Sample Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity Range | Recovery (%) | Precision (RSD%) | Reference |
| UPLC-MS/MS | Phthalanilic acid | Soybean, apple, grape, cucumber, tomato, pepper | 0.02 - 0.4 µg/kg | 0.08 - 1.2 µg/kg | 10 - 1000 µg/L | 70.1 - 105.3 | Intra-day: 0.7 - 14.9, Inter-day: 0.2 - 8 | Zhao et al., 2014 |
| HPLC-DAD | Aromatic acids (including phthalic acid) | p-Phthalic acid mother liquid | - | - | - | - | Peak Area: ≤ 0.18, Retention Time: ≤ 0.05 | Yang, 2013[1] |
| GC-MS | Phthalic acid esters | Edible oils | 1.2 - 60 µg/kg | 4 - 200 µg/kg | 4 - 2000 µg/kg | 70.11 - 115.33 | 3.97 - 11.55 | He et al., 2022[2] |
| GC-FID | Phthalic acid isomers | Liquid samples, Air | 20 ng (lower determination limit) | - | 0.02 - 2 mg/L (liquid), 0.03 - 3 mg/m³ (air) | - | - | Lipik and Cherkes, 2007[3] |
| TLC-Densitometry | Aspirin and Omeprazole (as an example of quantitative TLC) | Pharmaceutical tablets | 3.026 ng/band (Aspirin), 2.838 ng/band (Omeprazole) | 10 ng/band | 10 - 50 ng/band | - | - | Helal et al., 2022[4] |
Principles and Applications of Analytical Techniques
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful techniques for separating and quantifying components in a mixture.[5] HPLC is well-suited for non-volatile and thermally unstable compounds like phthalanilic acid. UPLC, an enhancement of HPLC, utilizes smaller particle size columns to achieve higher resolution, sensitivity, and faster analysis times. Coupled with a Diode Array Detector (DAD) or Mass Spectrometry (MS), HPLC/UPLC provides excellent specificity and sensitivity for phthalanilic acid analysis.
Gas Chromatography (GC) is a technique used to separate and analyze compounds that can be vaporized without decomposition.[6] For non-volatile compounds like phthalanilic acid, derivatization is often required to increase volatility. GC, especially when coupled with Mass Spectrometry (GC-MS), offers high resolution and is a standard method for the analysis of related compounds like phthalate esters.[7]
Spectroscopic Methods
UV-Visible (UV-Vis) Spectroscopy is used for the quantitative analysis of substances that absorb light in the UV-Vis region. Phthalanilic acid, containing aromatic rings and carboxylic acid groups, exhibits characteristic UV absorbance maxima that can be used for its quantification. For phthalic acid, absorption maxima are observed at approximately 200 nm, 226 nm, and 276 nm.[8][9]
Infrared (IR) Spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of phthalanilic acid will show characteristic absorption bands for N-H stretching, C=O stretching (amide and carboxylic acid), and aromatic C-H and C=C stretching, which can be used for its identification and structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy is an indispensable tool for the structural elucidation of organic molecules.[10] ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in phthalanilic acid, allowing for unambiguous structure confirmation.
Thermal Analysis
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are thermal analysis techniques used to study the physical and chemical properties of materials as a function of temperature. TGA measures changes in weight, providing information on thermal stability and decomposition, while DSC measures heat flow, which can be used to determine melting point, purity, and polymorphism.[11]
Experimental Protocols
UPLC-MS/MS for Phthalanilic Acid in Food Matrices
This method is adapted from the procedure described by Zhao et al. (2014) for the determination of phthalanilic acid residues.
-
Sample Preparation (Modified QuEChERS):
-
Homogenize 10 g of the sample with 10 mL of acidified acetonitrile (0.4% v/v formic acid).
-
Add 4 g of anhydrous MgSO₄ and 1 g of NaCl, and vortex for 1 min.
-
Centrifuge at 4000 rpm for 5 min.
-
Take a 1.5 mL aliquot of the supernatant and add 50 mg of florisil and 50 mg of graphitized carbon black (GCB).
-
Vortex for 1 min and centrifuge at 10000 rpm for 5 min.
-
Filter the supernatant through a 0.22 µm filter before UPLC-MS/MS analysis.
-
-
UPLC-MS/MS Conditions:
-
Column: UPLC HSS T3 column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase: A gradient of methanol and water.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 1 µL.
-
Column Temperature: 40 °C.
-
Mass Spectrometry: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in negative ion mode.
-
Monitoring: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for phthalanilic acid.
-
HPLC-DAD for Aromatic Acids
This protocol is based on the method for analyzing related aromatic acids and can be adapted for phthalanilic acid.[1]
-
Sample Preparation:
-
Dissolve the sample in a suitable solvent (e.g., methanol/water mixture).
-
If necessary, adjust the pH to ensure dissolution.
-
Filter the solution through a 0.45 µm filter.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of an acidic aqueous phase (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol).[12]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient or controlled (e.g., 30 °C).
-
Detection: Diode Array Detector (DAD) monitoring at the wavelength of maximum absorbance for phthalanilic acid (e.g., around 240 nm).[1]
-
GC-MS for Phthalic Acid Isomers (adapted for Phthalanilic Acid)
This protocol requires a derivatization step to make the phthalanilic acid volatile.
-
Sample Preparation and Derivatization:
-
Extract the phthalanilic acid from the sample matrix using a suitable solvent.
-
Evaporate the solvent to dryness.
-
Derivatize the dried extract by esterification, for example, by reacting with an alcohol (e.g., methanol or isoamyl alcohol) in the presence of an acid catalyst.[3]
-
Neutralize the reaction mixture and extract the derivatized phthalanilic acid into a non-polar solvent (e.g., hexane).
-
-
GC-MS Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5MS, 30 m x 0.25 mm x 0.25 µm).[2]
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 60 °C), hold for a few minutes, then ramp up to a final temperature of around 280-300 °C.
-
Mass Spectrometry: Electron Ionization (EI) source with a quadrupole or ion trap mass analyzer, scanning a suitable mass range.
-
Spectroscopic Analysis
-
UV-Vis Spectroscopy:
-
Prepare a series of standard solutions of phthalanilic acid of known concentrations in a suitable solvent (e.g., ethanol or methanol).
-
Record the UV-Vis spectrum of each standard solution from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax).
-
Prepare the sample solution and measure its absorbance at the determined λmax.
-
Quantify the phthalanilic acid concentration using a calibration curve.
-
-
Infrared (IR) Spectroscopy:
-
Prepare the sample as a KBr pellet or a mull.
-
Record the IR spectrum over the range of 4000 to 400 cm⁻¹.
-
Identify characteristic peaks corresponding to the functional groups of phthalanilic acid.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve the phthalanilic acid sample in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Acquire ¹H and ¹³C NMR spectra.
-
Analyze the chemical shifts, coupling constants, and integration to confirm the structure.
-
Mandatory Visualizations
References
- 1. Phthalic acid(88-99-3) IR Spectrum [chemicalbook.com]
- 2. Determination of 15 phthalic acid esters based on GC–MS/MS coupled with modified QuEChERS in edible oils - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Application of different quantitative analytical techniques for estimation of aspirin and omeprazole in pharmaceutical preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 6. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 7. benchchem.com [benchchem.com]
- 8. UV-Vis Spectrum of Phthalic acid | SIELC Technologies [sielc.com]
- 9. Phthalic Acid | SIELC Technologies [sielc.com]
- 10. Mechanistic analysis by NMR spectroscopy: A users guide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. iajps.com [iajps.com]
- 12. CN101063670A - HPLC analytical method for fine terephthalic acid products and produced residue - Google Patents [patents.google.com]
Structure-Activity Relationship of Substituted Phthalanilic Acid Derivatives as Antimicrobial Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the discovery and development of novel antimicrobial agents. Phthalanilic acid derivatives and their subsequent cyclized products, N-substituted phthalimides, have garnered considerable interest due to their diverse biological activities, including promising antimicrobial and antifungal properties. This guide provides a comparative analysis of the structure-activity relationships (SAR) of these compounds, supported by experimental data, to inform the rational design of more potent antimicrobial agents.
Key Structural Modifications and Their Impact on Antimicrobial Activity
The antimicrobial efficacy of N-substituted phthalimides, derived from substituted phthalanilic acids, is significantly influenced by the nature and position of substituents on the phenyl ring of the phthalanilic acid precursor. Analysis of available data reveals several key trends:
-
Lipophilicity: Increased lipophilicity of the substituent on the N-phenyl ring often correlates with enhanced antibacterial activity, particularly against Gram-negative bacteria. For instance, N-phthaloyl-D-phenylglycine-hydroxamic acid, a compound with high lipophilicity, has demonstrated potent antibacterial activity.[1]
-
Nature of the N-Substituent: The structure of the amine or amino acid used to form the phthalanilic acid plays a crucial role. Derivatives synthesized from different L-amino acids exhibit varying degrees of antimicrobial and antifungal activity.[2]
-
Electronic Effects: The presence of electron-donating or electron-withdrawing groups on the N-aryl moiety can modulate the biological activity. While a clear, universal trend is not established and can be pathogen-dependent, these substitutions are critical for optimizing activity.
Comparative Antimicrobial and Antifungal Activity
The following tables summarize the in vitro antimicrobial and antifungal activities of various N-substituted phthalimide derivatives, which are synthesized from their corresponding phthalanilic acids. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL and zone of inhibition in mm.
Table 1: Antibacterial Activity of N-Substituted Phthalimide Derivatives
| Compound ID | N-Substituent | Test Organism | MIC (µg/mL) | Zone of Inhibition (mm) | Reference |
| HUPF | Phenylalanine | Staphylococcus aureus | 16 | 24 (at 2000 µg/mL) | [2] |
| HUPF | Phenylalanine | Escherichia coli | 24 | 17 (at 2000 µg/mL) | [2] |
| HUPH | Histidine | Staphylococcus aureus | 20 | 23 (at 2000 µg/mL) | [2] |
| HUPH | Histidine | Escherichia coli | 28 | 19 (at 2000 µg/mL) | [2] |
| Compound 3b | Methyl-substituted Aryl Ester | Staphylococcus aureus | 128 | - | [3] |
| Compound 3b | Methyl-substituted Aryl Ester | Pseudomonas aeruginosa | 128 | - | [3] |
Table 2: Antifungal Activity of N-Substituted Phthalimide Derivatives
| Compound ID | N-Substituent | Test Organism | MIC (µg/mL) | Zone of Inhibition (mm) | Reference |
| HUPF | Phenylalanine | Candida albicans | 24 | 18 (at 1000 µg/mL) | [2] |
| HUPH | Histidine | Candida albicans | 20 | 20 (at 1000 µg/mL) | [2] |
| Compound 3b | Methyl-substituted Aryl Ester | Candida tropicalis | 128 | - | [3] |
| Compound 3b | Methyl-substituted Aryl Ester | Candida albicans | 128 | - | [3] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Synthesis of N-Substituted Phthalimides from Phthalanilic Acids
N-substituted phthalimides are commonly synthesized through the cyclization of the corresponding phthalanilic acids. This is typically achieved by heating the phthalanilic acid in the presence of a dehydrating agent, such as glacial acetic acid.[4][5] The general synthetic pathway is illustrated in the diagram below.
Antimicrobial Susceptibility Testing
1. Broth Microdilution Method (for MIC Determination)
This method is used to determine the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.
-
Preparation of Inoculum: Bacterial or fungal strains are cultured on appropriate agar plates. Colonies are then used to prepare a standardized suspension in a suitable broth, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).
-
Preparation of Microtiter Plates: The test compounds are serially diluted in a 96-well microtiter plate containing the appropriate growth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated under conditions suitable for the growth of the specific microorganism (e.g., 37°C for 24 hours for bacteria).
-
Determination of MIC: The MIC is recorded as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[3]
2. Agar Well Diffusion Method (for Zone of Inhibition)
This method is used to assess the antimicrobial activity of a compound by measuring the diameter of the zone of growth inhibition around a well containing the compound.
-
Preparation of Agar Plates: A standardized inoculum of the test microorganism is uniformly spread over the surface of an agar plate.
-
Well Preparation: Wells of a specific diameter are created in the agar using a sterile borer.
-
Application of Test Compound: A defined volume and concentration of the test compound solution are added to each well.
-
Incubation: The plates are incubated under appropriate conditions to allow for microbial growth and diffusion of the compound.
-
Measurement of Inhibition Zone: The diameter of the clear zone of no growth around each well is measured in millimeters.
Visualizations
References
- 1. Synthesis, Antifungal Activity and QSAR of Some Novel Carboxylic Acid Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of novel phthalimide analogs: Synthesis, antimicrobial and antitubercular screening with molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-nitrourea derivatives as novel potential fungicides against Rhizoctonia solani: synthesis, antifungal activities, and 3D-QSAR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Structure–Antimicrobial Activity Relationships of a Promising Class of the Compounds Containing the N-Arylpiperazine Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. globalresearchonline.net [globalresearchonline.net]
Performance Benchmarking of 3'-Methylphthalanilic Acid-Based Polymers for Drug Delivery
A Comparative Guide for Researchers and Drug Development Professionals
In the dynamic field of drug delivery, the development of novel polymeric carriers that offer enhanced therapeutic efficacy and targeted delivery is a paramount objective. This guide provides a comprehensive performance benchmark of a promising, yet emerging class of polymers: 3'-Methylphthalanilic acid-based polymers. As this is a novel platform, its projected performance characteristics are compared against well-established, FDA-approved polymers—Poly(lactic-co-glycolic acid) (PLGA), Polylactic Acid (PLA), and Polyethylene Glycol (PEG)—to provide a clear perspective on its potential advantages and suitability for various drug delivery applications.
The core of this guide is a data-driven comparison supported by detailed experimental protocols for key performance indicators. It is designed to assist researchers, scientists, and drug development professionals in making informed decisions when selecting a polymeric system for their therapeutic candidates.
Quantitative Performance Comparison
The following tables summarize the key performance metrics for this compound-based polymers in comparison to PLGA, PLA, and PEG-based drug delivery systems. The data for the this compound-based polymer is projected based on the inherent properties of its constituent moieties, offering a theoretical benchmark for future experimental validation.
Table 1: Drug Loading and Encapsulation Efficiency
| Polymer System | Drug Loading Capacity (%) | Encapsulation Efficiency (%) | Notes |
| This compound-Based Polymer (Projected) | 5 - 15 | 70 - 90 | The aromatic structure and potential for hydrogen bonding may facilitate efficient encapsulation of a range of therapeutic molecules. |
| PLGA | 1 - 10 | 50 - 90+ | High drug loading capacity for both hydrophilic and hydrophobic drugs is a key advantage.[1] Encapsulation efficiency can be very high, with reports of approximately 90% for drugs like paclitaxel.[2] |
| PLA | 1 - 20 | 60 - 90 | Exhibits good encapsulation for a variety of drugs, with performance influenced by polymer molecular weight and crystallinity.[2] |
| PEGylated Systems (e.g., PEG-PLGA) | 1 - 10 | 50 - 80 | The hydrophilic PEG shell can sometimes reduce the drug loading capacity compared to the unmodified polymer.[1] |
Table 2: Particle Size and In Vitro Drug Release
| Polymer System | Typical Particle Size (nm) | Drug Release Profile | Typical Release Duration |
| This compound-Based Polymer (Projected) | 100 - 250 | pH-responsive, biphasic (initial burst followed by sustained release) | Hours to Days |
| PLGA | 100 - 500 | Tunable biphasic or triphasic release | Days to Months[2] |
| PLA | 100 - 500 | Sustained release, often with an initial lag phase | Days to Months[2] |
| PEGylated Systems (e.g., PEG-PLGA) | 50 - 200 | Can be tailored for sustained or controlled release | Days to Weeks |
Experimental Protocols
To ensure a standardized and objective comparison, the following experimental protocols are recommended for characterizing and benchmarking the performance of polymer-based drug delivery systems.
Nanoparticle Formulation (Oil-in-Water Emulsion Solvent Evaporation)
-
Organic Phase Preparation: Dissolve a known amount of the polymer (e.g., this compound-based polymer, PLGA, or PLA) and the therapeutic drug in a suitable organic solvent (e.g., dichloromethane, acetonitrile).
-
Aqueous Phase Preparation: Prepare an aqueous solution containing a surfactant (e.g., polyvinyl alcohol (PVA), 1-5% w/v).
-
Emulsification: Add the organic phase to the aqueous phase under high-speed homogenization or sonication to form an oil-in-water emulsion.
-
Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.
-
Nanoparticle Recovery: Collect the nanoparticles by centrifugation, wash them with deionized water to remove excess surfactant and unencapsulated drug, and then lyophilize for storage.
Characterization of Nanoparticles
-
Particle Size and Polydispersity Index (PDI): Determined by Dynamic Light Scattering (DLS).
-
Morphology: Visualized using Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM).
-
Surface Charge (Zeta Potential): Measured using electrophoretic light scattering.
Determination of Drug Loading Capacity and Encapsulation Efficiency
-
Drug Extraction: Dissolve a known weight of lyophilized nanoparticles in a suitable solvent to break the nanoparticles and release the encapsulated drug.
-
Drug Quantification: Quantify the amount of drug in the solution using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.
-
Calculations:
-
Drug Loading Capacity (%) = (Mass of drug in nanoparticles / Mass of nanoparticles) x 100
-
Encapsulation Efficiency (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100
-
In Vitro Drug Release Study
-
Sample Preparation: Disperse a known amount of drug-loaded nanoparticles in a release medium (e.g., phosphate-buffered saline, PBS) at a specific pH (e.g., pH 7.4 for physiological conditions and pH 5.5 for acidic tumor microenvironment simulation).
-
Incubation: Place the dispersion in a shaking incubator at 37°C.
-
Sampling: At predetermined time intervals, withdraw a sample of the release medium and replace it with fresh medium.
-
Drug Quantification: Analyze the amount of drug released in the collected samples using HPLC or UV-Vis Spectroscopy.
-
Data Analysis: Plot the cumulative percentage of drug released as a function of time.
Visualizing the Process: Workflows and Mechanisms
To further elucidate the comparative benchmarking process and the proposed mechanism of action for the novel polymer, the following diagrams are provided.
Caption: Experimental workflow for benchmarking polymer performance.
Caption: Proposed mechanism of acid-triggered drug release.
Conclusion
This comparative guide provides a foundational framework for evaluating the performance of this compound-based polymers against established alternatives in the field of drug delivery. The projected performance metrics, based on the chemical nature of the phthalanilic acid moiety, suggest a promising potential for this new class of polymers, particularly in the context of pH-responsive drug delivery systems. The provided experimental protocols offer a standardized approach for researchers to validate these projections and further explore the capabilities of this novel platform. Future in vitro and in vivo studies are essential to fully elucidate the performance and therapeutic potential of this compound-based polymers.
References
A Comparative Guide to the Cross-Validation of Analytical Methods for 3'-Methylphthalanilic Acid
In the landscape of pharmaceutical research and drug development, the accuracy, reliability, and reproducibility of analytical data are paramount. Cross-validation of analytical methods is a critical process to ensure data integrity, particularly when transferring methods between laboratories or employing different analytical techniques for the same analyte. This guide provides a comprehensive comparison of two robust analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the quantitative analysis of 3'-Methylphthalanilic acid.
This document presents a representative cross-validation study. Due to the limited availability of public-domain experimental data for this compound, this guide is based on established methodologies for structurally similar aromatic acids and phthalic acid derivatives. The presented data is hypothetical but reflects realistic expectations for a successful cross-validation exercise.
Cross-Validation Framework
The fundamental goal of this cross-validation is to demonstrate the equivalency of results obtained from two distinct analytical methodologies for the quantification of this compound. A single, homogenous batch of a prepared sample is analyzed using both a developed HPLC-UV method and a GC-MS method. The resulting quantitative data are then statistically compared to assess the level of agreement.
Comparative Data Summary
The following tables summarize the hypothetical results from the analysis of a single batch of this compound with a target concentration of 100 µg/mL.
Table 1: Quantitative Cross-Validation Results
| Parameter | HPLC-UV Method | GC-MS Method |
| Mean Measured Concentration (µg/mL) | 99.85 | 101.12 |
| Standard Deviation (n=6) | 1.25 | 1.48 |
| Relative Standard Deviation (%RSD) | 1.25% | 1.46% |
| Recovery vs. Target (%) | 99.85% | 101.12% |
Table 2: Comparison of Method Performance Characteristics
| Characteristic | HPLC-UV Method | GC-MS Method |
| Principle | Liquid-phase separation based on polarity | Gas-phase separation based on volatility |
| Derivatization | Not required | Required (e.g., Silylation) |
| Linearity (r²) | > 0.999 | > 0.999 |
| Limit of Quantitation (LOQ) | ~0.5 µg/mL | ~0.1 µg/mL |
| Selectivity | Good (based on retention time and UV) | Excellent (based on retention time and mass fragmentation) |
| Precision (%RSD) | < 2% | < 2% |
| Accuracy (% Recovery) | 98-102% | 98-102% |
Detailed Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV) Method
This method is designed for the direct analysis of this compound without derivatization. The acidic nature of the analyte requires an acidified mobile phase to ensure protonation and achieve good peak symmetry.[1]
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and a UV/Vis or Photodiode Array (PDA) detector.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Acetonitrile and 0.1% Phosphoric Acid in HPLC-grade water (60:40, v/v).[1]
-
Flow Rate: 1.0 mL/minute.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 240 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Prepare a stock solution of this compound at 1 mg/mL in methanol.
-
Dilute the stock solution with the mobile phase to create calibration standards and quality control samples. For the cross-validation study, a sample at a target concentration of 100 µg/mL was prepared.
-
Filter all solutions through a 0.45 µm syringe filter before injection into the HPLC system.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Method
Due to the low volatility of this compound, a derivatization step is mandatory to convert the carboxylic acid and amide functionalities into more volatile silyl esters and amides.
-
Instrumentation:
-
Gas chromatograph equipped with an autosampler and coupled to a mass spectrometer (e.g., single quadrupole).
-
-
Derivatization Protocol (Silylation):
-
Pipette 100 µL of the sample solution into a GC vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).
-
Seal the vial and heat at 70 °C for 30 minutes.
-
Cool the vial to room temperature before analysis.
-
-
Chromatographic Conditions:
-
Column: Low-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm i.d., 0.25 µm film thickness).[2]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp to 280 °C at 20 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
Injector Temperature: 280 °C (Splitless mode).
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230 °C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis, using characteristic ions of the derivatized analyte.
-
Methodology Comparison
The choice between HPLC and GC-MS for the analysis of this compound involves trade-offs in sample preparation, sensitivity, and selectivity.
-
HPLC-UV: Offers a more straightforward workflow with minimal sample preparation, making it ideal for routine quality control and higher sample throughput. Its selectivity is generally sufficient for less complex sample matrices.[3]
-
GC-MS: Provides superior selectivity and sensitivity due to the nature of mass spectrometric detection.[4] This makes it an excellent confirmatory technique and is preferable for analyzing samples with complex matrices or when very low detection limits are required. However, the mandatory derivatization step adds time and potential for variability in the sample preparation process.[5]
References
- 1. agilent.com [agilent.com]
- 2. Determination of 15 phthalic acid esters based on GC–MS/MS coupled with modified QuEChERS in edible oils - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better? [eureka.patsnap.com]
- 5. benchchem.com [benchchem.com]
Comparative Efficacy of 3'-Methylphthalanilic Acid and its Analogs: A Guide for Researchers
For Immediate Release
This publication provides a comprehensive comparison of the biological efficacy of 3'-Methylphthalanilic acid and its structural analogs. The guide is intended for researchers, scientists, and professionals in drug development and agricultural sciences, offering a detailed analysis of available experimental data to inform future research and application.
Introduction
Phthalanilic acids are a class of compounds characterized by a phthalic acid moiety linked to an aniline derivative through an amide bond. This compound, a specific member of this family, and its analogs are subjects of growing interest due to their potential applications as plant growth regulators, as well as precursors to biologically active phthalimides with antimicrobial and anticancer properties. Understanding the structure-activity relationship within this class of compounds is crucial for the development of new and more effective agents. This guide summarizes the available quantitative data, details relevant experimental protocols, and visualizes key concepts to facilitate a clear comparison.
Data Summary
The direct comparative efficacy data for this compound and its analogs is limited in publicly available literature. However, the biological activity of their corresponding cyclized derivatives, N-substituted phthalimides, has been more extensively studied. As the cyclization from a phthalanilic acid to a phthalimide is a common synthetic route, the activity of the resulting phthalimide can provide insights into the potential of the parent phthalanilic acid as a precursor. The following table summarizes the antimicrobial activity of a series of N-substituted phthalimide derivatives, which can be considered analogs based on the substitution pattern of the aniline ring.
| Compound/Analog | Test Organism | Efficacy (MIC in µg/mL) | Reference |
| N-(3-methylphenyl)phthalimide | Candida albicans | >1000 | [1] |
| N-(4-methylphenyl)phthalimide | Candida albicans | 500 | [1] |
| N-(3-chlorophenyl)phthalimide | Candida albicans | 250 | [1] |
| N-(4-chlorophenyl)phthalimide | Candida albicans | 125 | [1] |
| N-(3-nitrophenyl)phthalimide | Candida albicans | 62.5 | [1] |
| N-(4-nitrophenyl)phthalimide | Candida albicans | 125 | [1] |
| N-phenylphthalimide | Candida albicans | >1000 | [1] |
Experimental Protocols
Synthesis of Substituted Phthalanilic Acids
Substituted phthalanilic acids are typically synthesized through the reaction of phthalic anhydride with a corresponding substituted aniline in a suitable solvent.
General Procedure:
-
Phthalic anhydride (1 equivalent) is dissolved in a solvent such as glacial acetic acid or toluene.
-
The substituted aniline (1 equivalent) is added to the solution.
-
The reaction mixture is stirred at room temperature or heated under reflux for a specified period.
-
Upon cooling, the product often precipitates and can be collected by filtration.
-
The crude product is then purified by recrystallization.
The successful synthesis and characterization of various substituted phthalanilic acids have been reported.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The Minimum Inhibitory Concentration (MIC) of the N-substituted phthalimide derivatives against various microorganisms is commonly determined using the broth microdilution method.
Protocol:
-
A two-fold serial dilution of each test compound is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Sabouraud Dextrose Broth for fungi).
-
Each well is inoculated with a standardized suspension of the test microorganism.
-
The plates are incubated under appropriate conditions (e.g., 35°C for 24-48 hours for fungi).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Visualizations
General Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of N-substituted phthalimides from phthalic anhydride and substituted anilines, proceeding through a phthalanilic acid intermediate.
Structure-Activity Relationship Logic
The following diagram illustrates the logical relationship in determining the structure-activity relationship, where variations in the substituent on the aniline precursor lead to changes in the biological activity of the final phthalimide product.
Mechanism of Action and Signaling Pathways
The precise mechanism of action for phthalanilic acids as plant growth regulators is not fully elucidated but is thought to involve the modulation of endogenous plant hormone signaling pathways, potentially affecting auxin transport or activity.
For the antimicrobial activity of the corresponding N-substituted phthalimides, the mechanism is also an area of active research. It is hypothesized that these compounds may interfere with essential cellular processes in microorganisms. For instance, in fungi, they might disrupt cell membrane integrity or inhibit key enzymes. One study suggested that the antifungal mechanism of action on C. albicans for some phthalimide derivatives involves interaction with ergosterol in the fungal cell membrane[1].
Further research is required to delineate the specific molecular targets and signaling pathways affected by this compound and its analogs in both plant and microbial systems.
Conclusion
While direct comparative efficacy data for this compound and its analogs remains sparse, the investigation of their N-substituted phthalimide derivatives provides valuable preliminary insights into their potential biological activities. The provided data on antimicrobial efficacy suggests that the nature and position of the substituent on the anilino-phenyl ring significantly influence activity. This guide serves as a foundational resource to encourage and direct further systematic investigation into the structure-activity relationships of phthalanilic acids and their derivatives. The detailed protocols and conceptual visualizations are intended to support researchers in designing and executing experiments to further explore the potential of these compounds.
References
Safety Operating Guide
Navigating the Safe Disposal of 3'-Methylphthalanilic Acid: A Procedural Guide
Immediate Safety and Handling Precautions
Based on analogous chemical structures, 3'-Methylphthalanilic acid should be handled as a hazardous substance. Similar compounds are known to cause skin irritation, serious eye damage, and may lead to respiratory irritation.[1][2][3] Therefore, strict adherence to safety protocols is mandatory during handling and disposal.
Personal Protective Equipment (PPE): Before handling this compound for any purpose, including disposal, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE).
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles or a face shield. | To prevent contact with the eyes, which can cause serious damage.[1][2][3] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat or other protective clothing. | To avoid skin irritation from direct contact.[1][2][3] |
| Respiratory Protection | Use in a well-ventilated area. If dust is generated, a NIOSH/MSHA-approved respirator is necessary. | To prevent inhalation of dust particles which can irritate the respiratory tract.[1][3][4] |
Hazard Comparison of Related Compounds
To provide a context for the potential hazards of this compound, the following table summarizes the classifications for similar chemicals found in safety data sheets.
| Compound | CAS No. | Hazard Statements |
| 4-Methylphthalic Acid | 4316-23-8 | Causes skin irritation, Causes serious eye irritation.[2] |
| 3-Nitrophthalic Acid | 603-11-2 | Causes skin irritation, Causes serious eye damage, May cause respiratory irritation.[5] |
| 3-Methylsalicylic Acid | 83-40-9 | Harmful if swallowed, Causes skin irritation, Causes serious eye damage, May cause respiratory irritation.[1] |
Step-by-Step Disposal Procedure
The disposal of this compound must be managed as hazardous waste. Adherence to local, state, and federal regulations is paramount.[1]
1. Waste Identification and Classification:
-
A formal hazardous waste determination must be performed, as required by regulations like the Resource Conservation and Recovery Act (RCRA). This can be based on knowledge of the waste composition or through chemical analysis.[6]
-
All unused or contaminated this compound, as well as any materials used to clean up spills (e.g., absorbent pads, contaminated gloves), must be treated as hazardous waste.[1]
2. Waste Segregation and Collection:
-
Collect waste this compound in a designated, compatible, and leak-proof container.[4][6] Glass containers are generally preferred for acidic waste.[4]
-
Ensure the container has a secure, screw-top lid and is kept tightly sealed except when adding waste.[4][6]
-
Do not mix this waste with other waste streams, especially incompatible chemicals like strong bases or oxidizing agents.[4][7]
3. Labeling:
-
Clearly label the hazardous waste container with the words "Hazardous Waste," the full chemical name ("this compound"), and a clear description of its hazards (e.g., "Irritant," "Corrosive").[8]
-
The date when waste is first added to the container must be recorded.[8]
4. Storage:
-
Store the waste container in a designated, secure area, such as a satellite accumulation area or a main hazardous waste storage area.
-
The storage area should be well-ventilated and have secondary containment to manage potential leaks.
-
Segregate the container from incompatible materials.[1]
5. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor to arrange for pickup and final disposal.[1][4]
-
Provide them with accurate information about the waste's composition and volume.
-
Do not pour this compound or its solutions down the drain.[4]
Spill Management Protocol
In the event of a spill, the following steps should be taken:
-
Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the area and ensure adequate ventilation.[4]
-
Control Ignition Sources: If the material is combustible, remove all sources of ignition.[1]
-
Contain the Spill: While wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., sand, vermiculite). Avoid generating dust.[1][4]
-
Collect and Containerize: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[1][4]
-
Decontaminate: Clean the spill area thoroughly. All cleaning materials must also be disposed of as hazardous waste.[1][4]
Experimental Protocols
No experimental protocols for the disposal of this compound were cited in the search results. The disposal process itself is a procedural operation guided by regulatory compliance rather than an experimental methodology. Hazard characterization would follow standardized methods, such as the Toxicity Characteristic Leaching Procedure (TCLP) mentioned in RCRA regulations, to determine if a waste is toxic.[6]
Disposal Workflow
The following diagram illustrates the decision-making and procedural steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. benchchem.com [benchchem.com]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. benchchem.com [benchchem.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. mtu.edu [mtu.edu]
- 7. fishersci.com [fishersci.com]
- 8. Chapter 8 - Hazardous Waste Disposal Procedures | Environment, Health and Safety [ehs.cornell.edu]
Essential Safety and Operational Guide for Handling 3'-Methylphthalanilic Acid
Disclaimer: No specific Safety Data Sheet (SDS) is currently available for 3'-Methylphthalanilic acid. The following guidance is based on safety data for structurally similar compounds, including 3-nitrophthalic acid, 4-methylphthalic acid, and phthalic acid itself. It is imperative to handle this compound with caution and to conduct a thorough risk assessment before use.
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals engaged in handling this compound. The procedural guidance herein is designed to answer specific operational questions, ensuring a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
Based on analogous compounds, this compound is anticipated to be a skin, eye, and respiratory irritant. Strict adherence to the following PPE guidelines is mandatory to minimize exposure and ensure personal safety.
| Protection Type | Required PPE | Specifications | Rationale |
| Eye Protection | Safety glasses with side shields or goggles | Must be worn at all times to protect against splashes. | Phthalic acid derivatives are known to cause serious eye irritation or damage[1][2][3][4][5]. |
| Hand Protection | Chemical-resistant gloves | Nitrile or butyl rubber gloves are recommended. Inspect for tears or holes before use. | To prevent skin contact which may cause irritation[1][3]. |
| Respiratory Protection | NIOSH-approved respirator | Required when handling the powder form to avoid inhalation of dust particles. Use in a well-ventilated area or under a chemical fume hood. | May cause respiratory irritation[1][2][3]. |
| Body Protection | Laboratory coat | A standard lab coat should be worn to protect skin and clothing from contamination. | To prevent skin contact and contamination of personal clothing[6]. |
Operational Plan: Handling and Disposal
Ventilation and Handling: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation of dust.[7][8] Avoid generating dust.[1][7] Keep the container tightly sealed when not in use and store in a cool, dry place away from oxidizing agents.[7][8]
First Aid Measures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][3][4]
-
Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.[1][3]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[3]
Spill Response: In the event of a spill, first, remove all sources of ignition.[9] Dampen the solid material with 60-70% ethanol to prevent dust formation and transfer it to a suitable container for disposal.[9] Use absorbent paper dampened with ethanol to clean up any remaining material, and seal it in a vapor-tight plastic bag for disposal.[9] The contaminated area should be washed with a soap and water solution.[9]
Disposal Plan: All waste material containing this compound, including contaminated PPE and cleaning materials, should be collected in a designated, labeled, and sealed container. Dispose of the chemical waste in accordance with all applicable federal, state, and local environmental regulations.[8] Do not allow the material to enter drains or waterways.
Experimental Workflow
The following diagram outlines the standard procedure for the safe handling of this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. fishersci.com [fishersci.com]
- 5. carlroth.com [carlroth.com]
- 6. benchchem.com [benchchem.com]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. westliberty.edu [westliberty.edu]
- 9. PHTHALIC ACID | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
